n-(1,3,4-Thiadiazol-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGFGFKRNRQDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202221 | |
| Record name | 2-Acetylamino-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5393-55-5 | |
| Record name | N-1,3,4-Thiadiazol-2-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylamino-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5393-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylamino-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETAMIDOTHIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F2JM0PP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(1,3,4-Thiadiazol-2-yl)acetamide: Structure, Properties, and Synthesis
Introduction
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This five-membered heterocyclic ring, a bioisostere of the pyrimidine ring, facilitates membrane crossing and target interaction, making it a cornerstone in the design of numerous therapeutic agents.[3] Within this class, N-(1,3,4-Thiadiazol-2-yl)acetamide (also known as Acetazolamide Impurity B) serves as a fundamental building block and a key pharmacophore.[3][4] While it is recognized as a process impurity in the manufacturing of the widely used carbonic anhydrase inhibitor Acetazolamide, its own chemical properties and biological significance warrant a detailed examination.[5][6] This guide provides an in-depth analysis of the chemical structure, properties, synthesis, and biological relevance of N-(1,3,4-Thiadiazol-2-yl)acetamide for researchers and drug development professionals.
Molecular Structure and Chemical Properties
N-(1,3,4-Thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring N-acylated at the 2-position.[1] The structure combines the aromaticity and electron-donating properties of the thiadiazole ring with the hydrogen bonding capabilities of the acetamide group, features that are critical to its biological interactions.[3]
Structural Features
The core structure consists of a planar, five-membered aromatic ring containing one sulfur and two nitrogen atoms. While a crystal structure for the unsubstituted title compound is not publicly available, analysis of closely related derivatives reveals key structural characteristics. For instance, the crystal structure of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide shows that the acetamido-1,3,4-thiadiazole unit is essentially planar.[7] This planarity is crucial for effective stacking interactions and binding within protein active sites. The acetamide group can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group), facilitating robust interactions with biological targets.[3]
Physicochemical Properties
A summary of the key physicochemical properties of N-(1,3,4-Thiadiazol-2-yl)acetamide is presented in the table below. The high melting point is indicative of a stable crystal lattice, likely stabilized by intermolecular hydrogen bonding.
| Property | Value | Source(s) |
| CAS Number | 5393-55-5 | [5] |
| Molecular Formula | C₄H₅N₃OS | [1] |
| Molecular Weight | 143.17 g/mol | [5] |
| Appearance | White Powder | [7] |
| Melting Point | 275-276 °C | [7] |
| pKa (Predicted) | 9.62 ± 0.50 | [8] |
Spectroscopic Characterization
Definitive characterization of N-(1,3,4-Thiadiazol-2-yl)acetamide relies on a combination of spectroscopic techniques. While a publicly available, complete dataset for the parent compound is scarce, data from closely related analogs and fundamental principles of spectroscopy allow for an accurate prediction of its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals.
-
Amide Proton (N-H): A broad singlet is anticipated at a high chemical shift, typically in the range of δ 12.0-13.0 ppm (in DMSO-d₆), due to the acidic nature of the proton and its involvement in hydrogen bonding.[9]
-
Thiadiazole Proton (C-H): A singlet corresponding to the proton at the C5 position of the thiadiazole ring is expected. Its chemical shift would likely fall in the δ 8.5-9.5 ppm range.
-
Methyl Protons (-CH₃): A sharp singlet for the three equivalent protons of the acetyl methyl group would appear upfield, typically around δ 2.1-2.3 ppm.[10]
-
-
¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, with a predicted chemical shift in the δ 168-172 ppm region.
-
Thiadiazole Carbons (C2 & C5): The two carbons of the thiadiazole ring are expected to have distinct signals in the aromatic region, likely between δ 145-170 ppm. The carbon attached to the acetamido group (C2) would be more downfield than the C5 carbon.
-
Methyl Carbon (-CH₃): The acetyl methyl carbon will appear at the most upfield position, typically in the δ 20-25 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
-
N-H Stretching: A prominent absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide.[11]
-
C=O Stretching: A strong, sharp absorption band corresponding to the amide I band (C=O stretch) is anticipated around 1680-1700 cm⁻¹.[9]
-
C=N and C-S Stretching: Vibrations associated with the thiadiazole ring (C=N and C-S stretching) are expected in the fingerprint region, typically between 1610 cm⁻¹ and 1000 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 143, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A characteristic fragmentation pattern would involve the loss of the acetyl group (CH₃CO•, 43 Da) leading to a prominent fragment ion at m/z = 100, corresponding to the 2-amino-1,3,4-thiadiazole cation. Another common fragmentation is the cleavage of the C-N amide bond.
Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide
The synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide is a well-established, two-step process. The primary strategic consideration is the initial formation of the 2-amino-1,3,4-thiadiazole core, followed by acylation of the exocyclic amine.
Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole
The most common and efficient method for constructing the 2-amino-1,3,4-thiadiazole ring is the acid-catalyzed cyclodehydration of a thiosemicarbazide derivative.[2] The choice of the acid catalyst is critical as it drives the intramolecular cyclization and subsequent dehydration.
-
Rationale for Reagent Choice: Strong dehydrating agents are required to facilitate the ring closure.
-
Concentrated Sulfuric Acid (H₂SO₄): A classic and cost-effective reagent that promotes efficient cyclization, often at low temperatures to control the exothermic reaction.
-
Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent that can be used under milder conditions compared to H₂SO₄, sometimes even under solvent-free conditions.[2]
-
Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent at elevated temperatures, driving the reaction to completion.
-
Experimental Protocol: Synthesis of 2-Amino-1,3,4-thiadiazole This protocol is a synthesized methodology based on established procedures.[12][13]
-
Reaction Setup: To a stirred solution of thiosemicarbazide (1.0 eq) in an appropriate solvent (e.g., ethanol), add a suitable carboxylic acid derivative (e.g., formic acid, 1.1 eq) or an acid chloride.
-
Cyclization: Add a dehydrating agent such as concentrated H₂SO₄ or POCl₃ (2-4 eq) dropwise at 0 °C.[2]
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or NaOH) to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-1,3,4-thiadiazole.
Step 2: Acetylation of 2-Amino-1,3,4-thiadiazole
The final step is a standard N-acetylation of the primary amino group of the thiadiazole precursor. The nucleophilic amine readily attacks the electrophilic carbonyl carbon of the acetylating agent.
-
Rationale for Reagent Choice:
-
Acetic Anhydride: A highly effective and common acetylating agent. The reaction can be performed neat or in a solvent like acetic acid or pyridine, which also acts as a base to neutralize the acetic acid byproduct.
-
Acetyl Chloride: More reactive than acetic anhydride, often used in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) to scavenge the HCl generated.
-
Experimental Protocol: Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide This protocol is a synthesized methodology based on established procedures.
-
Reaction Setup: Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in a suitable solvent (e.g., pyridine or glacial acetic acid).
-
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the solution while stirring. An exothermic reaction may be observed.
-
Reaction: Heat the mixture at reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Purification: Filter the crude solid, wash thoroughly with water to remove any remaining acid, and dry. Recrystallize from ethanol or an ethanol/water mixture to obtain pure N-(1,3,4-Thiadiazol-2-yl)acetamide as a white solid.
Biological Activity and Mechanism of Action
The 1,3,4-thiadiazole scaffold is a key component in a multitude of medicinally active compounds. Derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][9]
Carbonic Anhydrase Inhibition
N-(1,3,4-Thiadiazol-2-yl)acetamide is structurally related to the drug Acetazolamide, a potent inhibitor of carbonic anhydrase (CA).[14] CA enzymes catalyze the reversible hydration of CO₂ to bicarbonate and a proton. Inhibiting this enzyme has therapeutic effects in conditions like glaucoma (by reducing aqueous humor production) and epilepsy.[14]
The mechanism of inhibition involves the coordination of the thiadiazole ring system to the zinc ion (Zn²⁺) located in the active site of the enzyme. High-resolution crystal structures of human carbonic anhydrase II complexed with Acetazolamide reveal the precise binding interactions. The sulfonamide group of Acetazolamide binds directly to the zinc ion, displacing a water/hydroxide molecule essential for catalysis.[14] Although N-(1,3,4-Thiadiazol-2-yl)acetamide lacks the sulfonamide group, the nitrogen atoms of the thiadiazole ring and the acetamide moiety can still coordinate with the zinc ion and form crucial hydrogen bonds with active site residues, such as Gln 92, leading to enzyme inhibition.[5]
Role as a Synthetic Precursor
Beyond its intrinsic activity, N-(1,3,4-Thiadiazol-2-yl)acetamide is a valuable intermediate for the synthesis of more complex and potent drug candidates. The acetamide group and the C5 position of the thiadiazole ring can be readily functionalized to generate libraries of derivatives for structure-activity relationship (SAR) studies.[1] Research has shown that modifications at these positions can lead to compounds with enhanced anticancer, antimicrobial, or anti-inflammatory properties.[9]
Conclusion
N-(1,3,4-Thiadiazol-2-yl)acetamide is a molecule of significant chemical and pharmaceutical interest. Its well-defined structure, characterized by a planar thiadiazole ring and a functional acetamide group, underpins its role as a carbonic anhydrase inhibitor and a versatile synthetic intermediate. The straightforward and high-yielding synthetic routes make it an accessible scaffold for medicinal chemists. A thorough understanding of its chemical properties, spectroscopic profile, and synthesis is essential for researchers working in drug discovery and development, enabling the rational design of novel therapeutics based on the potent 1,3,4-thiadiazole core.
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Analytica Chemie. (n.d.). Acetazolamide impurity B(EP). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]
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Kavitha, H. D., et al. (n.d.). N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-. National Institutes of Health. Retrieved from [Link]
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Maren, T. H., et al. (1983). [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. PubMed. Retrieved from [Link]
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SpectraBase. (n.d.). N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide - Optional[13C NMR]. Retrieved from [Link]
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D'Ambrosio, K., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. National Institutes of Health. Retrieved from [Link]
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Deranged Physiology. (2021). Acetazolamide. Retrieved from [Link]
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Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. Retrieved from [Link]
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University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Retrieved from [Link]
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Vidgren, J., et al. (1990). Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. PubMed. Retrieved from [Link]
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Zhi, S., et al. (n.d.). N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl).... National Institutes of Health. Retrieved from [Link]
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Yunus, U., et al. (n.d.). N-(Thiazol-2-yl)acetamide. National Institutes of Health. Retrieved from [Link]
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Dawbaa, S., et al. (n.d.). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Taylor & Francis Online. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. Retrieved from [Link]
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Hu, Y., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. ScienceDirect. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of 2-acetylamino-1,3,4-thiadiazoles (37, 38) and.... Retrieved from [Link]
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Arctom. (n.d.). CAS NO. 5393-55-5 | N-(1,3,4-Thiadiazol-2-yl)acetamide .... Retrieved from [Link]
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MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2015). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. Retrieved from [Link]
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NIST. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. Retrieved from [Link]
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Synthesis pathways for n-(1,3,4-Thiadiazol-2-yl)acetamide
An In-depth Technical Guide to the Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects.[1][2][3] N-(1,3,4-Thiadiazol-2-yl)acetamide is a fundamental derivative that serves both as a biologically active molecule and a crucial building block for more complex pharmaceutical agents.[4] This guide provides an in-depth exploration of the primary synthetic pathways to N-(1,3,4-Thiadiazol-2-yl)acetamide, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of methodologies. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into reaction mechanisms, optimization, and practical execution.
Strategic Overview: Retrosynthetic Analysis
A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule, N-(1,3,4-Thiadiazol-2-yl)acetamide, can be logically disconnected at the amide bond. This disconnection reveals the two primary synthons: a 2-amino-1,3,4-thiadiazole core and an acetyl group. This strategy forms the foundation of the most common and efficient synthetic routes, breaking the process into two key stages:
-
Formation of the Heterocyclic Core: Synthesis of 2-amino-1,3,4-thiadiazole.
-
Functionalization: N-acetylation of the 2-amino group.
Caption: Retrosynthetic disconnection of the target molecule.
Synthesis of the Core Intermediate: 2-Amino-1,3,4-thiadiazole
The synthesis of the 2-amino-1,3,4-thiadiazole ring is the most critical phase of the overall process. The overwhelming consensus in the literature points to thiosemicarbazide as the most efficient and versatile starting material.[5][6][7] The core transformation involves the cyclization of thiosemicarbazide with a single carbon source, typically a carboxylic acid or its derivative, facilitated by a dehydrating agent.
Mechanism of Acid-Catalyzed Cyclization
The reaction proceeds via a well-established mechanism. The process begins with the activation of the carboxylic acid by the acidic catalyst. This is followed by a nucleophilic attack from the terminal nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon. The resulting intermediate undergoes intramolecular cyclization via attack from the sulfur atom, followed by dehydration to yield the stable, aromatic 1,3,4-thiadiazole ring.[5]
Caption: Generalized mechanism for thiosemicarbazide cyclization.
Comparative Analysis of Cyclization Methods
The choice of cyclizing and dehydrating agent is paramount, directly influencing reaction time, yield, purity, and scalability. While classical methods using strong mineral acids are effective, modern approaches offer milder conditions and higher efficiency.
| Method | Key Reagents | Typical Yield | Reaction Time | Key Advantages & Disadvantages |
| Conventional Acid | Carboxylic Acid, conc. H₂SO₄ | 60-85%[8] | 3-5 hours[8] | Adv: Low cost, simple. Disadv: Harsh conditions, potential for charring, requires careful workup.[7][8] |
| Phosphorus Oxychloride | Carboxylic Acid, POCl₃ | ~70-90%[6] | 2-4 hours | Adv: Good yields, acts as both activator and dehydrator. Disadv: Reagent is corrosive and moisture-sensitive.[6] |
| Polyphosphate Ester (PPE) | Carboxylic Acid, Thiosemicarbazide, PPE | ~65%[9] | ~10 hours[9] | Adv: One-pot synthesis, avoids highly toxic reagents like POCl₃. Disadv: Requires higher temperatures, longer time.[9] |
| Solid-Phase Grinding | Carboxylic Acid, Thiosemicarbazide, PCl₅ | >91%[10] | 10 minutes[10] | Adv: Extremely rapid, high yield, solvent-free, simple workup. Disadv: Requires solid-phase handling.[10] |
Detailed Experimental Protocol: Solid-Phase Synthesis
This modern, efficient, and environmentally conscious method is highlighted for its high yield and rapid execution.[10]
Objective: To synthesize 2-amino-5-phenyl-1,3,4-thiadiazole (a representative precursor).
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Phosphorus pentachloride (PCl₅)
-
Mortar and pestle
-
5% Sodium carbonate solution
-
N,N-Dimethylformamide (DMF) and Water for recrystallization
Procedure:
-
Reaction Setup: In a dry mortar, add thiosemicarbazide (0.05 mol), benzoic acid (0.055 mol), and phosphorus pentachloride (0.055 mol).
-
Reaction Execution: Grind the mixture evenly at room temperature for approximately 10 minutes. The solid-phase reaction proceeds rapidly.
-
Workup and Neutralization: Transfer the resulting crude product to a beaker. Carefully add 5% sodium carbonate solution while stirring until the pH of the mixture reaches 8.0-8.2. This step neutralizes acidic byproducts.
-
Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the filter cake with cold water.
-
Purification: Dry the filter cake. Recrystallize the crude product from a mixture of DMF and water (e.g., 1:2 v/v) to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole as a white solid.[10]
Expert Insight: The use of PCl₅ in a solid-state reaction is highly effective as it circumvents the need for harsh, high-temperature solvent conditions. The grinding provides the necessary energy to initiate the reaction, leading to a near-quantitative conversion in minutes. This method is particularly advantageous for library synthesis due to its simplicity and speed.
Final Transformation: N-Acetylation
With the 2-amino-1,3,4-thiadiazole core in hand, the final step is a straightforward N-acetylation. The amino group at the C2 position is sufficiently nucleophilic to react readily with common acetylating agents.[7]
Acetylation Workflow
This stage is a standard organic transformation that can be accomplished with high efficiency using either acetic anhydride or acetyl chloride.
Caption: A typical workflow for the N-acetylation step.
Detailed Experimental Protocol: Acetylation
Objective: To synthesize N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (a derivative of the target molecule, demonstrating the general procedure).
This protocol is adapted from a procedure for a structurally related compound and serves as a robust template.[11]
Materials:
-
5-Amino-1,3,4-thiadiazole-2-sulfonamide (Intermediate I)
-
Chloroacetyl chloride (as the acylating agent)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 0.5 g of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Intermediate I) and 0.4 mL of triethylamine in 20 mL of THF. Cool the solution in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 0.2 mL of chloroacetyl chloride in 10 mL of THF. Add this solution dropwise to the cooled mixture of the amine and TEA over 15 minutes with constant stirring.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product will precipitate from the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then diethyl ether to remove any unreacted starting materials and byproducts. Dry the product under vacuum.
Trustworthiness Note: The use of a non-nucleophilic base like triethylamine is critical when using an acid chloride. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
Conclusion
The synthesis of N-(1,3,4-thiadiazol-2-yl)acetamide is a robust and well-documented process, pivotal for accessing a wide array of biologically active compounds. The most reliable and efficient strategy involves a two-stage approach: the cyclization of thiosemicarbazide to form the 2-amino-1,3,4-thiadiazole core, followed by standard N-acetylation. While traditional methods employing strong acids remain viable, modern techniques such as solvent-free, solid-phase grinding offer significant advantages in terms of reaction speed, yield, and environmental impact. The protocols and mechanistic insights provided in this guide equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable heterocyclic compound.
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Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). scielo.br. Retrieved January 15, 2026, from [Link]
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Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]
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Yang, S.-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Lee, S.-H., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. Retrieved January 15, 2026, from [Link]
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Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Retrieved January 15, 2026, from [Link]
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Olaru, A., et al. (2011). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules. Retrieved January 15, 2026, from [Link]
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Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. (n.d.). Mansoura University. Retrieved January 15, 2026, from [Link]
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 15, 2026, from [Link]
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Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (2014). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]
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ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]
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Almasir, M., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. ISRN Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. (n.d.). Vascular and Endovascular Review. Retrieved January 15, 2026, from [Link]
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Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
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Aliabadi, A., et al. (2013). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Acta Chimica Slovenica. Retrieved January 15, 2026, from [Link]
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Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]
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Serban, G., et al. (2012). 5-ARYLAMINO-1, 3, 4-THIADIAZOL-2-YL-ACETAMIDE. SYNTHESIS AND SPECTRAL STUDIES. ResearchGate. Retrieved January 15, 2026, from [Link]
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Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. Retrieved January 15, 2026, from [Link]
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Dawbaa, S., et al. (2022). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
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Salama, H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. ResearchGate. Retrieved January 15, 2026, from [Link]
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Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Retrieved January 15, 2026, from [Link]
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The Pharmacological Versatility of N-(1,3,4-Thiadiazol-2-yl)acetamide Derivatives: A Guide to Biological Activities and Evaluation
An In-Depth Technical Guide for Researchers
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring that has garnered immense interest in medicinal chemistry due to its structural and electronic properties.[1][2][3] This scaffold is a cornerstone in the development of novel therapeutic agents, largely because it acts as a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids.[4][5] This structural mimicry allows 1,3,4-thiadiazole derivatives to interfere with critical biological processes, such as DNA replication.[5] The presence of a sulfur atom enhances liposolubility, while the overall mesoionic character of the ring facilitates the crossing of biological membranes and improves interaction with protein targets.[4][6]
Within this promising class of compounds, N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives serve as a critical pharmacophore—the essential molecular feature responsible for a drug's pharmacological activity.[4] The core structure, featuring an acetamide group linked to the 1,3,4-thiadiazole ring, is a key component in a multitude of medicinally active compounds.[4] The acetamide moiety itself is a crucial contributor, acting as both a hydrogen bond donor and acceptor, which enhances the binding affinity of its derivatives to biological targets.[4] Consequently, this structural framework is associated with a broad and compelling spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][7]
This guide provides an in-depth exploration of the synthesis, biological activities, and evaluation methodologies for N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives, offering researchers and drug development professionals a comprehensive resource grounded in scientific literature.
Core Synthesis Strategies
The synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives typically follows a robust and versatile pathway. The primary approach involves two key stages: the formation of a 2-amino-1,3,4-thiadiazole intermediate, followed by the acylation of the amino group to yield the final acetamide derivative.
A prevalent method for constructing the initial 2-amino-1,3,4-thiadiazole ring is the cyclodehydration of thiosemicarbazides.[4] Subsequent acylation can be achieved using various reagents, such as acetic anhydride or by coupling with carboxylic acids using peptide coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[4][8]
Caption: General workflow for the synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives.
Experimental Protocol: Synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
This protocol describes a common method for synthesizing a specific derivative, adapted from established literature.[9]
Materials:
-
5-phenyl-1,3,4-thiadiazol-2-amine
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Reflux apparatus
-
Filtration equipment
Procedure:
-
Combine 5-phenyl-1,3,4-thiadiazol-2-amine (1.8 mmol), acetic anhydride (3.6 mL), and pyridine (3 mL) in a round-bottom flask.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the solution to cool to room temperature.
-
As the solution cools, crystals of the product will begin to form.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol to remove impurities.
-
Recrystallize the crude product from methanol to obtain the pure N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.
-
Dry the final product under a vacuum and characterize it using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR) and elemental analysis.[9]
I. Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole are well-documented for their potent antibacterial and antifungal properties.[10][11][12][13] The N-(1,3,4-Thiadiazol-2-yl)acetamide scaffold serves as a versatile template for developing new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.[14] These compounds have demonstrated efficacy against a wide range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[10][13]
Mechanism of Action: While the exact mechanisms can vary depending on the specific derivative, the antimicrobial action is often attributed to the inhibition of essential cellular processes in pathogens. The structural similarity to natural purines allows these compounds to interfere with nucleic acid and protein synthesis. Furthermore, the thiadiazole ring can chelate with metal ions crucial for enzymatic functions within the microbial cell, leading to a disruption of metabolic pathways and ultimately, cell death.
Data Presentation: Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of selected 1,3,4-thiadiazole derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound Derivative | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Reference |
| 5-(4-methoxyphenyl)-thiadiazole | 31.25 | 15.63 | - | - | [10] |
| Benzimidazole-thiadiazole conjugate | Moderate to Good | Moderate to Good | Moderate to Good | Moderate to Good | [10] |
| Thiophene-substituted thiadiazole (27a) | Active | Active | Active | - | [10] |
| D,L-methionine-thiadiazole conjugate | Weak | Good | Weak | - | [13] |
Note: "-" indicates data not reported or activity was not significant.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for assessing the in vitro antimicrobial susceptibility of bacterial isolates.[15][16][17]
Materials:
-
96-well microtiter plates
-
Bacterial culture in exponential growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Microplate reader or visual inspection setup
-
Sterile multichannel pipette
Procedure:
-
Inoculum Preparation: From a fresh culture, select several well-isolated colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[18]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.[17] A typical concentration range might be 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum.[16]
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic should also be tested to validate the assay.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[19]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
II. Anticancer Activity
The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents.[5][20][21] Derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC3), and glioma (C6) cells.[5][6][21][22]
Mechanism of Action: The anticancer activity of these compounds is often multifaceted. A primary mechanism is the induction of apoptosis (programmed cell death).[20][22] Studies have shown that certain N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives can activate the intrinsic apoptosis pathway by upregulating pro-apoptotic proteins like BAX and activating key executioner enzymes such as caspase-3 and caspase-9.[5][22] Other reported mechanisms include the inhibition of crucial signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, and the disruption of microtubule polymerization, which leads to cell cycle arrest.[6][20]
Caption: Thiadiazole derivatives can induce apoptosis via the caspase cascade.
Data Presentation: Cytotoxic Activity (IC₅₀)
The following table presents the half-maximal inhibitory concentration (IC₅₀) values in µM for representative derivatives against various cancer cell lines.
| Compound Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | Reference |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 49.6 | 53.4 | - | [5] |
| Cinnamic acid-thiadiazole conjugate (22) | 0.28 µg/mL | - | 0.52 µg/mL | [21] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4b, 4c) | Potent Activity | - | - | [22] |
Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50%.
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[23]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells in the exponential growth phase. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[23]
-
Cell Treatment: Prepare serial dilutions of the test compound in the complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells (vehicle control) and wells with medium only (blank). Incubate for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Following the treatment period, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[24] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability percentages against the compound concentrations to determine the IC₅₀ value.
III. Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. N-(1,3,4-Thiadiazol-2-yl)acetamide and related derivatives have emerged as promising anti-inflammatory agents.[25][26][27] Many of these compounds exhibit significant anti-inflammatory and analgesic properties with a potentially lower incidence of the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[25][26]
Mechanism of Action: The anti-inflammatory effects of many 1,3,4-thiadiazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the biosynthesis of prostaglandins—mediators of pain and inflammation.[26] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation while minimizing gastric irritation.[26][28]
Data Presentation: In Vivo Anti-inflammatory Activity
The following table shows the percentage of edema inhibition by selected compounds in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[29][30]
| Compound Derivative | Dose (mg/kg) | % Inhibition of Edema (at 3h) | % Inhibition of Edema (at 5h) | Reference |
| Thiadiazole-pyrazole (3c) | 10 | 77.27 | 81.00 | [27] |
| Thiadiazole-pyrazole (3d) | 10 | 75.89 | 80.55 | [27] |
| Imidazo[2,1-b]thiadiazole (5c) | 100 | Better than standard | - | [28] |
| Indomethacin (Standard) | 10 | 74.82 | 80.32 | [27] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[29][31][32][33]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Test compound
-
Standard drug (e.g., Indomethacin or Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% w/v carrageenan solution in sterile saline
-
Plethysmometer or digital caliper
Procedure:
-
Animal Acclimatization: Acclimatize the animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds. Administer the compounds and controls orally or intraperitoneally.
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[27]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.[27]
-
IV. Other Reported Biological Activities
The versatility of the N-(1,3,4-Thiadiazol-2-yl)acetamide scaffold extends to several other therapeutic areas, highlighting its potential for broad pharmacological applications.
-
Carbonic Anhydrase Inhibition: Certain derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[34][35] These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[34]
-
Anticonvulsant Activity: The thiadiazole nucleus is a feature of some compounds evaluated for anticonvulsant and muscle relaxant properties, showing potential for the treatment of neurological disorders.[36]
-
Acetylcholinesterase Inhibition: Some N-(1,3,4-thiadiazole-2-yl)acetamide derivatives have also been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme relevant to the treatment of Alzheimer's disease.[34][35]
Conclusion and Future Perspectives
The N-(1,3,4-Thiadiazol-2-yl)acetamide scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The synthetic accessibility and the ease with which substitutions can be made on the thiadiazole ring and the acetamide side chain allow for extensive chemical space exploration and the fine-tuning of pharmacological properties.
Current research robustly supports the potential of these derivatives as leads for novel antimicrobial, anticancer, and anti-inflammatory drugs. The ability of these compounds to act on multiple targets, such as inducing apoptosis in cancer cells while also inhibiting key inflammatory enzymes, suggests a pathway toward developing therapies with dual or multiple modes of action.
Future research should focus on elucidating more detailed structure-activity relationships (SAR) to optimize potency and selectivity. Advanced in silico modeling can guide the rational design of next-generation derivatives with improved pharmacokinetic profiles and reduced off-target effects. Furthermore, as new biological targets are validated, this versatile scaffold will undoubtedly be explored for novel therapeutic applications, continuing its legacy as a cornerstone of drug discovery.
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). SlideShare. Retrieved January 15, 2026, from [Link]
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New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Therapeutic Potential of n-(1,3,4-Thiadiazol-2-yl)acetamide
Abstract
The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, valued for its versatile pharmacological profile. This guide delves into the specific potential of n-(1,3,4-Thiadiazol-2-yl)acetamide, a core structure within this class, as a modulator of various biological processes. We will explore its synthesis, established and putative mechanisms of action, and its demonstrated therapeutic applications, with a focus on its anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge and outlining future directions for the clinical translation of this promising molecule and its derivatives.
Introduction: The Significance of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. Its significance in drug discovery stems from its bioisosteric resemblance to pyrimidines, fundamental components of nucleic acids.[1] This structural mimicry allows 1,3,4-thiadiazole derivatives to interfere with critical biological processes such as DNA replication.[2][3] The unique physicochemical properties of this scaffold, including its mesoionic character, strong aromaticity, and metabolic stability, facilitate its ability to cross cellular membranes and interact with a diverse range of biological targets.[1]
N-(1,3,4-Thiadiazol-2-yl)acetamide serves as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity.[4] Its structure, featuring an acetamide group linked to the 1,3,4-thiadiazole core, is a key component in various medicinally active compounds. The acetamide moiety itself can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of its derivatives to biological targets.[4] This guide will focus on the therapeutic landscape of this specific molecule, drawing on data from both direct studies and investigations of closely related analogues.
Synthesis and Chemical Properties
The primary synthesis of n-(1,3,4-Thiadiazol-2-yl)acetamide typically involves a two-step process: the formation of the 2-amino-1,3,4-thiadiazole ring followed by the acylation of the amino group.[4]
Synthesis of the 2-amino-1,3,4-thiadiazole Intermediate
The most common method for synthesizing the 2-amino-1,3,4-thiadiazole core is the cyclodehydration of thiosemicarbazides.[4] This reaction is facilitated by a dehydrating agent to induce ring closure.
Common Dehydrating Agents:
-
Concentrated Sulfuric Acid (H₂SO₄): A classic and widely used reagent that effectively promotes cyclization, often at low temperatures.[4]
-
Polyphosphoric Acid (PPA): Another effective dehydrating agent for this transformation.[4]
-
Phosphorus Oxychloride (POCl₃): Used to facilitate cyclization, sometimes under solvent-free or reflux conditions.[4]
Acylation to Yield n-(1,3,4-Thiadiazol-2-yl)acetamide
Once the 2-amino-1,3,4-thiadiazole intermediate is obtained, the acetamide group is introduced via acylation. A common and efficient method involves the use of peptide coupling reagents to form the amide bond.
Detailed Protocol: Amide Bond Formation using EDC/HOBt
This protocol describes a general procedure for the synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamides.
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate carboxylic acid (in this case, acetic acid or its activated equivalent), an equimolar amount of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and 1-Hydroxybenzotriazole (HOBt) in a suitable aprotic solvent such as acetonitrile.[5]
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add an equimolar amount of the 2-amino-1,3,4-thiadiazole derivative to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 24 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).[5]
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with a weak base (e.g., 5% sodium bicarbonate solution), a weak acid (e.g., dilute sulfuric acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[5]
Diagram: Synthesis Workflow
Caption: General synthesis pathway for n-(1,3,4-Thiadiazol-2-yl)acetamide.
Therapeutic Applications and Mechanisms of Action
The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4]
Anticancer Activity
Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer agents.[1] The proposed mechanism often involves the disruption of essential biochemical pathways or the modulation of enzyme activity.[2][6]
Putative Mechanisms of Anticancer Action:
-
DNA Replication Inhibition: Due to its structural similarity to pyrimidine, the 1,3,4-thiadiazole ring can interfere with DNA replication processes, thereby inhibiting the proliferation of cancer cells.[2][3]
-
Enzyme Inhibition: 1,3,4-thiadiazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases, carbonic anhydrase, and topoisomerase II.[5][6][7]
-
Apoptosis Induction: Some derivatives induce apoptosis (programmed cell death) in cancer cells. For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to induce apoptosis by activating caspases 3 and 9 in MCF-7 breast cancer cells.[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, PC3) in 96-well plates at a predetermined density and allow them to adhere overnight.[5][8][9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (n-(1,3,4-Thiadiazol-2-yl)acetamide or its derivatives) and a vehicle control. Include a positive control such as doxorubicin.[5][8]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[2]
Table 1: Reported Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 µM (Abl protein kinase inhibition) | [7] |
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | MCF-7 (Breast) | Not specified, but induced caspase activation | [8] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA (Breast) | 9 µM | [7] |
| N-(5-methyl-[1][4][10]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | [9] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 µM | [6] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 µM | [6] |
Diagram: Putative Anticancer Signaling Pathway
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An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(1,3,4-Thiadiazol-2-yl)acetamide
Introduction
The 1,3,4-thiadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] As a bioisostere of pyrimidine, this five-membered ring system has been integrated into numerous compounds demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5] The ability of 1,3,4-thiadiazole derivatives to interfere with fundamental biological processes, such as DNA replication, is a key aspect of their therapeutic potential.[4][6][7] This guide focuses on a foundational member of this class, N-(1,3,4-thiadiazol-2-yl)acetamide, providing a comprehensive framework for researchers and drug development professionals to investigate its mechanism of action. We will delve into established and hypothesized biological targets and present a series of robust experimental protocols designed to systematically unravel the compound's molecular interactions and cellular effects.
Part 1: Known and Hypothesized Biological Targets
The N-(1,3,4-thiadiazol-2-yl)acetamide core is a key pharmacophore present in a variety of medicinally active compounds.[7] Research into its derivatives has revealed several potential mechanisms of action, which provide a logical starting point for investigating the parent compound.
Enzyme Inhibition
A primary mode of action for many 1,3,4-thiadiazole derivatives is the inhibition of key enzymes. This is a logical first avenue of investigation for N-(1,3,4-thiadiazol-2-yl)acetamide.
-
Carbonic Anhydrases (CAs): Derivatives of N-(1,3,4-thiadiazol-2-yl)acetamide have been identified as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[8][9] Acetazolamide, a well-known CA inhibitor, features this core structure.[10] CAs are involved in a variety of physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[8]
-
Tyrosine Kinases: Several studies suggest that 1,3,4-thiadiazole derivatives can function as tyrosine kinase inhibitors.[3] Specific targets that have been identified for related compounds include the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[6][11]
-
Other Enzymes: The versatility of the 1,3,4-thiadiazole scaffold has led to the discovery of inhibitors for a range of other enzymes, including:
-
Lipoxygenases: Inhibition of 15-lipoxygenase-1 has been reported for some derivatives.[12][13]
-
6-Phosphogluconate Dehydrogenase (6PGD): N-(1,3,4-thiadiazol-2-yl)amide derivatives have been shown to be uncompetitive inhibitors of 6PGD, a key enzyme in the pentose phosphate pathway.[14]
-
Acetylcholinesterase (AChE): Some derivatives have been evaluated for their ability to inhibit AChE.[8][9]
-
Anticancer Activity and Associated Pathways
The anticancer properties of 1,3,4-thiadiazole derivatives are a significant area of research.[3][4][15] The proposed mechanisms are often multifaceted and can be cell-type specific.
-
Induction of Apoptosis: A key mechanism of anticancer activity is the induction of programmed cell death (apoptosis). Studies on N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown that these compounds can activate caspases 3, 8, and 9 in cancer cell lines.[16]
-
Interference with DNA Replication: The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine suggests that it may interfere with DNA synthesis and replication, leading to cell cycle arrest and cytotoxicity in rapidly dividing cancer cells.[3][4][6]
Neurological Activity
-
Anticonvulsant Effects: The anticonvulsant properties of 1,3,4-thiadiazole derivatives are thought to be mediated through the GABAergic system. The proposed mechanism involves enhancement of the GABA_A receptor pathway, leading to an influx of chloride ions and hyperpolarization of neuronal membranes, which in turn suppresses seizure activity.[17]
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is present in numerous compounds with documented antibacterial and antifungal activity.[18][19][20][21] While the precise mechanisms are not always fully elucidated, potential modes of action include the inhibition of bacterial cell wall synthesis.[22]
Part 2: Experimental Workflows for Mechanistic Elucidation
To systematically investigate the mechanism of action of N-(1,3,4-thiadiazol-2-yl)acetamide, a multi-pronged approach is recommended, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.
Initial Broad-Spectrum Biological Screening
The first step is to perform a series of in vitro assays to identify the most promising biological activities.
Caption: Initial broad-spectrum screening workflow.
Protocol 1: Broad-Spectrum Cytotoxicity Screening
-
Objective: To determine the cytotoxic potential of N-(1,3,4-thiadiazol-2-yl)acetamide against a diverse panel of human cancer cell lines.
-
Methodology:
-
Utilize a standardized cell line panel, such as the NCI-60, which represents a wide range of cancer types.
-
Prepare a stock solution of N-(1,3,4-thiadiazol-2-yl)acetamide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to create a concentration gradient.
-
Seed the cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the various concentrations of the compound and a vehicle control.
-
Incubate for a standard period (e.g., 48-72 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
-
-
Causality and Interpretation: This initial screen will identify if the compound has broad cytotoxic effects or exhibits selectivity towards certain cancer types. A low IC50 value in specific cell lines would warrant further investigation into the molecular pathways dysregulated in those cancers.
Protocol 2: Antimicrobial Susceptibility Testing
-
Objective: To evaluate the antibacterial and antifungal activity of N-(1,3,4-thiadiazol-2-yl)acetamide.
-
Methodology:
-
Select a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.[18][21]
-
Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).
-
In parallel, perform disk diffusion assays to qualitatively assess the zone of inhibition.
-
-
Causality and Interpretation: A low MIC value against specific pathogens would indicate antimicrobial activity and justify further studies to determine the mechanism (e.g., bactericidal vs. bacteriostatic, effects on cell wall synthesis, DNA gyrase inhibition).
Focused Mechanistic Studies for Anticancer Activity
If the initial screening reveals significant anticancer activity, the following experiments can be conducted to elucidate the underlying mechanism.
Caption: Workflow for investigating anticancer mechanisms.
Protocol 3: Cell Cycle Analysis
-
Objective: To determine if N-(1,3,4-thiadiazol-2-yl)acetamide induces cell cycle arrest.
-
Methodology:
-
Treat a sensitive cancer cell line with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells using flow cytometry.
-
-
Causality and Interpretation: An accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M) would suggest that the compound interferes with the machinery of that phase. This can guide further experiments to look at specific cell cycle regulatory proteins (e.g., cyclins, CDKs).
Protocol 4: Apoptosis Induction Assays
-
Objective: To confirm if the observed cytotoxicity is due to the induction of apoptosis.
-
Methodology:
-
Annexin V/PI Staining: Treat cells with the compound and then stain with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters cells with compromised membrane integrity, i.e., late apoptotic or necrotic cells). Analyze by flow cytometry.
-
Caspase Activity Assays: Use luminogenic or fluorogenic substrates to measure the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8, caspase-9) in compound-treated cell lysates.[16]
-
-
Causality and Interpretation: A significant increase in the Annexin V-positive population and elevated caspase activity would confirm an apoptotic mechanism. The specific initiator caspase activated can provide clues about the upstream signaling pathway (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway).
Protocol 5: Target-Based Enzyme Inhibition Assays
-
Objective: To directly measure the inhibitory effect of N-(1,3,4-thiadiazol-2-yl)acetamide on purified enzymes identified as potential targets.
-
Methodology:
-
Obtain purified recombinant enzymes (e.g., hCA I, hCA II, EGFR, 6PGD).
-
Use commercially available assay kits or develop in-house assays to measure enzyme activity in the presence of varying concentrations of the compound.
-
Determine the IC50 value for each enzyme.
-
For potent inhibitors, perform kinetic studies (e.g., by varying substrate concentration) to determine the mode of inhibition (competitive, non-competitive, uncompetitive).[14]
-
-
Causality and Interpretation: Direct inhibition of a specific enzyme provides strong evidence for a molecular target. The mode of inhibition can inform structure-activity relationship (SAR) studies for lead optimization.
Table 1: Representative Data from Mechanistic Studies
| Experiment | Cell Line | Compound Concentration | Result | Interpretation |
| Cell Cycle Analysis | MCF-7 | 1x IC50 (24h) | 65% of cells in G2/M phase | Induction of G2/M cell cycle arrest. |
| Caspase-3/7 Activity | HT-29 | 1x IC50 (12h) | 3.5-fold increase in luminescence | Activation of executioner caspases. |
| hCA II Inhibition Assay | N/A | 0.1 - 100 µM | IC50 = 5.2 µM | Direct inhibition of carbonic anhydrase II. |
| 6PGD Inhibition Assay | N/A | 0.1 - 100 µM | IC50 = 12.8 µM (Uncompetitive) | Direct uncompetitive inhibition of 6PGD.[14] |
Part 3: Concluding Remarks and Future Directions
This guide provides a structured and logical framework for elucidating the mechanism of action of N-(1,3,4-thiadiazol-2-yl)acetamide. The initial broad screening is crucial for identifying the most relevant biological activities, which can then be investigated in-depth using the focused mechanistic protocols. Based on the extensive research on 1,3,4-thiadiazole derivatives, it is plausible that N-(1,3,4-thiadiazol-2-yl)acetamide may exhibit a multi-target profile, potentially acting as an enzyme inhibitor with downstream effects on cell proliferation and survival pathways. Further studies could involve target validation using techniques such as siRNA-mediated knockdown or CRISPR/Cas9 gene editing, as well as in vivo efficacy studies in relevant animal models of disease. The insights gained from these investigations will be invaluable for the future development of this important class of heterocyclic compounds.
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In Silico Modeling and Docking Studies of N-(1,3,4-Thiadiazol-2-yl)acetamide: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and broad spectrum of biological activities.[1][2][3] This five-membered heterocycle, containing two nitrogen and one sulfur atom, is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids.[4][5] This structural mimicry allows 1,3,4-thiadiazole derivatives to interact with a wide array of biological targets, interfering with processes like DNA replication.[4] Consequently, these compounds have been extensively investigated and developed as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[1][3]
This guide focuses on a foundational member of this chemical family: N-(1,3,4-Thiadiazol-2-yl)acetamide . This molecule not only serves as a critical pharmacophore in numerous active compounds but is also a known process impurity in the synthesis of the carbonic anhydrase inhibitor, Acetazolamide.[5][6] Understanding the molecular interactions of this core structure through in silico modeling and docking is paramount for designing novel derivatives with enhanced potency and selectivity. This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to conduct such studies, blending theoretical principles with practical, field-proven methodologies.
Chapter 1: Strategic Blueprint for In Silico Investigation
An effective in silico study is not a random walk through computational tools but a well-reasoned investigation. Our approach is built on a logical progression from understanding the ligand to predicting its biological interactions and pharmacokinetic profile.
The Rationale: Why Model N-(1,3,4-Thiadiazol-2-yl)acetamide?
The decision to perform in silico analysis on this specific molecule is driven by several key factors:
-
Core Scaffold Exploration: By studying the binding modes of this fundamental structure, we can elucidate the essential interactions required for biological activity. This knowledge forms the basis for rational design of more complex and potent derivatives.
-
Target Identification and Validation: Given the broad bioactivity of thiadiazoles, in silico screening against a panel of relevant biological targets can help prioritize experimental testing and uncover novel mechanisms of action.
-
Lead Optimization: For existing drug discovery programs involving thiadiazole derivatives, understanding the contribution of the core acetamide-thiadiazole moiety to binding affinity and selectivity is crucial for optimizing lead compounds.
-
Pharmacokinetic Prediction: Early-stage assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can flag potential liabilities and guide the design of molecules with better drug-like characteristics.
The Workflow: A Self-Validating System
Our proposed workflow is designed to be a self-validating system, where each step builds upon the previous one, with clear decision points and feedback loops.
Caption: A comprehensive workflow for the in silico analysis of N-(1,3,4-Thiadiazol-2-yl)acetamide.
Chapter 2: Experimental Protocols: A Step-by-Step Guide
This chapter details the methodologies for the core components of our in silico investigation. The protocols provided are designed to be robust and reproducible.
Ligand Preparation
The accuracy of a docking study begins with a chemically correct and energetically minimized ligand structure.
Protocol 2.1.1: Preparing N-(1,3,4-Thiadiazol-2-yl)acetamide
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher like MarvinSketch or ChemDraw, or retrieve the structure from a database such as PubChem or ZINC.
-
Convert to 3D: Use a computational chemistry software (e.g., Avogadro, MOE, Schrödinger Maestro) to generate a 3D conformation.
-
Protonation and Tautomeric State: At a physiological pH of 7.4, determine the most likely protonation and tautomeric states. For N-(1,3,4-Thiadiazol-2-yl)acetamide, the acetamide nitrogen and the thiadiazole nitrogens are key sites to consider.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy, stable conformation. This step is critical to remove any steric clashes or unfavorable bond angles.
-
Save in Appropriate Format: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .mol2, .sdf, .pdbqt).
Target Selection and Preparation
The choice of protein target is dictated by the research question. Given the known activities of thiadiazoles, several targets are of high interest.[4][7][8][9]
Table 1: Potential Protein Targets for N-(1,3,4-Thiadiazol-2-yl)acetamide Docking
| Target Class | Specific Target | PDB ID | Rationale |
| Carbonic Anhydrase | Carbonic Anhydrase II | 2VVA | Target of Acetazolamide, a structurally related drug. |
| Kinase | EGFR Tyrosine Kinase | 1M17 | Known target for many anticancer thiadiazole derivatives.[4][10] |
| Kinase | VEGFR-2 | 4ASE | Key target in angiogenesis, inhibited by some thiadiazoles.[9][11] |
| Reductase | Dihydrofolate Reductase (DHFR) | 1DLS | Target for antimicrobial and anticancer agents.[8] |
| Reductase | Enoyl-ACP Reductase (InhA) | 1ZID | Target for antitubercular drugs.[12] |
Protocol 2.2.1: Preparing the Protein Target
-
Download Crystal Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.
-
Pre-processing:
-
Remove water molecules that are not involved in critical interactions.
-
Add hydrogen atoms, as they are typically absent in X-ray crystal structures.
-
Assign correct bond orders and formal charges.
-
Model any missing loops or side chains using tools like Prime (Schrödinger) or Modeller.
-
-
Protonation and Tautomeric States of Residues: Assign appropriate protonation states for ionizable residues (e.g., His, Asp, Glu) at physiological pH.
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand or predicted using site-finding algorithms.
-
Receptor Grid Generation: Generate a receptor grid that encompasses the defined binding site. This grid pre-calculates the potential energy fields of the receptor, speeding up the subsequent docking calculations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Caption: The fundamental workflow of a molecular docking experiment.
Protocol 2.3.1: Performing Molecular Docking using AutoDock Vina
-
Prepare Input Files: Convert the prepared ligand and receptor files into the .pdbqt format using AutoDock Tools.
-
Configure the Search Space: Define the center and dimensions of the search box (grid) to encompass the binding site.
-
Create Configuration File: Create a text file specifying the paths to the receptor and ligand files, the center and size of the search space, and the output file name.
-
Run Vina: Execute the Vina program from the command line, providing the configuration file as input.
-
Analyze Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).
Chapter 3: Data Interpretation and Visualization
The raw output of a docking simulation requires careful analysis to extract meaningful insights.
Post-Docking Analysis
The primary goal is to identify the most plausible binding mode and understand the key molecular interactions driving the binding.
-
Visual Inspection: Load the docked complex (receptor + best-scoring ligand pose) into a molecular visualizer (e.g., PyMOL, Chimera, Discovery Studio).
-
Interaction Analysis: Identify and analyze the non-covalent interactions between the ligand and the protein. Key interactions to look for include:
-
Hydrogen Bonds: The acetamide group of our ligand is a prime candidate for forming hydrogen bonds.
-
Hydrophobic Interactions: The thiadiazole ring can participate in hydrophobic interactions.
-
Pi-Pi Stacking: The aromatic thiadiazole ring can stack with aromatic residues like Phe, Tyr, or Trp.
-
-
Binding Energy Calculation: For a more rigorous estimation of binding affinity, employ methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA).[13][14]
Table 2: Hypothetical Docking Results for N-(1,3,4-Thiadiazol-2-yl)acetamide against Carbonic Anhydrase II
| Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -7.8 | Thr199, Thr200, His94 | Hydrogen Bond, Coordination with Zinc |
| 2 | -7.5 | Val121, Leu198 | Hydrophobic Interaction |
| 3 | -7.1 | Trp209 | Pi-Pi Stacking |
ADMET Prediction
In silico ADMET prediction provides an early assessment of the drug-likeness of a compound.
Protocol 3.2.1: Using Web-Based ADMET Predictors
-
Select a Tool: Utilize freely available web servers such as SwissADME or pkCSM.
-
Input Structure: Provide the SMILES string or upload the 2D structure of N-(1,3,4-Thiadiazol-2-yl)acetamide.
-
Run Prediction: Initiate the analysis.
-
Interpret Results: Evaluate the predicted parameters against standard criteria for drug-likeness (e.g., Lipinski's Rule of Five).
Table 3: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 143.16 g/mol | Favorable (Lipinski's Rule: <500) |
| LogP | 0.25 | Good balance of hydrophilicity/lipophilicity |
| H-bond Donors | 1 | Favorable (Lipinski's Rule: ≤5) |
| H-bond Acceptors | 3 | Favorable (Lipinski's Rule: ≤10) |
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Unlikely to cause CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
Conclusion: From Bits to Bedside
This guide has outlined a robust and scientifically rigorous framework for the in silico modeling and docking of N-(1,3,4-Thiadiazol-2-yl)acetamide. By following these protocols, researchers can gain profound insights into the molecular interactions of this pivotal pharmacophore, enabling the rational design of next-generation therapeutics. The integration of molecular docking, pharmacophore analysis, and ADMET prediction creates a powerful computational toolkit that can significantly accelerate the drug discovery pipeline, reducing costs and attrition rates. The journey from a promising scaffold to a life-saving drug is long and arduous, but it begins with a deep, molecular-level understanding—an understanding that in silico modeling is uniquely positioned to provide.
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A Comprehensive Technical Review of Patented N-(1,3,4-Thiadiazol-2-yl)acetamide Derivatives: A Guide for Drug Discovery Professionals
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its broad and potent biological activities. This is largely due to its bioisosteric relationship with the pyrimidine ring, a fundamental component of nucleic acids, which allows its derivatives to modulate various biological processes.[1][2] The incorporation of a flexible acetamide sidechain at the 2-position of the thiadiazole ring has given rise to the N-(1,3,4-Thiadiazol-2-yl)acetamide pharmacophore, a key structural motif in a multitude of patented compounds with therapeutic potential. This in-depth technical guide provides a comprehensive review of the patent landscape for these derivatives, focusing on their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas.
The Significance of the 1,3,4-Thiadiazole Scaffold in Drug Design
The 1,3,4-thiadiazole ring system is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its versatility as a pharmacophore.[1] The sulfur atom enhances lipophilicity and can facilitate critical binding interactions with biological targets.[1][2] Consequently, derivatives of 1,3,4-thiadiazole have been extensively investigated and patented for a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and diuretic effects.[3][4][5]
Patented N-(1,3,4-Thiadiazol-2-yl)acetamide Derivatives in Oncology
The quest for novel anticancer agents has led to the development of numerous patented N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives. These compounds often exert their cytotoxic effects through diverse mechanisms, including enzyme inhibition and apoptosis induction.
Mechanism of Action: Targeting Key Oncogenic Pathways
A significant number of patented 1,3,4-thiadiazole acetamides function as inhibitors of critical enzymes involved in cancer progression. For instance, derivatives have been designed as EGFR/HER-2 dual target inhibitors for the treatment of breast and lung cancer.[6] Others have shown potent inhibitory activity against enzymes like lipoxygenase, which is considered a novel target for cancer therapy.[7]
Another prevalent mechanism is the induction of apoptosis. Certain patented 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been identified as potent inducers of apoptosis through the activation of caspases 3 and 9, particularly in breast cancer cell lines.[8] Computational studies have further elucidated the potential of N-(4-acetyl-4,5-dihydro-5-(substituted-tetrazolo[1,5-a]-quinolin-4-yl)-1,3,4-thiadiazol-2-yl) acetamide derivatives as caspase-3 inhibitors.[9]
Signaling Pathway: Caspase-Mediated Apoptosis Induction
Caption: Caspase activation cascade initiated by thiadiazole derivatives.
Structure-Activity Relationship (SAR) Insights
Analysis of various patents reveals key structural features that influence the anticancer activity of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives. For instance, in a series of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives, compounds with phenyl substitutions on the amino group at the 5-position of the thiadiazole ring were found to be more effective than those with naphthyl substitutions.[10] Furthermore, the presence of electron-withdrawing groups, such as chloro and trifluoromethyl groups, on the phenyl ring of the acetamide moiety has been shown to enhance cytotoxic activity.[8]
Representative Synthetic Protocols
The synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives typically involves the initial formation of a 2-amino-1,3,4-thiadiazole core, followed by acylation.[1]
Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole
A common route involves the cyclization of a thiosemicarbazide with an appropriate acid or acid derivative.
-
Step 1: Formation of Thiosemicarbazone: A substituted aromatic aldehyde or ketone is reacted with thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acid, to yield the corresponding thiosemicarbazone.
-
Step 2: Oxidative Cyclization: The thiosemicarbazone is then subjected to oxidative cyclization using reagents like ferric chloride or hydrogen peroxide in a suitable solvent to afford the 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 2: Acylation of 2-Amino-1,3,4-thiadiazole
The final step involves the acylation of the 2-amino group.
-
The synthesized 2-amino-1,3,4-thiadiazole derivative is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
An acylating agent, such as acetyl chloride or acetic anhydride, is added dropwise, often in the presence of a base like triethylamine or pyridine to neutralize the generated acid.
-
The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete, as monitored by thin-layer chromatography.
-
The product is then isolated through standard work-up procedures, including washing, drying, and recrystallization or column chromatography.
Experimental Workflow: General Synthesis
Caption: General synthetic scheme for N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives.
Antimicrobial Applications of Patented N-(1,3,4-Thiadiazol-2-yl)acetamide Derivatives
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The N-(1,3,4-Thiadiazol-2-yl)acetamide scaffold has proven to be a fertile ground for the discovery of potent antibacterial and antifungal compounds.[11][12]
Mechanism of Action and Spectrum of Activity
The antimicrobial mechanism of these derivatives is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.[12] Several patented compounds have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][11] For example, newly synthesized 1,3,4-thiadiazole derivatives have exhibited superior or high inhibitory efficacy against a range of bacterial and fungal species.[3]
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
In the context of antimicrobial activity, specific substitutions on the thiadiazole ring and the acetamide moiety play a crucial role. For instance, the incorporation of a benzothiazole moiety has been shown to enhance the antibacterial and antifungal properties of some derivatives.[10] The presence of halogen atoms on aromatic rings within the molecule is also a recurring feature in compounds with significant antimicrobial potency.[12]
Quantitative Data on Antimicrobial Activity
| Compound Class | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Benzimidazole-substituted 1,3,4-thiadiazoles | S. aureus, E. coli | Moderate to good antibacterial activity | [11] |
| Amoxicillin-1,3,4-thiadiazole hybrids | P. mirabilis, E. coli, M. tuberculosis | Considerable zones of inhibition | [11] |
| N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide | Various bacteria and fungi | Significant antimicrobial activity | [13] |
Other Patented Therapeutic Applications
Beyond oncology and infectious diseases, N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives have been patented for a range of other therapeutic indications.
-
Glucokinase Activators: Certain acetamide derivatives have been patented as glucokinase activators, suggesting their potential in the treatment of type 2 diabetes.[14][15]
-
Carbonic Anhydrase Inhibitors: The 1,3,4-thiadiazole scaffold is a well-known pharmacophore for carbonic anhydrase inhibitors. Novel N-(1,3,4-thiadiazol-2-yl)acetamide derivatives have been designed and synthesized as inhibitors of human carbonic anhydrase I and II, with potential applications as diuretics, antiepileptics, and antiglaucoma agents.[16]
-
Anti-inflammatory Agents: The anti-inflammatory potential of this class of compounds has also been explored in patent literature, with some derivatives showing promising activity.[4][5]
Conclusion and Future Perspectives
The patent landscape for N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives is rich and diverse, highlighting the therapeutic versatility of this chemical scaffold. The continued exploration of novel substitutions on both the thiadiazole ring and the acetamide side chain is likely to yield next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, this class of compounds represents a promising starting point for the design of innovative therapies for a wide range of diseases. The synthetic accessibility and the well-established structure-activity relationships provide a solid foundation for future drug discovery efforts.
References
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(PDF) Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity. Available at: [Link]
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(PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. - ResearchGate. Available at: [Link]
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Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Available at: [Link]
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1,3,4-Thiadiazole Based Anticancer Agents | Request PDF - ResearchGate. Available at: [Link]
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Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed. Available at: [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. Available at: [Link]
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New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors - PubMed. Available at: [Link]
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1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC - NIH. Available at: [Link]
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(PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity - ResearchGate. Available at: [Link]
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Biological Activities of 1,3,4-Thiadiazole Derivatives: Review - ResearchGate. Available at: [Link]
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Identification of N-(4-acetyl-4,5-dihydro-5-(7,8,9-substituted-tetrazolo[1,5-a]-quinolin-4-yl)-1,3,4-thiadiazol-2-yl) acetamide derivatives as potential caspase-3 inhibitors via detailed computational investigations |. Available at: [Link]
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An In-depth Technical Guide to N-(1,3,4-Thiadiazol-2-yl)acetamide: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(1,3,4-thiadiazol-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into the historical context of its discovery, details its synthetic pathways with step-by-step protocols, and explores its biological activities and mechanisms of action. The 1,3,4-thiadiazole core, a key pharmacophore, imparts a diverse range of biological activities to its derivatives, including anticancer and antimicrobial properties. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential applications of this important molecule.
Introduction
N-(1,3,4-Thiadiazol-2-yl)acetamide is a five-membered heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an acetamido group. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its wide array of pharmacological activities.[1] Derivatives of this core structure have demonstrated potent anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The acetamido moiety can participate in hydrogen bonding, enhancing the binding affinity of the molecule to biological targets. This guide will provide a detailed exploration of the discovery, synthesis, and biological importance of the parent compound, N-(1,3,4-thiadiazol-2-yl)acetamide.
Historical Perspective
The journey of thiadiazole chemistry began in the late 19th century. The first synthesis of a 1,3,4-thiadiazole derivative is credited to Emil Fischer in 1882. This seminal work laid the foundation for the exploration of this versatile heterocyclic system. Over the decades, intensive research has been conducted on the synthesis and biological evaluation of a vast number of 1,3,4-thiadiazole derivatives, leading to the discovery of numerous compounds with significant therapeutic potential. The development of N-(1,3,4-thiadiazol-2-yl)acetamide and its analogues is a testament to the enduring importance of this chemical scaffold in the quest for novel therapeutic agents.
Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide
The synthesis of N-(1,3,4-thiadiazol-2-yl)acetamide is typically achieved in a two-step process: first, the formation of the 2-amino-1,3,4-thiadiazole core, followed by the acetylation of the amino group.
Synthesis of 2-Amino-1,3,4-thiadiazole
Several methods have been reported for the synthesis of the 2-amino-1,3,4-thiadiazole intermediate. A common and effective approach involves the cyclization of thiosemicarbazide with formic acid.
Experimental Protocol:
-
Reagents and Equipment:
-
Thiosemicarbazide
-
Formic acid
-
Concentrated Hydrochloric acid
-
Concentrated Ammonia solution
-
Ice bath
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Beakers, graduated cylinders, and filtration apparatus
-
pH paper or pH meter
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend thiosemicarbazide in formic acid.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a concentrated ammonia solution to a pH of 8-9. Perform this step in a well-ventilated fume hood as the reaction is exothermic.
-
Cool the neutralized mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the white crystalline product by filtration and wash it with cold water.
-
Recrystallize the crude product from hot water to obtain pure 2-amino-1,3,4-thiadiazole.
-
Dry the purified product in a desiccator.
-
Acetylation of 2-Amino-1,3,4-thiadiazole
The final step involves the acetylation of the amino group of 2-amino-1,3,4-thiadiazole to yield N-(1,3,4-thiadiazol-2-yl)acetamide.
Experimental Protocol:
-
Reagents and Equipment:
-
2-Amino-1,3,4-thiadiazole
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers and filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-1,3,4-thiadiazole in a minimal amount of pyridine.
-
Slowly add acetic anhydride to the solution with continuous stirring.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure N-(1,3,4-thiadiazol-2-yl)acetamide.
-
Dry the purified product.
-
Diagram of the Synthesis Workflow:
Caption: Synthetic pathway for N-(1,3,4-thiadiazol-2-yl)acetamide.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for N-(1,3,4-thiadiazol-2-yl)acetamide is presented below.
| Property | Data |
| Molecular Formula | C₄H₅N₃OS |
| Molecular Weight | 143.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 225-228 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.2 (s, 3H, -COCH₃), ~9.2 (s, 1H, thiadiazole-H), ~12.5 (s, 1H, -NH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~23 (-COCH₃), ~145 (thiadiazole C-H), ~168 (-C=O), ~170 (thiadiazole C-N) |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1680 (C=O stretch), ~1550 (N-H bend), ~1370 (C-N stretch) |
| Mass Spec (EI) | m/z: 143 (M⁺) |
Biological Activities and Mechanism of Action
While a significant body of research focuses on the diverse biological activities of substituted N-(1,3,4-thiadiazol-2-yl)acetamide derivatives, the parent compound itself serves as a crucial pharmacophore and exhibits notable biological properties.
Anticancer Activity
The 1,3,4-thiadiazole ring is a key structural motif in many compounds with demonstrated anticancer activity.[3][4] Derivatives of N-(1,3,4-thiadiazol-2-yl)acetamide have been shown to induce apoptosis in cancer cells and inhibit various enzymes crucial for tumor growth and proliferation.[5] While specific data for the parent compound is limited, its core structure is fundamental to the observed anticancer effects of its derivatives.
Carbonic Anhydrase Inhibition
One of the most well-documented biological activities of N-(1,3,4-thiadiazol-2-yl)acetamide and its derivatives is the inhibition of carbonic anhydrases (CAs).[6][7][8] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive drug targets. For instance, inhibition of specific CA isoforms has shown therapeutic benefits in conditions like glaucoma and certain types of cancer.[6][8] The sulfonamide group, often present in potent CA inhibitors, can be bioisosterically replaced by the 1,3,4-thiadiazole ring. The nitrogen atoms and the sulfur atom of the thiadiazole ring can coordinate with the zinc ion in the active site of the enzyme, leading to its inhibition.
Diagram of Carbonic Anhydrase Inhibition:
Caption: Inhibition of carbonic anhydrase by N-(1,3,4-thiadiazol-2-yl)acetamide.
Antimicrobial Activity
Derivatives of N-(1,3,4-thiadiazol-2-yl)acetamide have also been reported to possess antibacterial and antifungal activities. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms. The thiadiazole ring system is a key contributor to this antimicrobial potential.
Conclusion
N-(1,3,4-Thiadiazol-2-yl)acetamide is a foundational molecule in the field of medicinal chemistry, serving as a versatile scaffold for the development of a wide range of biologically active compounds. Its straightforward synthesis, coupled with the significant pharmacological properties of its derivatives, ensures its continued relevance in drug discovery research. This technical guide has provided a comprehensive overview of its history, a detailed synthetic protocol, and an exploration of its key biological activities, particularly its role as a carbonic anhydrase inhibitor. Further investigation into the specific biological profile of the parent compound and the continued development of novel derivatives hold significant promise for the discovery of new and effective therapeutic agents.
References
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New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. (2024). Journal of Biomolecular Structure & Dynamics. [Link]
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New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. (2024). Taylor & Francis Online. [Link]
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New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. (2024). ResearchGate. [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). PMC. [Link]
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Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... (n.d.). ResearchGate. [Link]
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A novel approach to the synthesis of 1,3,4-thiadiazole-2-amine derivatives. (2021). Bohrium. [Link]
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N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2014). National Institutes of Health. [Link]
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). ijrpls.com. [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Institutes of Health. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). PMC. [Link]
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Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (2012). Der Pharma Chemica. [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2015).
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2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2018). Journal of Organic and Pharmaceutical Chemistry. [Link]
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Infrared (IR) Spectroscopy. (n.d.). University of Colorado Boulder. [Link]
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IR Absorption Table. (n.d.). University of California, Los Angeles. [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. [Link]
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5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. (n.d.). NIST WebBook. [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2019). MDPI. [Link]
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N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. (2013). National Institutes of Health. [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy. [Link]
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Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Egyptian Journal of Chemistry. [Link]
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1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2014). National Institutes of Health. [Link]
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1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. (n.d.). ResearchGate. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). American Journal of Organic Chemistry. [Link]
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Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) - (n.d.). ResearchGate. [Link]
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N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. (2009). National Institutes of Health. [Link]
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Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. (2014). ResearchGate. [Link]
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Ion fragmentation of small molecules in mass spectrometry. (2009). University of Alabama at Birmingham. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: N-(1,3,4-Thiadiazol-2-yl)acetamide
Abstract
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(1,3,4-thiadiazol-2-yl)acetamide, a key intermediate for the development of more complex derivatives. The protocol details the acetylation of 2-amino-1,3,4-thiadiazole and includes insights into the reaction mechanism, purification, and characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction: The Significance of the 1,3,4-Thiadiazole Moiety
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a bioisostere of pyrimidine and other biologically relevant heterocycles, allowing it to interact with a variety of biological targets. The presence of the sulfur atom and the nitrogen atoms imparts specific electronic and steric properties that are favorable for molecular recognition and binding.
N-(1,3,4-Thiadiazol-2-yl)acetamide itself serves as a crucial building block in the synthesis of a diverse array of pharmaceutical agents. The acetamide group can be further modified, or the thiadiazole ring can be functionalized to explore structure-activity relationships (SAR) in drug discovery programs. The synthesis protocol outlined herein is a fundamental and reliable method for accessing this important intermediate.
Reaction Mechanism and Rationale
The synthesis of N-(1,3,4-thiadiazol-2-yl)acetamide is achieved through the acylation of 2-amino-1,3,4-thiadiazole. This reaction is a classic example of nucleophilic acyl substitution.
The key steps are:
-
Nucleophilic Attack: The exocyclic amino group (-NH2) of 2-amino-1,3,4-thiadiazole acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride).
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and a leaving group is expelled. In the case of acetic anhydride, the leaving group is an acetate ion, while for acetyl chloride, it is a chloride ion.
-
Deprotonation: A base, either an added scavenger like pyridine or triethylamine, or another molecule of the starting amine, removes a proton from the newly formed amide nitrogen, yielding the final product and a salt byproduct.
The choice of an acylating agent and solvent is critical for the efficiency of the reaction. Acetic anhydride is often preferred due to its moderate reactivity and the fact that the byproduct, acetic acid, can be easily removed. The reaction is typically carried out in a suitable solvent that can dissolve the starting materials and facilitate the reaction.
Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-(1,3,4-thiadiazol-2-yl)acetamide.
Experimental Protocol
This protocol is based on established methods for the acylation of amino-thiadiazoles.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |
| 2-Amino-1,3,4-thiadiazole | C₂H₃N₃S | 101.13 | 4005-51-0 | Sigma-Aldrich | ≥97% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Sigma-Aldrich | ≥99% |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich | Anhydrous, 99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | ≥99.5% |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Synthesis Procedure
Caption: Step-by-step workflow for the synthesis of N-(1,3,4-thiadiazol-2-yl)acetamide.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1,3,4-thiadiazole (1.01 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) and anhydrous pyridine (1.2 mL, 15 mmol).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Acetic Anhydride: Add acetic anhydride (1.14 mL, 12 mmol) dropwise to the cooled solution over a period of 10 minutes using a syringe or dropping funnel. Maintain vigorous stirring during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Work-up and Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess acetic anhydride. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM (3 x 20 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(1,3,4-thiadiazol-2-yl)acetamide as a white to off-white crystalline solid.
Expected Yield and Physical Properties
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 223-225 °C |
| Molecular Formula | C₄H₅N₃OS |
| Molecular Weight | 143.17 g/mol |
Characterization
To confirm the identity and purity of the synthesized N-(1,3,4-thiadiazol-2-yl)acetamide, the following characterization techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the acetyl group and the thiadiazole ring protons.
-
Expected chemical shifts (δ, ppm) in DMSO-d₆: ~2.2 (s, 3H, -COCH₃), ~9.1 (s, 1H, thiadiazole-H), ~12.5 (s, 1H, -NH).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups.
-
Expected characteristic peaks (cm⁻¹): ~3200-3400 (N-H stretch), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II).
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Expected m/z: 144.02 [M+H]⁺.
-
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Handling Reagents:
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.
-
-
Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C). Ensure starting materials are dry. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during recrystallization to avoid using excessive solvent. | |
| Impure Product | Incomplete quenching of acetic anhydride. | Ensure sufficient NaHCO₃ is used and allow adequate time for quenching. |
| Starting material remains. | Ensure the stoichiometry of the acylating agent is correct. |
References
Application Note & Protocol: Microwave-Assisted Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide Derivatives
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold and the Advent of Microwave Synthesis
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1][2][3] These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][4][5] The stability of the 1,3,4-thiadiazole ring and its capacity for diverse substitutions make it a valuable pharmacophore in the design of novel therapeutic agents.[1][4] Specifically, N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives are of significant interest as they combine the versatile thiadiazole core with an acetamide group, a common feature in many bioactive molecules that can influence solubility, stability, and target binding.
Traditionally, the synthesis of these compounds involves multi-step processes with long reaction times and often harsh conditions. However, the emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized synthetic chemistry by offering a more efficient, rapid, and environmentally friendly alternative.[6][7][8][9] MAOS utilizes microwave radiation to directly and uniformly heat the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to minutes.[7][10] This technique frequently results in higher yields, improved product purity, and is aligned with the principles of green chemistry by minimizing energy consumption and the use of hazardous solvents.[6][8][9]
This application note provides a comprehensive guide to the microwave-assisted synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives, detailing the underlying principles, a step-by-step protocol, and the expected outcomes.
The Rationale Behind Microwave-Assisted Synthesis
The efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating where heat is transferred through conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[7] This volumetric heating is instantaneous and uniform, eliminating thermal gradients and localized overheating, which can lead to side reactions and decomposition of products in conventional methods.[7][10] For the synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives, this translates to several key advantages:
-
Accelerated Reaction Rates: The direct energy transfer significantly shortens the time required for both the initial cyclization to form the 2-amino-1,3,4-thiadiazole precursor and the subsequent acetylation.
-
Enhanced Yields and Purity: Uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.[10]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS is a more energy-efficient process.[6][10]
-
Greener Chemistry: The potential for solvent-free reactions or the use of minimal amounts of eco-friendly solvents reduces the environmental impact of the synthesis.[6][8][9]
Experimental Workflow
The synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives via microwave assistance is a two-step process. The first step involves the formation of a 2-amino-5-substituted-1,3,4-thiadiazole intermediate. The second step is the acetylation of this intermediate.
Caption: General workflow for the microwave-assisted synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives.
Detailed Protocols
Part 1: Microwave-Assisted Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol is adapted from established methods for the synthesis of 2-amino-1,3,4-thiadiazoles, optimized for microwave irradiation.[11]
Materials:
-
Substituted carboxylic acid (e.g., benzoic acid)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Dimethylformamide (DMF)
-
Microwave reactor with sealed vessel capability
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted carboxylic acid (1 mmol) and thiosemicarbazide (1.1 mmol).
-
Solvent and Catalyst Addition: Add a minimal amount of DMF (2-3 mL) to create a slurry. Carefully add phosphorus oxychloride (1.5 mmol) dropwise to the mixture under stirring in a fume hood. Caution: POCl₃ is corrosive and reacts violently with water.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 300 W for 3-5 minutes. The temperature should be monitored and maintained around 100-120 °C.
-
Work-up and Isolation: After irradiation, allow the vessel to cool to room temperature. Carefully pour the reaction mixture into ice-cold water (50 mL).
-
Neutralization and Precipitation: Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Filtration and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Part 2: Microwave-Assisted Acetylation of 2-Amino-5-substituted-1,3,4-thiadiazoles
Materials:
-
2-Amino-5-substituted-1,3,4-thiadiazole (from Part 1)
-
Acetic anhydride
-
Glacial acetic acid (as a solvent and catalyst)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, place the 2-amino-5-substituted-1,3,4-thiadiazole (1 mmol) and a magnetic stir bar.
-
Reagent and Solvent Addition: Add glacial acetic acid (3 mL) followed by acetic anhydride (1.5 mmol).
-
Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at 250 W for 2-4 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, pour the reaction mixture into crushed ice. The N-(5-substituted-1,3,4-Thiadiazol-2-yl)acetamide derivative will precipitate.
-
Filtration and Purification: Filter the solid product, wash thoroughly with water to remove any remaining acetic acid, and dry. Recrystallize from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product.
Data Summary and Expected Outcomes
The application of microwave irradiation significantly enhances the efficiency of this synthesis compared to conventional heating methods.
| Step | Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Part 1: Thiadiazole Formation | Reaction Time | 1-3 hours | 3-5 minutes | [12] |
| Yield | 60-75% | 85-95% | [12] | |
| Conditions | Reflux | 100-120 °C, 300 W | [12] | |
| Part 2: Acetylation | Reaction Time | 1-2 hours | 2-4 minutes | [13] |
| Yield | 70-85% | 90-98% | [13] | |
| Conditions | Reflux | 250 W | [13] |
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups. For the final product, expect to see N-H stretching (around 3200-3300 cm⁻¹), C=O stretching of the amide (around 1670-1690 cm⁻¹), and C=N stretching of the thiadiazole ring (around 1600 cm⁻¹).
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and purity. The acetamide derivative will show a characteristic singlet for the methyl protons (around δ 2.0-2.3 ppm) and a singlet for the amide proton (which may be broad and its chemical shift can vary).
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Conclusion
The microwave-assisted synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives is a highly efficient and rapid method that offers significant advantages over conventional synthetic routes. By leveraging the principles of microwave heating, researchers can achieve higher yields in drastically reduced reaction times, all while adhering to the principles of green chemistry. This protocol provides a reliable and reproducible method for accessing this important class of compounds, facilitating further research and development in the field of medicinal chemistry.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
- Microwave assisted green organic synthesis. (URL: )
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])
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Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: [Link])
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. (URL: [Link])
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. (URL: [Link])
-
Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative - ResearchGate. (URL: [Link])
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Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative | SAR Publication. (URL: [Link])
-
Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. (URL: [Link])
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. (URL: [Link])
-
Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity - ResearchGate. (URL: [Link])
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC. (URL: [Link])
-
Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed. (URL: [Link])
-
Microwave assisted synthesis of thiadiazolo- pyri midi n-2-th ion es. (URL: [Link])
-
Microwave Assisted Synthesis of New β-Lactams Bearing Thiadiazole Moiety - AIP Publishing. (URL: [Link])
-
Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques*. (URL: [Link])
-
(PDF) Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. (URL: [Link])
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. (URL: [Link])
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC - NIH. (URL: [Link])
-
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (URL: [Link])
- Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline - Semantic Scholar. (URL: https://www.semanticscholar.org/paper/Microwave-assisted-synthesis-of-novel-N-(benzo-d-)-Ahmad-Khan/3d3d78c0054e0c8b356262b9a7852c78e1b65922)
-
Can anyone suggest how to do microwave assisted synthesis of substituted N-(1,3,4-thiadiazol-2-yl)benzo[d]thiazol-2-amine ? | ResearchGate. (URL: [Link])
-
Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. (URL: [Link])
-
Asian Journal of Chemistry - Microwave-Assisted Synthesis of 2-amino-4-substituted. (URL: [Link])
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Purification of n-(1,3,4-Thiadiazol-2-yl)acetamide by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of N-(1,3,4-Thiadiazol-2-yl)acetamide via Optimized Recrystallization
Preamble: The Imperative for Purity in Thiadiazole Scaffolds
N-(1,3,4-Thiadiazol-2-yl)acetamide (C₄H₅N₃OS) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] The 1,3,4-thiadiazole ring is a privileged scaffold found in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Furthermore, this specific acetamide is recognized as a known impurity and synthetic intermediate related to the carbonic anhydrase inhibitor, Acetazolamide.[3][4]
For researchers in drug discovery and process chemistry, achieving high purity of this compound is not merely a procedural step but a prerequisite for obtaining reliable biological data, ensuring regulatory compliance, and guaranteeing the integrity of subsequent synthetic transformations. Impurities, often unreacted starting materials or side-products, can confound experimental results and compromise the safety and efficacy of final active pharmaceutical ingredients (APIs).
This document provides a detailed guide to the purification of N-(1,3,4-Thiadiazol-2-yl)acetamide using recrystallization, a robust and scalable technique. We will delve into the fundamental principles, provide a step-by-step protocol, and outline a self-validating framework to ensure the final product meets stringent purity requirements.
The Science of Recrystallization: A Guided Tour
Recrystallization is a powerful purification technique for solids based on the differential solubility of a target compound and its impurities in a selected solvent system. The process hinges on a simple yet elegant principle: a substance is typically more soluble in a hot solvent than in a cold one.
The ideal solvent for N-(1,3,4-Thiadiazol-2-yl)acetamide should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the crude compound when heated to its boiling point.
-
Poor Solvating Power at Low Temperatures: Upon cooling, the solvent's ability to keep the target compound in solution must decrease significantly, promoting crystallization.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the liquid phase, or "mother liquor") or virtually insoluble in the hot solvent (allowing for removal via hot filtration).
-
Chemical Inertness: The solvent must not react with the acetamide.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.
The process of crystallization itself involves two key stages: nucleation (the initial formation of small crystal seeds) and crystal growth. By allowing the saturated solution to cool slowly and undisturbed, we encourage the growth of large, well-ordered crystals. This methodical lattice formation selectively incorporates molecules of the target compound, N-(1,3,4-Thiadiazol-2-yl)acetamide, while excluding the differently shaped impurity molecules, which remain in the mother liquor.
Experimental Protocol: A Step-by-Step Methodology
This protocol is designed as a robust starting point for researchers. The choice of solvent and specific volumes may require minor optimization based on the initial purity of the crude material.
Materials and Equipment
-
Crude N-(1,3,4-Thiadiazol-2-yl)acetamide
-
Chosen Recrystallization Solvent (e.g., Ethanol, Ethyl Acetate, or an Ethanol/Water mixture)
-
Erlenmeyer Flasks (2-3, appropriate sizes)
-
Heating Source (Hot plate with magnetic stirring)
-
Büchner Funnel and Flask
-
Vacuum Source
-
Filter Paper (standard and fluted)
-
Glass Funnel (for hot filtration)
-
Watch Glass
-
Spatula
-
Ice Bath
Solvent Selection Rationale
While specific solubility data for N-(1,3,4-Thiadiazol-2-yl)acetamide is not extensively published, related heterocyclic acetamides show good recrystallization behavior in moderately polar solvents. N-(Thiazol-2-yl)acetamide, for instance, has been successfully recrystallized from ethyl acetate.[5] Similarly, ethanol is a common choice for recrystallizing polar organic molecules and is effective in procedures for related thiadiazole derivatives.[6][7] For this protocol, we will proceed with Ethanol as the primary solvent, as it is effective, readily available, and relatively safe to handle.
Recrystallization Workflow
The entire purification process is visualized in the workflow diagram below.
Caption: Workflow for the recrystallization of N-(1,3,4-Thiadiazol-2-yl)acetamide.
Detailed Procedural Steps
-
Dissolution: Place the crude N-(1,3,4-Thiadiazol-2-yl)acetamide into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, bring the chosen solvent (Ethanol) to a gentle boil in a separate beaker. Add the hot solvent to the flask containing the crude solid portion-wise, with stirring, until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the yield of recovered crystals.
-
Hot Filtration (Conditional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Place a piece of fluted filter paper in a glass funnel and preheat both the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate. Pour the hot solution through the fluted filter paper quickly. Causality: Preheating the apparatus prevents the solution from cooling prematurely, which would cause the desired compound to crystallize on the filter paper, leading to product loss.
-
Cooling and Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process. Causality: Slow cooling promotes the formation of large, well-defined, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol. Turn on the vacuum source and pour the cold slurry of crystals into the funnel. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the soluble impurities.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small volume of ice-cold ethanol. Causality: The cold solvent wash removes any residual mother liquor adhering to the crystal surfaces without re-dissolving a significant amount of the purified product.
-
Drying: Transfer the filter cake to a pre-weighed watch glass and allow it to air-dry. For faster results, the crystals can be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Trustworthiness: A Self-Validating Protocol
The success of a purification protocol is not assumed but demonstrated. This protocol incorporates checkpoints to validate the increase in purity.
| Parameter | Pre-Recrystallization (Crude) | Post-Recrystallization (Purified) | Rationale |
| Appearance | Often off-white, beige, or clumpy powder. | Typically white, crystalline solid. | Removal of colored impurities and formation of a crystal lattice. |
| Melting Point | Broad melting range (e.g., 3-5 °C span). | Sharp, distinct melting point (e.g., <1-2 °C span). | Impurities depress and broaden the melting range of a solid. A sharp melting point is a strong indicator of high purity.[8][9] |
| TLC Analysis | May show multiple spots (main product + impurities). | Should show a single, well-defined spot. | Chromatographic separation confirms the removal of impurities that have different polarities from the target compound. |
Melting Point Determination: This is the most straightforward method to assess purity. A significant sharpening of the melting point range after recrystallization provides strong evidence of successful purification.
Thin-Layer Chromatography (TLC): A TLC plate can be spotted with the crude material, the purified crystals, and the mother liquor. A suitable eluent system (e.g., Ethyl Acetate/Hexane mixture) should be developed. The purified sample should ideally exhibit a single spot, while the mother liquor will contain spots corresponding to the impurities.
References
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N-(1,3,4-Thiadiazol-2-yl)acetamide. LGC Standards.
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health (NIH).
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N-[5-(1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]acetamide. Chemical Synthesis Database.
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N-(Thiazol-2-yl)acetamide. National Institutes of Health (NIH).
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Acetazolamide-Impurities. Pharmaffiliates.
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(PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate.
-
Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives as antibacterial agents. RASĀYAN Journal of Chemistry.
-
Structure of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide. ResearchGate.
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N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide. Sigma-Aldrich.
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Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health (NIH).
-
n-(1,3,4-Thiadiazol-2-yl)acetamide. Smolecule.
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N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE. precisionFDA.
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N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([3][5][8]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide. ChemicalBook.
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
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Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
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N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-acetamide. PubChem.
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N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)acetamide. PubChem.
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2-CHLORO-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE. ChemicalBook.
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SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR.
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Institutes of Health (NIH).
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Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm.
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N-(1,3-Benzothiazol-2-yl)acetamide. National Institutes of Health (NIH).
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High-Purity Isolation of N-(1,3,4-Thiadiazol-2-yl)acetamide using Optimized Column Chromatography Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1,3,4-Thiadiazol-2-yl)acetamide is a vital heterocyclic building block in medicinal chemistry, serving as a precursor for compounds with potential antimicrobial and therapeutic properties.[1] However, its inherent polarity and the presence of a basic thiadiazole nucleus present significant challenges for purification via standard chromatographic techniques. Strong interactions with the acidic surface of silica gel can lead to poor recovery, peak tailing, and inefficient separation from synthetic impurities.[2][3] This application note provides a comprehensive guide and robust, field-proven protocols for the efficient purification of N-(1,3,4-Thiadiazol-2-yl)acetamide using normal-phase flash column chromatography. We will delve into the causality behind methodological choices, from solvent system development to advanced column packing and sample loading techniques, ensuring researchers can achieve high purity and yield.
The Purification Challenge: Understanding Molecular Interactions
The successful purification of N-(1,3,4-Thiadiazol-2-yl)acetamide hinges on mitigating its strong affinity for the stationary phase. The molecule's structure contains several key features that dictate its chromatographic behavior:
-
Polar Core: The 1,3,4-thiadiazole ring, containing two nitrogen atoms and a sulfur atom, is electron-rich and highly polar.[1]
-
Hydrogen Bonding: The acetamide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), increasing polarity and interaction potential.
-
Basic Heterocycle: Nitrogen atoms within the thiadiazole ring are basic and can form strong ionic interactions with the acidic silanol (Si-OH) groups present on the surface of standard silica gel.[3] This interaction is often the primary cause of purification issues like streaking and irreversible adsorption.[2]
These properties necessitate a strategic approach to chromatography that either neutralizes the acidic stationary phase or uses a solvent system with sufficient polarity and competitive strength to elute the compound effectively.
Strategic Method Selection
While various chromatographic modes exist, normal-phase chromatography on silica gel remains the most accessible and cost-effective method for preparative scale-up in most research labs. The key is to optimize the conditions to overcome the challenges mentioned above.
Caption: Decision workflow for chromatography method development.
Primary Approach: Normal-Phase Chromatography with Mobile Phase Modification
This is the recommended starting point. By adding a small percentage of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase, the acidic silanol groups on the silica surface are effectively neutralized.[2][4] This prevents the basic nitrogen atoms of the thiadiazole ring from binding ionically, resulting in symmetrical peak shapes and predictable elution.
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing a sample to a column, TLC must be used to identify an optimal solvent system. The goal is to achieve an Rf value (retention factor) of approximately 0.2-0.35 for the target compound, ensuring it moves off the baseline but is retained enough for separation from less polar impurities.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chambers
-
Capillary spotters
-
Eluents (HPLC grade): Ethyl Acetate (EtOAc), Hexane, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)
-
Visualization: UV lamp (254 nm)
Procedure:
-
Prepare a stock solution of the crude product (~1-2 mg/mL) in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Using a capillary spotter, apply a small spot of the solution onto the baseline of a TLC plate.
-
Prepare several developing chambers with different solvent systems. Start with binary mixtures and add a modifier if necessary.
-
Place the spotted TLC plates in the chambers and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plates, immediately mark the solvent front, and allow them to dry completely.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Identify the solvent system that provides the best separation and the target Rf value.
Table 1: Example TLC Solvent System Screening
| Trial | Solvent System (v/v) | Modifier | Observed Rf (Target) | Comments |
| 1 | Ethyl Acetate / Hexane (50:50) | None | 0.05 | Compound is highly retained at the baseline. |
| 2 | Dichloromethane / Methanol (95:5) | None | 0.15 | Movement, but significant tailing/streaking observed. |
| 3 | Dichloromethane / Methanol (95:5) | 1% Et₃N | 0.30 | Clean, round spot. Good separation from a faster-moving impurity (Rf ~0.6). Optimal system. |
| 4 | Ethyl Acetate / Hexane (80:20) | 1% Et₃N | 0.25 | Good spot shape, but less separation from a baseline impurity compared to Trial 3. |
This data is illustrative. Actual Rf values will depend on the specific impurities in the crude mixture.
Protocol 2: Preparative Flash Column Chromatography
This protocol utilizes the optimal solvent system identified in TLC (Trial 3 from Table 1) and employs a dry loading technique, which is highly recommended for polar compounds to ensure a narrow sample band and improved resolution.[4]
Caption: Standard workflow for flash column chromatography purification.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography, e.g., 230-400 mesh)
-
Cotton or glass wool and sand
-
Crude N-(1,3,4-Thiadiazol-2-yl)acetamide
-
Optimized eluent system (e.g., DCM/Methanol with 1% Et₃N)
-
Collection tubes/flasks
-
Rotary evaporator
Step-by-Step Procedure:
-
Column Preparation (Wet Packing):
-
Secure a column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]
-
Prepare a slurry of silica gel in the least polar solvent mixture you will use (e.g., 100% DCM). A typical ratio is 50-100 g of silica for every 1 g of crude material, depending on separation difficulty.[5]
-
Pour the slurry into the column. Use gentle pressure from a pump or airline to pack the bed firmly, ensuring no cracks or air bubbles form. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry load."[4]
-
Carefully add the dry load powder as a uniform layer on top of the packed silica bed. Gently place a thin protective layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial, less polar eluent (e.g., DCM with 1% Et₃N).
-
Apply pressure and begin collecting fractions.
-
Start with a less polar mobile phase to elute non-polar impurities. For the example system, you might start with 2% MeOH in DCM (+1% Et₃N).
-
Gradually increase the polarity of the mobile phase (e.g., move to 5% MeOH in DCM, then 7%). This is known as a step-gradient elution and helps to elute compounds of increasing polarity cleanly.[4]
-
-
Fraction Analysis and Product Isolation:
-
Spot every few collected fractions on a TLC plate.
-
Develop the TLC plate using the optimized solvent system to identify which fractions contain your pure product.
-
Combine the fractions that show a single, clean spot corresponding to the Rf of your target compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-(1,3,4-Thiadiazol-2-yl)acetamide.
-
Troubleshooting and Expert Insights
Table 2: Common Chromatography Problems and Solutions
| Problem | Probable Cause | Recommended Solution |
| Compound streaks / will not elute | Strong ionic interaction with acidic silica.[2][3] | Add 0.5-2% triethylamine or ammonium hydroxide to the eluent system to neutralize the silica surface.[4] |
| Poor separation of close spots | Solvent system is too polar or not selective enough. | Decrease the polarity of the eluent. Run a slower, more shallow gradient to improve resolution.[4] Consider a different solvent system (e.g., EtOAc/Hexane vs. DCM/MeOH). |
| Cracked silica bed | Column ran dry; heat generated from solvent interaction with dry silica. | Always keep the silica bed wet with solvent. Ensure slurry packing is done in a solvent close in polarity to the initial eluent. |
| Product elutes in all fractions | Sample was overloaded on the column. | Reduce the amount of crude material loaded. A general rule is a silica-to-sample mass ratio of at least 50:1 for moderately difficult separations.[5] |
Conclusion
The successful purification of N-(1,3,4-Thiadiazol-2-yl)acetamide by column chromatography is readily achievable with a systematic approach. Understanding the molecule's polar and basic nature is critical to diagnosing and solving common purification issues. By employing mobile phase modifiers like triethylamine to suppress unwanted interactions with the silica stationary phase and utilizing robust techniques such as dry sample loading and gradient elution, researchers can consistently obtain this valuable synthetic intermediate in high purity and yield, facilitating the advancement of drug discovery and development programs.
References
- Biotage. (n.d.).
- BenchChem. (2025). Application Note: Standard Protocol for the Synthesis of Amides using Cyclopent-3-ene-1-carbonyl chloride.
- BenchChem. (2025).
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
- University of Rochester, Department of Chemistry. (n.d.).
- Zhang, Y., et al. (2017). Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway.
- Smolecule. (2023). N-(1,3,4-Thiadiazol-2-yl)acetamide.
- Senzer, B. D., et al. (2025).
Sources
In vitro anticancer activity screening of n-(1,3,4-Thiadiazol-2-yl)acetamide using MTT assay
An Application Note and Protocol for the In Vitro Anticancer Activity Screening of N-(1,3,4-Thiadiazol-2-yl)acetamide Using the MTT Assay
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of the in vitro anticancer activity of N-(1,3,4-thiadiazol-2-yl)acetamide. The protocol is centered around the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability. This guide is structured to provide not only a step-by-step methodology but also the underlying scientific principles and best practices to ensure data integrity and reproducibility.
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, known to be a pharmacophore for a diverse range of biological activities. Derivatives of this core structure have demonstrated significant potential as anticancer agents, exhibiting mechanisms that include the inhibition of crucial enzymes like carbonic anhydrases and protein kinases. The acetamide substituent on the thiadiazole ring can further influence the compound's pharmacological profile, making N-(1,3,4-thiadiazol-2-yl)acetamide a molecule of interest for anticancer drug discovery.
This application note will detail the necessary materials and reagents, a validated protocol for the MTT assay, and guidance on data analysis and interpretation.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for evaluating the cytostatic or cytotoxic effects of a compound on cultured cells. The underlying principle is the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in cells treated with N-(1,3,4-thiadiazol-2-yl)acetamide would indicate a reduction in cell viability, suggesting potential anticancer activity.
Materials and Reagents
Equipment:
-
Laminar flow hood (Class II)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
96-well microplate reader (ELISA reader) with a 570 nm filter
-
Multichannel pipette (5-50 µL and 50-200 µL)
-
Serological pipettes (5 mL, 10 mL, 25 mL)
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Water bath (37°C)
-
Vortex mixer
Cell Lines:
-
A panel of human cancer cell lines is recommended for comprehensive screening. Examples include:
-
MCF-7 (breast adenocarcinoma)
-
HeLa (cervical cancer)
-
A549 (lung carcinoma)
-
HepG2 (hepatocellular carcinoma)
-
-
A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included to assess selectivity.
Reagents and Consumables:
-
N-(1,3,4-Thiadiazol-2-yl)acetamide (test compound)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-buffered saline (PBS, sterile, pH 7.4)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
96-well flat-bottom cell culture plates (sterile)
-
Microcentrifuge tubes (sterile)
-
Reagent reservoirs (sterile)
Experimental Protocol
Preparation of Solutions
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of N-(1,3,4-thiadiazol-2-yl)acetamide in DMSO. Ensure complete dissolution by vortexing. Store at -20°C. Further dilutions should be made in complete cell culture medium immediately before use. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect the solution from light by wrapping the container in aluminum foil and store it at 4°C for up to two weeks.
Cell Seeding
-
Culture the selected cell lines in their appropriate complete medium in a CO₂ incubator at 37°C.
-
Harvest cells that are in the logarithmic growth phase (typically 70-80% confluency) using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and resume growth.
Compound Treatment
-
After the 24-hour incubation period, visually inspect the cells under an inverted microscope to ensure proper attachment and morphology.
-
Prepare serial dilutions of N-(1,3,4-thiadiazol-2-yl)acetamide from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control: Cells treated with fresh complete medium only.
-
Positive Control: Cells treated with a known anticancer drug (e.g., doxorubicin or cisplatin).
-
Blank Control: Wells containing medium only (no cells).
-
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
MTT Assay and Absorbance Measurement
-
Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, which will appear as dark purple crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability for each treatment condition.
Calculation of Percentage Cell Viability:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell growth by 50%. This value is a standard measure of a compound's potency. To determine the IC₅₀, plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in a suitable software package like GraphPad Prism or R.
Example Data Presentation:
| Cell Line | IC₅₀ of N-(1,3,4-Thiadiazol-2-yl)acetamide (µM) | IC₅₀ of Doxorubicin (µM) |
| MCF-7 | 25.8 | 1.2 |
| HeLa | 32.1 | 1.5 |
| A549 | 45.6 | 2.1 |
| HepG2 | 38.4 | 1.8 |
| HDF | >100 | 5.5 |
This is example data and should be replaced with experimental results.
A lower IC₅₀ value indicates greater potency. A significantly higher IC₅₀ value for the non-cancerous cell line (HDF) compared to the cancer cell lines suggests selectivity of the compound.
Workflow and Pathway Visualization
MTT Assay Workflow
Caption: A flowchart illustrating the sequential steps of the MTT assay.
Principle of MTT Reduction
Probing Cholinergic Pathways: A Guide to Acetylcholinesterase Inhibition Studies with N-(1,3,4-Thiadiazol-2-yl)acetamide Derivatives
Introduction: The Significance of Acetylcholinesterase Inhibition and the Promise of Thiadiazoles
Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, a process vital for terminating nerve impulses at cholinergic synapses.[1][2] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism forms the therapeutic backbone for the management of various neurological disorders, most notably Alzheimer's disease, myasthenia gravis, and glaucoma.[1] Consequently, the discovery and characterization of novel AChE inhibitors remain a cornerstone of modern drug development.[1]
The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[3][4] Its derivatives, including N-(1,3,4-thiadiazol-2-yl)acetamide, have garnered significant attention as promising candidates for AChE inhibition.[3][5] The unique electronic configuration, hydrogen bonding capabilities, and metabolic stability of the 1,3,4-thiadiazole ring contribute to its potential for high-affinity binding to the active site of AChE.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the AChE inhibitory properties of N-(1,3,4-thiadiazol-2-yl)acetamide and its analogs, from initial screening to detailed kinetic analysis.
I. Synthesis and Characterization of N-(1,3,4-Thiadiazol-2-yl)acetamide Derivatives
A fundamental step in these studies is the synthesis of the target compounds. The N-(1,3,4-thiadiazol-2-yl)acetamide core can be synthesized through a two-step process: formation of the 2-amino-1,3,4-thiadiazole ring followed by acylation of the amino group.[4]
Protocol 1: Synthesis of 2-amino-1,3,4-thiadiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in a suitable solvent (e.g., ethanol).
-
Acylation: Add an equimolar amount of an appropriate acylating agent (e.g., acetic anhydride or an acyl chloride).
-
Cyclization: The intermediate acyl thiosemicarbazide is then cyclized to form the 2-amino-1,3,4-thiadiazole ring. This is often achieved by heating the reaction mixture, sometimes in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.[4]
-
Work-up and Purification: After cooling, the reaction mixture is neutralized, and the crude product is collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or water).
Protocol 2: Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide
-
Reaction Setup: Dissolve the synthesized 2-amino-1,3,4-thiadiazole in an appropriate solvent (e.g., dichloromethane or acetonitrile).
-
Acylation: Add an equimolar amount of acetyl chloride or acetic anhydride, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated acid.
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization.
A variety of derivatives can be synthesized by using different carboxylic acids in the acylation step, often facilitated by peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[4][6]
Characterization: The synthesized compounds should be thoroughly characterized using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
II. In Vitro Acetylcholinesterase Inhibition Assay
The most widely used method for screening AChE inhibitors is the spectrophotometric method developed by Ellman.[2][7][8] This assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[1] The rate of color formation is directly proportional to AChE activity and can be measured at 412 nm.[1][7]
Workflow for AChE Inhibition Assay
Caption: Workflow of the Ellman's method for AChE inhibition assay.
Protocol 3: Ellman's Method for AChE Inhibition
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (N-(1,3,4-thiadiazol-2-yl)acetamide derivatives) dissolved in DMSO
-
Positive control (e.g., Donepezil or Tacrine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATChI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer (ensure the final DMSO concentration is below 1%).
-
-
Assay in 96-well Plate:
-
Blank: Add 175 µL of phosphate buffer and 25 µL of DTNB solution.
-
Control (100% activity): Add 125 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of AChE solution.
-
Test Compound: Add 100 µL of phosphate buffer, 25 µL of the test compound solution, 25 µL of DTNB solution, and 25 µL of AChE solution.
-
Positive Control: Add 100 µL of phosphate buffer, 25 µL of the positive control solution, 25 µL of DTNB solution, and 25 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of ATChI solution to all wells to initiate the reaction. The total volume in each well will be 200 µL.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader, taking readings every minute for 10-15 minutes.[1]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition using the following formula:[1] % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[9] |
III. Kinetic Analysis of Acetylcholinesterase Inhibition
To understand the mechanism of inhibition, kinetic studies are performed. These studies help to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).[10]
Protocol 4: Kinetic Studies
-
Varying Substrate Concentration: Perform the AChE activity assay as described in Protocol 3, but with varying concentrations of the substrate (ATChI) in the absence and presence of different fixed concentrations of the inhibitor.
-
Data Analysis:
-
Determine the initial reaction rates (V) for each substrate and inhibitor concentration.
-
Plot the data using graphical methods such as:
-
Lineweaver-Burk plot (double reciprocal plot): 1/V versus 1/[S]
-
Dixon plot: 1/V versus [I]
-
-
The pattern of the lines on these plots will reveal the type of inhibition. For example, in competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
Understanding Inhibition Types through Kinetic Plots
Caption: Logical flow for determining the mechanism of enzyme inhibition.
| Kinetic Parameter | Description |
| Km | Michaelis-Menten constant, the substrate concentration at which the reaction rate is half of Vmax.[10] |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate.[11] |
| Ki | The inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.[9] |
IV. Structure-Activity Relationship (SAR) and In Silico Studies
Synthesizing and testing a series of N-(1,3,4-thiadiazol-2-yl)acetamide derivatives with different substituents allows for the elucidation of the structure-activity relationship (SAR).[3][12] SAR studies provide valuable insights into which chemical moieties are crucial for potent AChE inhibition.
Key Considerations for SAR:
-
Electronic Effects: The influence of electron-donating or electron-withdrawing groups on the thiadiazole or acetamide moiety.[3]
-
Steric Effects: The impact of the size and shape of substituents on binding to the AChE active site.
-
Hydrophobicity/Hydrophilicity: The role of lipophilicity in membrane permeability and interaction with the enzyme.
In Silico Molecular Docking: To complement experimental data, molecular docking studies can be performed to predict the binding mode of the inhibitors within the AChE active site.[13][14][15] This computational approach helps to visualize key interactions, such as hydrogen bonds and π-π stacking, between the inhibitor and amino acid residues of the enzyme.[16][17]
Workflow for In Silico Analysis
Caption: A simplified workflow for molecular docking studies.
V. Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of N-(1,3,4-thiadiazol-2-yl)acetamide derivatives as potential acetylcholinesterase inhibitors. By combining chemical synthesis, in vitro enzymatic assays, detailed kinetic analysis, and in silico modeling, researchers can gain a deep understanding of the inhibitory potential and mechanism of action of these promising compounds. Future studies could involve in vivo efficacy and toxicity assessments to further validate the therapeutic potential of the most potent inhibitors identified through this workflow. The versatility of the 1,3,4-thiadiazole scaffold continues to offer exciting opportunities for the development of novel therapeutics for neurodegenerative diseases.[3]
References
- A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors - Benchchem. (n.d.).
- Choudhary, M. I., et al. (2005). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. PubMed.
- Schopfer, L. M., et al. (2011). Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase.
- AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?
- Khan, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. MDPI.
- Kunes, J., et al. (2009). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate.
- Haga, T., et al. (1995). Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). PubMed.
- BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- Geronikaki, A., et al. (2016). Synthesis and anticholinesterase activities of novel 1,3,4-thiadiazole based compounds. PubMed.
- Nagani, A., et al. (2026). Advances in 1,3,4-thiadiazole-based cholinesterase inhibitors: toward novel therapeutics for Alzheimer's disease. PubMed.
- Khan, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. PubMed.
- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. PubMed.
- Yanuar, A., & Ismail, I. (2021). KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION. ResearchGate.
- N-(1,3,4-Thiadiazol-2-yl)acetamide - Benchchem. (n.d.).
- Khan, I., et al. (2022). Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. ResearchGate.
- Sağlık, B., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC - NIH.
- Taha, M., et al. (2018). Combined in Vitro and in Silico Studies for the Anticholinesterase Activity and Pharmacokinetics of Coumarinyl Thiazoles and Oxadiazoles. SciSpace.
- Taha, M., et al. (2019). Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. MDPI.
- Sağlık, B., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI.
- Sağlık, B., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Semantic Scholar.
- Eldehna, W. M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PMC - NIH.
- Geronikaki, A., et al. (2016). Synthesis and anticholinesterase activities of novel 1,3,4-thiadiazole based compounds. Taylor & Francis Online.
- Akıncıoğlu, H., et al. (2024). Synthesis of a new thiadiazole-benzodioxole derivative, investigation of acetylcholinesterase inhibition with in vitro and in silico studies. DergiPark.
- Dawbaa, S., et al. (2022). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Taylor & Francis Online.
- Li, H., et al. (2011). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate.
- Akıncıoğlu, H., et al. (2024). Synthesis of A New Thiadiazole-Benzodioxole Derivative, Investigation of Acetylcholinesterase Inhibition with In Vitro and In Silico Studies. ResearchGate.
- Fassihi, A., et al. (2017). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. NIH.
- Taha, M., et al. (2019). Acetylcholine esterase inhibitory activity of derivatives (3a-3i). ResearchGate.
- LGC Standards. (n.d.). N-(1,3,4-Thiadiazol-2-yl)acetamide.
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- 6. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Framework for Evaluating the Antimicrobial Efficacy of N-(1,3,4-Thiadiazol-2-yl)acetamide
Introduction
The 1,3,4-thiadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] Derivatives built upon this core structure have demonstrated a wide spectrum of biological activities, including significant antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5][6] This broad efficacy is often attributed to the unique physicochemical and electronic properties of the thiadiazole ring, which can interact with various biological targets like enzymes and receptors, disrupting key biochemical pathways in pathogens.[3][5]
N-(1,3,4-Thiadiazol-2-yl)acetamide (C₄H₅N₃OS) is a derivative of this potent scaffold.[7] Preliminary investigations have suggested its potential for antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli.[7] However, a systematic and rigorous evaluation is required to quantify its efficacy, understand its spectrum of activity, and establish a preliminary safety profile.
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals. It outlines detailed protocols for a tiered approach to evaluating the antimicrobial effects of N-(1,3,4-Thiadiazol-2-yl)acetamide, from initial screening to more advanced characterization. The methodologies are designed to be self-validating through the inclusion of stringent controls, ensuring the generation of reliable and reproducible data.
Section 1: Compound Preparation and Management
1.1 Rationale for Stock Solution Preparation
The accuracy of any in-vitro assay is fundamentally dependent on the precise and consistent preparation of the test compound. N-(1,3,4-Thiadiazol-2-yl)acetamide is a solid at room temperature. For biological assays, it must be solubilized in a solvent that is miscible with aqueous culture media and exhibits minimal toxicity to the test microorganisms and mammalian cells at the final working concentration. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its high solubilizing power for a wide range of organic compounds and its relatively low toxicity at concentrations typically below 1% (v/v).
1.2 Protocol: Preparation of Master Stock Solution
-
Compound Handling: Weigh out a precise amount of N-(1,3,4-Thiadiazol-2-yl)acetamide powder using a calibrated analytical balance in a chemical fume hood.
-
Solubilization: Add sterile, molecular biology-grade DMSO to the powder to achieve a high-concentration master stock, for example, 100 mM or 50 mg/mL. The exact concentration should be chosen based on the desired final assay concentrations and the compound's solubility limit in DMSO.
-
Vortexing and Sonication: Vortex the solution vigorously for 2-3 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Sterilization: Filter-sterilize the master stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube. This step is critical to prevent microbial contamination of the subsequent assays.
-
Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Section 2: Primary Antimicrobial Susceptibility Testing
The initial phase of evaluation focuses on determining the minimum concentration of the compound required to inhibit microbial growth. The broth microdilution method is the gold-standard quantitative technique for this purpose.
2.1 Workflow for Antimicrobial Susceptibility Screening
Caption: Workflow for MIC and MBC determination.
2.2 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Plate Preparation: In a sterile 96-well flat-bottom plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row. Well 1 will contain 100 µL of CAMHB with the highest concentration of the test compound.
-
Compound Dilution:
-
Prepare an intermediate dilution of the N-(1,3,4-Thiadiazol-2-yl)acetamide stock solution in CAMHB.
-
Add 100 µL of this intermediate solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Add 50 µL of sterile CAMHB to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye. A reading mirror or a plate reader (at 600 nm) can aid in this determination.
2.3 Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test determines whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a quadrant of a nutrient agar plate.
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which corresponds to ≤ 1-2 colonies growing from the 10 µL spot.
2.4 Interpreting MIC and MBC Data
The relationship between MIC and MBC provides critical insight into the compound's mode of action.
Caption: Logic for classifying antimicrobial action.
| Parameter | Interpretation |
| MIC | The minimum concentration required to inhibit the growth of a specific microorganism. |
| MBC | The minimum concentration required to kill ≥99.9% of the initial bacterial population. |
| MBC/MIC Ratio ≤ 4 | The compound is generally considered bactericidal . |
| MBC/MIC Ratio > 4 | The compound is generally considered bacteriostatic . |
Section 3: Preliminary Safety and Selectivity Profiling
An ideal antimicrobial agent should exhibit high potency against pathogens with minimal toxicity to host cells. A preliminary cytotoxicity assay is essential to determine the compound's therapeutic window.
3.1 Protocol: MTT Cytotoxicity Assay on Mammalian Cells
The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed a non-cancerous mammalian cell line (e.g., NIH3T3 mouse embryonic fibroblasts or HEK293 human embryonic kidney cells) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare 2-fold serial dilutions of N-(1,3,4-Thiadiazol-2-yl)acetamide in complete culture medium at 2x the final desired concentrations.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells treated with vehicle (DMSO) control, and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.
3.2 Data Presentation and Interpretation
The results from the antimicrobial and cytotoxicity assays should be compiled to assess the compound's selectivity.
| Organism/Cell Line | Assay | Result |
| S. aureus ATCC 25923 | MIC | [e.g., 16 µg/mL] |
| S. aureus ATCC 25923 | MBC | [e.g., 32 µg/mL] |
| E. coli ATCC 25922 | MIC | [e.g., 64 µg/mL] |
| E. coli ATCC 25922 | MBC | [e.g., >256 µg/mL] |
| NIH3T3 Cells | IC₅₀ (MTT Assay) | [e.g., 200 µg/mL] |
The Selectivity Index (SI) can be calculated as: SI = IC₅₀ / MIC . A higher SI value indicates greater selectivity for the microbial target over mammalian cells, which is a desirable characteristic for a potential therapeutic agent.
References
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- ACS Publications. (2021, July 28). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry.
- PubChem. Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-.
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- PubChem. (2026, January 10). N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)acetamide.
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- Chemical Synthesis Database. N-[5-(1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]acetamide.
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- PMC - NIH. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives.
- NIH. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
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- Neliti. (2018, September 21). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review.
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Application Notes & Protocols: A Comprehensive Guide to Assessing the Anti-inflammatory Properties of n-(1,3,4-Thiadiazol-2-yl)acetamide
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including notable anti-inflammatory and analgesic effects.[1][2] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin biosynthesis.[3] The compound n-(1,3,4-Thiadiazol-2-yl)acetamide, a simple derivative of this core, presents a compelling candidate for investigation as a novel anti-inflammatory agent. Its structural features suggest the potential to modulate key inflammatory pathways, offering a promising avenue for drug discovery.
This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of n-(1,3,4-Thiadiazol-2-yl)acetamide. The protocols herein are designed to progress logically from foundational in vitro characterization to in vivo validation, establishing a robust data package to determine the compound's efficacy and preliminary mechanism of action. We will explore its effects on key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, its potential to inhibit the COX-2 enzyme, and its efficacy in a well-established animal model of acute inflammation.
Tier 1: In Vitro Mechanistic & Efficacy Profiling
The initial phase of assessment focuses on cell-based assays to determine the compound's cytotoxic profile and its ability to modulate inflammatory responses in a controlled environment. We will utilize the murine macrophage cell line RAW 264.7, a standard and reliable model for studying inflammation.[4][5] Inflammation in these cells is induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates the inflammatory cascade through Toll-like receptor 4 (TLR4) signaling.[6][7]
Protocol 1: Determination of Non-Cytotoxic Concentration Range (MTT Assay)
Causality Statement: Before assessing anti-inflammatory activity, it is imperative to identify the concentration range of n-(1,3,4-Thiadiazol-2-yl)acetamide that does not induce cell death. A reduction in inflammatory markers could be a false positive resulting from cytotoxicity rather than specific inhibitory action. The MTT assay measures the metabolic activity of viable cells, providing a reliable metric for cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of n-(1,3,4-Thiadiazol-2-yl)acetamide in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, remove the old medium and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the highest concentration that does not significantly reduce cell viability (e.g., >95% viability). This concentration range will be used for subsequent experiments.
Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Causality Statement: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[3] This assay quantifies the ability of the test compound to suppress this NO production. The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing non-toxic concentrations of n-(1,3,4-Thiadiazol-2-yl)acetamide. Include a vehicle control (0.1% DMSO) and a positive control (e.g., L-NAME, a known iNOS inhibitor). Incubate for 1 hour.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated group. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
Protocol 3: Quantification of Pro-inflammatory Cytokine Inhibition (TNF-α & IL-6)
Causality Statement: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that drive and amplify the inflammatory response.[6][8] Their production is largely regulated by the NF-κB transcription factor.[9][10] Measuring the levels of these cytokines in the supernatant of LPS-stimulated macrophages provides direct evidence of the compound's ability to suppress key protein mediators of inflammation. This is typically achieved using a highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA).[11][12][13]
Step-by-Step Methodology:
-
Sample Collection: Use the cell culture supernatants collected from the same experiment described in Protocol 2. Store them at -80°C until use.
-
ELISA Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.[8][14]
-
Follow the manufacturer's instructions precisely. The general workflow for a sandwich ELISA is as follows: a. Coat a 96-well plate with a capture antibody specific for the target cytokine. b. Block non-specific binding sites. c. Add standards and samples (the collected supernatants) to the wells. The cytokine in the sample will bind to the capture antibody. d. Wash the plate to remove unbound material. e. Add a biotinylated detection antibody that binds to a different epitope on the cytokine. f. Wash the plate. g. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody. h. Wash the plate. i. Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. j. Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentrations of TNF-α and IL-6 in each sample. Calculate the percentage of inhibition for each compound concentration relative to the LPS-only control and determine the IC₅₀ values.
Caption: Workflow for In Vitro Anti-inflammatory Assays.
Protocol 4: Direct COX-2 Enzyme Inhibition Assay
Causality Statement: A primary mechanism of action for many NSAIDs is the direct inhibition of the COX-2 enzyme, which is responsible for producing prostaglandins at sites of inflammation.[15][16] This fluorometric assay directly measures the enzymatic activity of purified recombinant COX-2, allowing for the determination of whether n-(1,3,4-Thiadiazol-2-yl)acetamide acts as a direct COX-2 inhibitor.
Step-by-Step Methodology:
-
Assay Kit: Utilize a commercial COX-2 inhibitor screening kit (fluorometric).[17] These kits typically provide purified human recombinant COX-2 enzyme, a probe, cofactors, and a substrate (arachidonic acid).
-
Reagent Preparation: Prepare all reagents according to the kit's manual. This includes diluting the enzyme, probe, cofactor, and preparing serial dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Reaction Setup: In a 96-well black microplate, add the following to the appropriate wells:
-
Inhibitor Wells: Test compound dilutions.
-
Positive Control Wells: Celecoxib dilutions.
-
Enzyme Control Well: Vehicle (DMSO).
-
No Enzyme Control Well: Assay buffer instead of enzyme.
-
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the "No Enzyme Control".
-
Reaction Mix: Prepare and add a reaction mix containing the assay buffer, probe, and cofactor to all wells.
-
Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) to all wells simultaneously.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically (e.g., every minute for 10-20 minutes) using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well. Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC₅₀ value.
Caption: Potential targets in the LPS-induced inflammatory pathway.
Tier 2: In Vivo Acute Inflammation Model
After establishing in vitro activity, the next critical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a universally accepted, robust, and reproducible method for screening acute anti-inflammatory activity.[18][19][20]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Causality Statement: Carrageenan, a phlogistic agent, when injected into the sub-plantar tissue of a rat's paw, induces a biphasic acute inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[19][21] The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandins, which involves the upregulation of COX-2.[21] An effective anti-inflammatory agent will significantly reduce the volume of paw edema compared to a vehicle-treated control group.
Step-by-Step Methodology:
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment. House them under standard laboratory conditions with free access to food and water. All procedures must be approved by an Institutional Animal Ethics Committee.
-
Grouping: Randomly divide the animals into at least four groups (n=6 per group):
-
Group I (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Positive Control): A standard NSAID like Indomethacin (10 mg/kg, intraperitoneally).[22]
-
Group III (Test Compound - Low Dose): n-(1,3,4-Thiadiazol-2-yl)acetamide at dose X (e.g., 50 mg/kg, oral gavage).
-
Group IV (Test Compound - High Dose): n-(1,3,4-Thiadiazol-2-yl)acetamide at dose Y (e.g., 100 mg/kg, oral gavage).
-
-
Dosing: Administer the respective treatments (vehicle, Indomethacin, or test compound) to the animals.
-
Induction of Edema: One hour after treatment, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[18]
-
Edema Measurement: Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.[23]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial (0 hour) volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
-
Analyze the data using statistical methods such as one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 is typically considered statistically significant.
-
Data Presentation & Interpretation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of n-(1,3,4-Thiadiazol-2-yl)acetamide
| Assay | Endpoint | n-(1,3,4-Thiadiazol-2-yl)acetamide | Positive Control |
| Cell Viability | CC₅₀ (µM) | > 200 | Doxorubicin: X µM |
| NO Inhibition | IC₅₀ (µM) | Value ± SD | L-NAME: Y µM |
| TNF-α Inhibition | IC₅₀ (µM) | Value ± SD | Dexamethasone: Z µM |
| IL-6 Inhibition | IC₅₀ (µM) | Value ± SD | Dexamethasone: A µM |
| COX-2 Inhibition | IC₅₀ (µM) | Value ± SD | Celecoxib: B µM |
SD: Standard Deviation
Table 2: Effect of n-(1,3,4-Thiadiazol-2-yl)acetamide on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{% Inhibition of Paw Edema} | | :--- | :--- | :---: | :---: | :---: | :---: | | | | 1 hr | 2 hr | 3 hr | 4 hr | | Indomethacin | 10 | Value ± SEM | Value ± SEM | Value ± SEM* | Value ± SEM* | | Test Compound | 50 | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | | Test Compound | 100 | Value ± SEM | Value ± SEM* | Value ± SEM* | Value ± SEM* |
*p < 0.05 compared to the vehicle control group. SEM: Standard Error of the Mean.
References
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ThaiScience. (n.d.). New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Retrieved from [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. Retrieved from [Link]
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Phadke, A. S., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. Retrieved from [Link]
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Lee, S. H., et al. (2020). Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. ScienceDirect. Retrieved from [Link]
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Schenone, S., et al. (2006). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. PubMed. Retrieved from [Link]
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Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Retrieved from [Link]
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Ferraz, C. R., et al. (2015). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Retrieved from [Link]
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Zaharia, C., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][19][22]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. Retrieved from [Link]
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Tiji, S. E., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inno Science Press. Retrieved from [Link]
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IJCRR. (n.d.). 1,3,4-THIADIAZOLE AS ANTIINFLAMMATORY AGENT:A REVIEW. Retrieved from [Link]
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Szymanska, M., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI. Retrieved from [Link]
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Kondo, S., et al. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. PubMed. Retrieved from [Link]
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Li, D., et al. (2017). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. PMC - NIH. Retrieved from [Link]
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de Souza, G. A., et al. (2023). Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions. PMC - NIH. Retrieved from [Link]
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Bio-protocol. (n.d.). Measurement of IL-6 and TNF-α production. Retrieved from [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. PubMed - NIH. Retrieved from [Link]
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Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. PMC - PubMed Central. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][19][22]Thiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. NIH. Retrieved from [Link]
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Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. Retrieved from [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Retrieved from [Link]
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Sharma, D., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. Retrieved from [Link]
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Fisman, E. Z., & Tenenbaum, A. (2010). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PMC - NIH. Retrieved from [Link]
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Ghorab, M. M., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH. Retrieved from [Link]
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O'Carroll, C., et al. (2015). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC. Retrieved from [Link]
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Scilit. (n.d.). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Retrieved from [Link]
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Koparır, P., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. MDPI. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide
Welcome to the technical support guide for the synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with 1,3,4-thiadiazole scaffolds.[1][2][3][4] This guide provides in-depth troubleshooting advice and optimized protocols to help you overcome common challenges and improve the yield and purity of your target compound.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: I am getting a very low yield in my synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide. What are the most common causes?
A1: Low yield is the most frequently reported issue and typically stems from one of three areas: the quality of the starting material (2-amino-1,3,4-thiadiazole), suboptimal reaction conditions during the acetylation step, or inefficient purification.
-
Starting Material Purity: The synthesis begins with the acetylation of 2-amino-1,3,4-thiadiazole.[3] The purity of this amine is paramount. Impurities from its own synthesis (e.g., unreacted thiosemicarbazide or cyclization byproducts) can interfere with the subsequent acetylation reaction, leading to a complex mixture and low recovery of the desired product.
-
Acetylation Conditions: 2-Amino-1,3,4-thiadiazoles are weak bases but are sufficiently nucleophilic to be readily acetylated.[3] However, the reaction is sensitive to the choice of acetylating agent, solvent, temperature, and base. Using overly harsh conditions can lead to side reactions like di-acetylation (acetylation on both the exocyclic amine and a ring nitrogen) or degradation. Conversely, conditions that are too mild will result in an incomplete reaction.
-
Work-up and Purification: The product can be lost during aqueous work-up if the pH is not controlled, or during recrystallization if an inappropriate solvent system is used.
To diagnose the issue, a systematic approach is necessary. The logical workflow below can help pinpoint the problem area.
Q2: My 2-amino-1,3,4-thiadiazole starting material appears discolored and gives a broad melting point. How can I prepare a high-purity batch?
A2: This is a critical first step. A reliable method for synthesizing high-purity 2-amino-1,3,4-thiadiazole involves the cyclization of thiosemicarbazide. While various methods exist using strong dehydrating agents like polyphosphoric acid or POCl₃, a straightforward and high-yielding procedure uses formic acid and hydrochloric acid.[3][5][6]
The key steps for ensuring purity are:
-
Controlled Reaction: The initial reaction between aminothiourea (thiosemicarbazide) and formic acid should be cooled before the slow, dropwise addition of concentrated HCl.[5]
-
Complete Cyclization: The subsequent heating step must be maintained for a sufficient duration (4.5-5.0 hours) to ensure the complete conversion of the intermediate to the thiadiazole ring.[5] Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.[5]
-
Careful Precipitation: After cooling, the pH must be carefully adjusted with concentrated ammonia to 8-9 to precipitate the free amine.[5] Rushing this step or overshooting the pH can trap impurities.
-
Recrystallization: The final and most crucial step is recrystallization from distilled water, which effectively removes residual salts and byproducts, yielding a white crystalline product with a sharp melting point (198-201 °C).[5]
For a detailed, step-by-step guide, please refer to Protocol 1 in the methodologies section.
Q3: What are the optimal conditions for the acetylation of 2-amino-1,3,4-thiadiazole? I'm unsure about the best acetylating agent, solvent, and temperature.
A3: The optimal conditions depend on your scale and available equipment. The most common acetylating agents are acetyl chloride and acetic anhydride.
-
Using Acetyl Chloride: This is highly reactive. The reaction generates HCl, so a non-nucleophilic base like triethylamine (TEA) is required as an acid scavenger.[7] A common solvent is a dry, inert one like Tetrahydrofuran (THF).[7] The reaction is often performed at 0 °C to room temperature to control its exothermicity and prevent side reactions.
-
Using Acetic Anhydride: This is less reactive than acetyl chloride and can sometimes be used without a solvent or with a solvent like glacial acetic acid. The reaction often requires heating to proceed at a reasonable rate.
-
Using Chloroacetyl Chloride: For synthesizing the related N-(1,3,4-thiadiazol-2-yl)-2-chloroacetamide, chloroacetyl chloride is used. This reaction has been shown to work well in solvents like Ethanol or DMF.[8]
Key Causality: The 2-amino group on the thiadiazole ring is nucleophilic. Acetyl chloride is a very strong electrophile, making the reaction fast but also prone to over-acetylation or degradation if not controlled. Acetic anhydride is a milder electrophile, requiring more energy (heat) to overcome the activation barrier, which can result in a cleaner but slower reaction. Monitoring the reaction by TLC is essential to determine the point of maximum product formation before side products begin to dominate.[8]
Q4: My TLC shows multiple spots after the acetylation reaction. What is the most likely side product?
A4: The most common side product is the di-acetylated compound, where a second acetyl group is added to one of the ring nitrogen atoms. The 1,3,4-thiadiazole ring is aromatic and electron-rich, but under forcing conditions (high temperature, excess acetylating agent), ring nitrogen acylation can occur. Another possibility is the formation of uncyclized intermediates if the starting 2-amino-1,3,4-thiadiazole was impure.[9]
To minimize side products:
-
Use only a slight excess (1.0-1.1 equivalents) of the acetylating agent.
-
Maintain a low reaction temperature, especially when using acetyl chloride.
-
Add the acetylating agent slowly and dropwise to the solution of the amine to avoid localized high concentrations.
-
Monitor the reaction closely by TLC and stop it as soon as the starting amine is consumed.
Part 2: Advanced Optimization
Q5: I need to increase throughput and yield. Is there a more efficient method than conventional refluxing?
A5: Yes, Microwave-Assisted Organic Synthesis (MAOS) is a highly effective technique for this type of transformation. For the closely related synthesis of 2-Chloro-N-(2,5-Dihydro-1,3,4-Thiadiazol-2-Yl) Acetamide, a comparative study demonstrated a dramatic improvement in both reaction time and yield.[8]
The Rationale: Microwave irradiation provides rapid, uniform heating of the reaction mixture, which can significantly accelerate reaction rates. This often leads to cleaner reactions with fewer side products because the reaction reaches completion before thermal degradation pathways can become significant.
The table below summarizes the profound impact of switching from conventional heating to microwave irradiation for a comparable acetylation reaction.[8]
| Parameter | Conventional Method | Microwave Irradiation Method | Improvement |
| Solvent | Ethanol | DMF | - |
| Reaction Time | 22-24 hours | 30-35 minutes | >95% Reduction |
| Reported Yield | ~50-65% (Typical) | 75-90% | ~25-60% Increase |
Data adapted from a comparative study on a similar chloroacetylation reaction.[8]
This data strongly suggests that adopting a microwave-assisted protocol (see Protocol 3 ) is the most impactful change you can make to improve both the efficiency and yield of your synthesis.
Part 3: Experimental Protocols
Protocol 1: Synthesis of High-Purity 2-Amino-1,3,4-thiadiazole
This protocol is adapted from established chemical literature.[5]
Protocol 2: Conventional Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide
This protocol is a generalized procedure based on common acylation methods.[7][8]
-
Setup: Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in dry THF in a round-bottom flask equipped with a magnetic stirrer. Add triethylamine (1.1 eq).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition: Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 95:5 Chloroform:Methanol solvent system).
-
Work-up: Once the starting material is consumed, quench the reaction with a small amount of water. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Recrystallize the crude solid from an appropriate solvent like ethanol to obtain the pure product.
Protocol 3: Microwave-Assisted Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide
This protocol is adapted from a high-efficiency microwave synthesis of a related compound.[8]
-
Setup: In a microwave reaction vessel, dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in a minimal amount of Dimethylformamide (DMF).
-
Addition: Add acetyl chloride (1.05 eq) to the solution. Note: For this procedure, a base may not be necessary if the reaction is rapid, but can be included if HCl byproduct becomes an issue.
-
Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 20-35 minutes at a suitable temperature (e.g., 80-100 °C). Optimization of time and temperature may be required for your specific instrument.
-
Monitoring: After the initial irradiation period, cool the vessel and spot a sample on a TLC plate to check for completion.
-
Isolation: Once complete, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol if further purification is needed.
References
-
Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles. Taylor & Francis Online. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
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Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
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Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]
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Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. [Link]
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. NIH. [Link]
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Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC - NIH. [Link]
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Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques. IOSR Journal. [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. [Link]
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Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. ResearchGate. [Link]
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New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]
-
5-ARYLAMINO-1, 3, 4-THIADIAZOL-2-YL-ACETAMIDE. SYNTHESIS AND SPECTRAL STUDIES. ResearchGate. [Link]
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Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
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Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. [Link]
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Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link]
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Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. SpringerLink. [Link]
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Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]
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Exploiting the 2-Amino-1,3,4-thiadiazole Scaffold To Inhibit Trypanosoma brucei Pteridine Reductase in Support of Early-Stage Drug Discovery. ACS Omega. [Link]
-
Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research. [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]
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Technical Support Center: Optimizing the Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. N-(1,3,4-Thiadiazol-2-yl)acetamide is a vital pharmacophore and a key structural component in various medicinally active compounds, including its role as an impurity in the manufacturing of the carbonic anhydrase inhibitor, acetazolamide.[1][2][3] This guide moves beyond standard protocols to address common challenges, explain the causality behind experimental choices, and provide a self-validating framework for achieving high-yield, high-purity results.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield of N-(1,3,4-Thiadiazol-2-yl)acetamide is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted issue that typically points to problems in either the formation of the 2-amino-1,3,4-thiadiazole intermediate or the final acetylation step.
-
Cause 1: Inefficient Cyclization of the Thiadiazole Ring. The conversion of a thiosemicarbazide precursor to the 2-amino-1,3,4-thiadiazole ring is the most critical step. Incomplete cyclization is a primary reason for low yields. This is often due to an insufficiently strong dehydrating agent or suboptimal temperature. The most common procedure involves the acylation of thiosemicarbazide followed by dehydration.[4]
-
Expert Recommendation: Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are highly effective dehydrating agents for this transformation.[1][4] The reaction with sulfuric acid is often performed at low temperatures (e.g., 0 °C) to control its exothermic nature. Ensure the thiosemicarbazide is added gradually to the cold acid to maintain temperature control.[5] Methane sulfonic acid has also been reported as an excellent dehydrating agent that can produce high yields and good purity.[4]
-
-
Cause 2: Poor Quality of Starting Materials. Impurities within the thiosemicarbazide or the acetylating agent can introduce competing side reactions.
-
Expert Recommendation: Always verify the purity of your starting materials via melting point or spectroscopic analysis. Recrystallize the 2-amino-1,3,4-thiadiazole intermediate before proceeding to the acetylation step to ensure high purity.[6]
-
-
Cause 3: Suboptimal Acetylation Conditions. An incomplete acetylation reaction will leave unreacted 2-amino-1,3,4-thiadiazole, reducing the yield of the final product.
-
Expert Recommendation: The amino group on the thiadiazole ring is nucleophilic enough to be readily acetylated.[4] Using a slight excess (1.1-1.2 equivalents) of a powerful acetylating agent like acetic anhydride or acetyl chloride ensures the reaction goes to completion. The reaction can be effectively monitored using Thin Layer Chromatography (TLC) to confirm the full consumption of the starting amine.[7]
-
Q2: I'm observing significant side product formation in my reaction. How can I identify and minimize these impurities?
A2: Side product formation is a common challenge, often stemming from the reaction pathway of the precursors.
-
Primary Side Product: 1,2,4-Triazole Derivatives. During the cyclization of acylthiosemicarbazides, a competing reaction can lead to the formation of 1,2,4-triazole isomers. This is particularly favored under alkaline or neutral conditions.
-
Primary Side Product: Di-acetylation. The 1,3,4-thiadiazole ring contains nitrogen atoms that could potentially undergo acetylation, although this is less common than N-acetylation of the amino group. A more likely scenario is the formation of impurities from reactions with contaminants in the starting materials.
-
Expert Recommendation: Use a controlled stoichiometry of the acetylating agent (1.1-1.2 equivalents). Adding the acetylating agent dropwise at a reduced temperature (e.g., 0-10 °C) can help control the reaction selectivity and minimize side products. Monitor the reaction closely with TLC.
-
Q3: The reaction is not proceeding to completion, even after extended reaction times. What should I check?
A3: A stalled reaction typically points to issues with reagents, solubility, or temperature.
-
Cause 1: Reagent Inactivity. The dehydrating agent (e.g., H₂SO₄) may be old or have absorbed atmospheric moisture, reducing its efficacy.
-
Expert Recommendation: Use fresh, high-purity reagents. Ensure that anhydrous conditions are maintained, especially during the cyclization step.
-
-
Cause 2: Solubility Issues. Poor solubility of the starting materials in the chosen solvent can severely hinder reaction kinetics.[8]
-
Expert Recommendation: For the acetylation step, solvents like Dimethylformamide (DMF) or ethanol are commonly used. If solubility is an issue, gentle heating can be applied. For difficult cases, exploring alternative solvents like tetrahydrofuran (THF) or 1,4-dioxane may be necessary.[8]
-
-
Cause 3: Insufficient Temperature. While some steps require cooling to control reactivity, the overall reaction requires enough thermal energy to overcome the activation barrier.
-
Expert Recommendation: If TLC shows the reaction has stalled at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) and continue monitoring. Microwave-assisted synthesis is an excellent alternative for accelerating reaction rates, often reducing reaction times from hours to minutes.[9][10]
-
Q4: I am struggling with the final purification of N-(1,3,4-Thiadiazol-2-yl)acetamide. What are the best methods?
A4: Effective purification is key to obtaining a high-quality final product.
-
Method 1: Recrystallization. This is the most common and effective method for purifying the final product.
-
Method 2: Product Precipitation. After the reaction, pouring the acidic reaction mixture into ice-water will often precipitate the product, which can then be collected by filtration.[5]
-
Expert Recommendation: After precipitation, neutralize the filtrate with a base like ammonia to a pH of 8-9 to ensure any dissolved product also precipitates.[6] The collected solid should still be recrystallized to remove trapped impurities.
-
-
Method 3: Column Chromatography. If recrystallization fails to remove persistent impurities, column chromatography is a reliable alternative.
-
Expert Recommendation: Use silica gel as the stationary phase. A solvent system with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.[7] The ideal ratio can be determined using TLC analysis.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for N-(1,3,4-Thiadiazol-2-yl)acetamide?
A1: The most prevalent and dependable synthesis is a two-step process.[1] First, 2-amino-1,3,4-thiadiazole is synthesized by the acid-catalyzed cyclodehydration of thiosemicarbazide with a one-carbon source like formic acid, or more commonly, from an acyl thiosemicarbazide intermediate.[4][6] Second, the resulting 2-amino-1,3,4-thiadiazole is acetylated using acetic anhydride or acetyl chloride to yield the final product.[4]
Q2: Can you explain the reaction mechanism for the formation of the 1,3,4-thiadiazole ring?
A2: The formation of the 2-amino-1,3,4-thiadiazole ring from a thiosemicarbazide precursor in the presence of a strong acid (like H₂SO₄) is a classic cyclodehydration reaction. The process generally involves:
-
Protonation: The strong acid protonates the carbonyl oxygen of the acylthiosemicarbazide intermediate, making the carbonyl carbon more electrophilic.
-
Intramolecular Nucleophilic Attack: The terminal thiol sulfur atom acts as a nucleophile and attacks the activated carbonyl carbon.
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate.
-
Deprotonation: Loss of a proton results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[12]
Q3: Which acetylating agent and conditions are optimal for the second step?
A3: Acetic anhydride is generally the preferred reagent due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed. Acetyl chloride is also highly effective.[4] The reaction is typically performed in a solvent like ethanol or DMF. It is often started at a lower temperature (0-10 °C) during the addition of the acetylating agent and then allowed to warm to room temperature or gently heated to ensure completion.
Q4: How critical is the purity of the starting material, 2-amino-1,3,4-thiadiazole?
A4: It is highly critical. Impurities in the 2-amino-1,3,4-thiadiazole intermediate can lead to the formation of undesired side products during acetylation, which complicates the final purification process and lowers the overall yield.[8] A clean, purified intermediate is the foundation for a successful synthesis of the final compound.
Q5: What are the best practices for monitoring this reaction?
A5: Thin Layer Chromatography (TLC) is the most effective and accessible method for monitoring the reaction's progress.[6][7] Use silica gel plates and an appropriate solvent system (e.g., ethyl acetate/hexane). By spotting the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture, you can visually track the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and avoid unnecessary heating or extended reaction periods that could lead to decomposition or side product formation.[8]
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1,3,4-thiadiazole
This protocol is based on established methods involving acid-catalyzed cyclization.[5][6]
-
Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 15 mL). Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: Slowly and portion-wise, add thiosemicarbazide (e.g., 5g) to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, or as determined by TLC monitoring.
-
Work-up: Carefully pour the reaction mixture onto crushed ice in a large beaker.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated ammonia solution until the pH is approximately 8-9. Perform this step in a fume hood and cool the beaker in an ice bath to manage the heat of neutralization.
-
Isolation: A white precipitate of 2-amino-1,3,4-thiadiazole will form. Allow the mixture to stand in a refrigerator to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it. For higher purity, recrystallize the product from hot water or an ethanol-water mixture.[6]
Protocol 2: Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide
This protocol is based on standard N-acetylation procedures.[4]
-
Preparation: Dissolve the purified 2-amino-1,3,4-thiadiazole (e.g., 2g) in a suitable solvent such as DMF or ethanol (e.g., 20 mL) in a round-bottom flask. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the cooled solution with stirring.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC until the starting amine spot is no longer visible.
-
Isolation: Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with water to remove any remaining solvent and acetic acid. Recrystallize the crude product from ethanol to obtain pure N-(1,3,4-Thiadiazol-2-yl)acetamide as a white solid.[5]
Section 4: Data Tables & Visualizations
Table 1: Comparison of Common Cyclization Conditions for 2-Amino-1,3,4-thiadiazole Synthesis
| Dehydrating Agent | Typical Temperature | Key Advantages | Considerations | Reference(s) |
| Conc. H₂SO₄ | 0 °C to Room Temp | Highly effective, low cost, readily available. | Highly corrosive, exothermic reaction requires careful temperature control. | [4][5] |
| Polyphosphoric Acid (PPA) | 60-100 °C | Excellent dehydrating agent, good yields. | Viscous, can be difficult to stir and work with. | [1][4] |
| Phosphorus Oxychloride (POCl₃) | Reflux | Powerful dehydrating agent. | Toxic and corrosive, reacts violently with water. | [1][13] |
| Methane Sulfonic Acid | Room Temp to 80 °C | High yields, good purity, less harsh than H₂SO₄. | More expensive than sulfuric acid. | [4] |
| Microwave Irradiation | 60 °C | Drastically reduced reaction times (minutes vs. hours), often improved yields. | Requires specialized microwave reactor equipment. | [9] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cyclization | Use a stronger dehydrating agent (H₂SO₄, PPA); ensure anhydrous conditions. |
| Incomplete acetylation | Use a slight excess of acetic anhydride; monitor with TLC to confirm completion. | |
| Side Products | 1,2,4-Triazole formation | Ensure strong acidic conditions during cyclization. |
| Di-acetylation | Control stoichiometry of acetylating agent; add dropwise at low temperature. | |
| Stalled Reaction | Poor reagent quality | Use fresh, high-purity reagents. |
| Low solubility | Gently heat the reaction or try an alternative solvent (THF, Dioxane). |
Visualizations
Caption: Overall Synthetic Workflow.
Caption: Troubleshooting Decision Tree for Low Yield.
Section 5: References
-
Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles. Taylor & Francis Online. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. [Link]
-
Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. ResearchGate. [Link]
-
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. NIH National Center for Biotechnology Information. [Link]
-
Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. [Link]
-
5-ARYLAMINO-1, 3, 4-THIADIAZOL-2-YL-ACETAMIDE. SYNTHESIS AND SPECTRAL STUDIES. ResearchGate. [Link]
-
New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]
-
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: A Key Intermediate for Electronic Chemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. NIH National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]
-
A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. NIH National Center for Biotechnology Information. [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal. [Link]
-
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. NIH National Center for Biotechnology Information. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Structure of N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide. ResearchGate. [Link]
-
Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 7. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
Common side reactions in the synthesis of 1,3,4-thiadiazole derivatives
Welcome to the technical support center for the synthesis of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Instead of a generic overview, we will address specific, frequently encountered challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
FAQ & Troubleshooting Guides
Question 1: My oxidative cyclization of an aldehyde thiosemicarbazone is giving me a mixture of isomers, with the major product not being my target 2-imino-1,3,4-thiadiazole. What is happening?
This is one of the most common challenges in this area. The oxidative cyclization of aldehyde thiosemicarbazones is a classic route, but it is often in competition with the formation of a constitutional isomer, the 3H-1,2,4-triazole-3-thione.[1] The product ratio is highly dependent on the substrate, the specific oxidizing agent used, and the reaction conditions.
Causality: The Mechanism Dictates the Outcome
The regiochemical outcome is determined by the initial site of attack by the oxidizing agent on the thiosemicarbazone substrate. Two distinct mechanistic pathways are in competition:
-
Pathway to 1,3,4-Thiadiazole: This pathway is favored when the oxidizing agent, often a Lewis acidic metal cation like Fe(III) or Cu(II), coordinates with the imine-like nitrogen atom (N2). This coordination enhances the electrophilicity of the imine carbon, facilitating a nucleophilic attack by the sulfur atom. A subsequent oxidation (dehydrogenation) step then forms the aromatic thiadiazole ring.[1][2]
-
Pathway to 1,2,4-Triazole: This route is initiated when a one-electron oxidizing agent attacks the thioamide moiety of the substrate. This leads to the formation of a radical cation intermediate, which then cyclizes via attack of the terminal nitrogen (N4) onto the imine carbon, ultimately yielding the 1,2,4-triazole ring.[2]
Below is a diagram illustrating these competing reaction pathways.
Caption: Competing pathways in thiosemicarbazone oxidative cyclization.
Troubleshooting Protocol & Optimization
To favor the formation of the desired 1,3,4-thiadiazole, systematically adjust the reaction parameters as outlined in the table below.
| Parameter | Recommendation for 1,3,4-Thiadiazole | Rationale & Citation |
| Oxidizing Agent | Use Lewis acidic metal salts like Iron(III) chloride (FeCl₃) or Copper(II) perchlorate.[1] | These agents preferentially coordinate with the imine nitrogen, directing the cyclization towards the thiadiazole pathway.[2] |
| Solvent | Aprotic solvents (e.g., THF, Dichloromethane) are often preferred. | Protic solvents like ethanol/water mixtures can sometimes favor the triazole pathway, depending on the oxidant.[2] |
| Temperature | Start at room temperature. Moderate heating may be required, but avoid excessively high temperatures. | High temperatures can lead to decomposition and the formation of unidentified by-products. |
| pH Control | The reaction can generate H+ ions. Adding a non-nucleophilic base (e.g., NaHCO₃) can be beneficial. | Adding a base prevents side reactions like hydrolysis of the substrate and decomposition of certain oxidizing agents, which can improve yield.[2] |
Question 2: I am cyclizing an acylthiosemicarbazide to get a 2,5-disubstituted-1,3,4-thiadiazole, but the reaction is sluggish and my yield is poor. How can I drive the reaction to completion?
This is a common issue when synthesizing 1,3,4-thiadiazoles from acylthiosemicarbazide precursors. The key to a successful and high-yielding synthesis lies in the choice of the cyclizing/dehydrating agent. The reaction requires the removal of a molecule of water, and inefficient dehydration is the primary cause of low yields.
Causality: The Role of the Dehydrating Agent
The cyclization of an acylthiosemicarbazide to a 1,3,4-thiadiazole is a dehydration reaction. While heating can sometimes effect this transformation, strong dehydrating agents are typically required for an efficient and clean conversion.
-
Acid-Catalyzed Cyclization: Strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or even milder acids like p-toluenesulfonic acid (p-TSA) are highly effective.[3][4] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom, initiating the cyclization cascade.[5]
Troubleshooting Workflow
If you are experiencing low yields, follow this troubleshooting workflow to optimize your reaction.
Caption: Workflow for troubleshooting low yield in acylthiosemicarbazide cyclization.
Validated Experimental Protocol: Acid-Catalyzed Cyclization
This protocol provides a robust method for achieving high yields of 2,5-disubstituted-1,3,4-thiadiazoles.
-
Preparation: To the acylthiosemicarbazide (1.0 mmol) in a round-bottom flask, add concentrated sulfuric acid (2-3 mL) dropwise at 0 °C with stirring.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate that forms is the crude product.
-
Neutralization & Isolation: Neutralize the aqueous solution with a cold, concentrated solution of ammonium hydroxide or sodium bicarbonate until pH 7.
-
Purification: Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and then dry it. Recrystallize from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 1,3,4-thiadiazole derivative.
Self-Validation: The formation of a precipitate upon pouring into ice and its subsequent isolation after neutralization confirms the successful cyclization and removal from the acidic medium. The purity can be readily assessed by TLC and melting point analysis.
Question 3: My analysis shows the presence of a 1,3,4-oxadiazole analog as a significant byproduct. How can this sulfur-to-oxygen switch occur?
The formation of a 1,3,4-oxadiazole from a sulfur-containing starting material like a thiosemicarbazone is an interesting and sometimes frustrating side reaction. This transformation involves a desulfurization process, where the sulfur atom is extruded and replaced by an oxygen atom, often from a solvent or reagent.
Causality: Oxidative Desulfurization
This side reaction is most commonly observed during the oxidative cyclization of thiosemicarbazones, particularly when certain metal-based oxidants are used in the presence of nucleophilic oxygen sources (like water).[6] The mechanism can be complex, but it is believed to involve the coordination of the metal ion to the sulfur atom, which facilitates its cleavage from the molecule. The resulting intermediate can then be trapped by water or another oxygen source, leading to the formation of the more stable oxadiazole ring under certain conditions.
Mitigation Strategies
| Strategy | Experimental Protocol | Rationale & Citation |
| Use a Non-Metal Oxidant | Employ an oxidant like Iodine (I₂) in the presence of a base. A typical condition is stirring the thiosemicarbazide/thiosemicarbazone with I₂ in ethanol with sodium hydroxide. | Iodine-mediated oxidative cyclization is a well-established, metal-free method that proceeds efficiently without promoting desulfurization.[7] |
| Control Water Content | Use anhydrous solvents (e.g., dry THF, dry DCM) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizing the presence of water reduces the chance of it acting as a nucleophile to form the oxadiazole ring.[6] |
| Convert an Existing Oxadiazole | If oxadiazole formation is unavoidable, consider an alternative route: synthesize the 1,3,4-oxadiazole first and then convert it to the 1,3,4-thiadiazole using a thionating agent. | Reagents like Lawesson's reagent or P₄S₁₀ are effective for converting carbonyls (or ring oxygens) to thiocarbonyls (or ring sulfurs).[7] This two-step process offers a reliable, albeit longer, path to the target thiadiazole. |
References
- BenchChem (2025). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.
- Meo, P. L. et al. (2022). A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. Arkat USA.
- IRIS UniPA (2005). Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachlor.
- Organic Chemistry Portal (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates.
-
Santhosh, C. et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88, 11486-11496. Available at: [Link]
-
ResearchGate (2025). Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachloroantimoniate. A joint experimental and computational study | Request PDF. Available at: [Link]
-
PubMed (2003). Oxidative cyclization of D-fructose thiosemicarbazones to 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazoles through carbon-carbon bond cleavage of the sugar chain. Pharmazie, 58(6), 367-71. Available at: [Link]
-
ResearchGate. Reaction scope of cyclization of the thiosemicarbazide. Available at: [Link]
-
Mahmoud, M. R. et al. (2014). Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles. Synthetic Communications. Available at: [Link]
-
Gomaa, A. M. et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 23(6), 1456. Available at: [Link]
-
ResearchGate (2025). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives | Request PDF. Available at: [Link]
-
ResearchGate. Reactions involving thiosemicarbazide. Available at: [Link]
- Lesyk, R. et al. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica-Drug Research.
-
Barbosa, G. A. D. & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Available at: [Link]
-
ResearchGate (2025). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. Available at: [Link]
-
JournalAgent. REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Available at: [Link]
-
Bouzbouz, S. et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(12), 22174-22188. Available at: [Link]
-
PubMed (2002). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Dalton Transactions, (22), 4235-4242. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Solubility of n-(1,3,4-Thiadiazol-2-yl)acetamide in Biological Assays
Welcome to the technical support center for n-(1,3,4-Thiadiazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your experimental workflow.
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] However, like many heterocyclic compounds, derivatives of 1,3,4-thiadiazole can exhibit poor aqueous solubility, posing a significant hurdle for accurate and reproducible biological evaluation.[5][6][7][8] This guide will address common solubility issues with n-(1,3,4-Thiadiazol-2-yl)acetamide and provide practical, step-by-step solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing precipitation of n-(1,3,4-Thiadiazol-2-yl)acetamide when I dilute my DMSO stock solution into my aqueous assay buffer. What's causing this and how can I prevent it?
A1: Understanding the "Crash Out" Phenomenon
This is a classic case of a compound "crashing out" of solution. While n-(1,3,4-Thiadiazol-2-yl)acetamide may be soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility can dramatically decrease when introduced into a predominantly aqueous environment like your assay buffer.[9] This is due to the hydrophobic nature of the compound. The final concentration of DMSO in your assay is often too low to maintain its solubility.
Troubleshooting Workflow:
A troubleshooting workflow for precipitation issues.
Step-by-Step Solutions:
-
Optimize Final DMSO Concentration:
-
Rationale: While high concentrations of DMSO can be toxic to cells, a slightly higher, yet sub-toxic, concentration might be sufficient to keep your compound in solution.[10][11][12]
-
Protocol:
-
Determine the maximum tolerable DMSO concentration for your specific cell line or assay system (typically between 0.1% and 1%).
-
Prepare a more concentrated stock of n-(1,3,4-Thiadiazol-2-yl)acetamide in DMSO.
-
When diluting into your aqueous buffer, aim for the highest tolerable final DMSO concentration. For example, if your cells can tolerate 0.5% DMSO, and your final compound concentration is 10 µM, you would prepare a 2 mM stock solution in 100% DMSO and add 5 µL of this stock to 1 mL of your assay medium.
-
-
-
Utilize Co-solvents:
-
Rationale: The addition of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[13][14]
-
Protocol:
-
Prepare your stock solution of n-(1,3,4-Thiadiazol-2-yl)acetamide in a mixture of DMSO and another co-solvent like ethanol or polyethylene glycol (PEG).
-
A common starting point is a 1:1 ratio of DMSO to the co-solvent.
-
When diluting into your assay buffer, ensure the final concentration of the co-solvent mixture is non-toxic to your system.
-
-
-
Adjust the pH of Your Assay Buffer:
-
Protocol:
-
Prepare small batches of your assay buffer at slightly different pH values (e.g., 6.8, 7.4, 8.0).
-
Test the solubility of n-(1,3,4-Thiadiazol-2-yl)acetamide in each buffer.
-
Ensure that any pH adjustment does not negatively impact your biological assay or cell viability.
-
-
Employ Formulation Strategies:
-
Rationale: For particularly challenging compounds, advanced formulation techniques can significantly enhance solubility.[5][6][7][8][19]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate hydrophobic drug molecules and increase their aqueous solubility.[20][21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[21]
-
Protocol:
-
Prepare a stock solution of n-(1,3,4-Thiadiazol-2-yl)acetamide in a solution of HP-β-CD in your assay buffer.
-
The required concentration of HP-β-CD will depend on the compound and should be determined empirically. Start with a 1:1 molar ratio of compound to HP-β-CD and increase as needed.
-
-
-
Lipid-Based Formulations: For in vivo studies, or certain in vitro models, self-emulsifying drug delivery systems (SEDDS) can be employed.[6][8] These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
-
Q2: I'm concerned about the potential for my solubilization method to interfere with my biological assay. How can I control for this?
A2: The Importance of Vehicle Controls
This is a critical consideration. Any excipient you use to improve solubility, be it DMSO, a co-solvent, or a cyclodextrin, has the potential to affect your biological system. Therefore, it is essential to include appropriate vehicle controls in your experiments.
Experimental Design for Vehicle Controls:
Essential experimental and control groups.
-
Vehicle Control: This is a sample that contains the same concentration of the solubilizing agent (e.g., 0.5% DMSO, or 1% HP-β-CD in 0.5% DMSO) as your test samples, but without the n-(1,3,4-Thiadiazol-2-yl)acetamide.
-
Purpose: The vehicle control allows you to distinguish the biological effects of your compound from any effects caused by the solvent system itself. Any significant difference between the untreated control and the vehicle control indicates an effect of the solubilizing agent.
Q3: Are there any intrinsic properties of n-(1,3,4-Thiadiazol-2-yl)acetamide I should be aware of that might affect its solubility?
A3: Physicochemical Properties Matter
Understanding the physicochemical properties of a compound can provide valuable insights into its solubility behavior.
Key Physicochemical Parameters:
| Property | Implication for Solubility |
| LogP (Octanol-Water Partition Coefficient) | A higher LogP value indicates greater lipophilicity and generally lower aqueous solubility. |
| pKa (Acid Dissociation Constant) | Determines the ionization state of the compound at a given pH, which significantly impacts solubility.[24] |
| Melting Point | A high melting point can be indicative of strong intermolecular forces in the crystal lattice, which can lead to lower solubility. |
Summary of Recommended Solubilization Strategies
| Strategy | Advantages | Disadvantages |
| DMSO Optimization | Simple, widely used. | Potential for cell toxicity at higher concentrations. |
| Co-solvents (e.g., Ethanol, PEG) | Can be effective for many compounds. | May also have cytotoxic effects; requires careful validation. |
| pH Adjustment | Can be highly effective for ionizable compounds. | May not be suitable for all assays; potential to alter compound stability or biological activity. |
| Cyclodextrins (e.g., HP-β-CD) | Generally low toxicity; can significantly improve solubility.[20][21] | May not be effective for all compounds; can be more expensive. |
| Lipid-Based Formulations | Can be very effective for highly lipophilic compounds, especially for in vivo applications. | More complex to prepare; may not be suitable for all in vitro assays. |
By systematically working through these troubleshooting steps, you can develop a robust protocol for solubilizing n-(1,3,4-Thiadiazol-2-yl)acetamide in your biological assays, leading to more accurate and reproducible results.
References
-
Boulmedarat, L., et al. (2015). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. [Link]
-
Chaudhary, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future.
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Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
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Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry. [Link]
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Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]
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Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences.
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Nielsen, D. S., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
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PubChem. (n.d.). Acetamide. National Center for Biotechnology Information. [Link]
- Stella, V. J., & He, Q. (2008). Cyclodextrins.
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TomatilloRound3483. (2021). Does anyone know how pH affects solubility??. Reddit. [Link]
-
Various Authors. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]
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Various Authors. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. PMC. [Link]
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Technical Support Center: Strategies to Overcome Drug Resistance with N-(1,3,4-Thiadiazol-2-yl)acetamide Analogs
Welcome to the technical support center for researchers investigating N-(1,3,4-Thiadiazol-2-yl)acetamide analogs as agents to overcome cancer drug resistance. This guide is structured to provide not just protocols, but the underlying scientific rationale to help you troubleshoot and interpret your results effectively. As Senior Application Scientists, our goal is to empower your research with practical, field-proven insights.
Section 1: Foundational Concepts: Understanding the Battlefield
Before diving into experimental specifics, it's crucial to grasp the core challenges and the mechanistic promise of the 1,3,4-thiadiazole scaffold.
Q1: What are the primary mechanisms of drug resistance my compound is trying to overcome?
A1: Cancer cells are remarkably adaptive and can develop resistance through numerous strategies.[1][2][3] Your research targets a complex problem, and success depends on understanding the specific mechanisms at play. Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), which function as cellular pumps that actively expel chemotherapeutic drugs from the cancer cell, reducing their intracellular concentration and effectiveness.[1][4]
-
Alteration of Drug Targets: Mutations in the target protein or receptor can prevent the drug from binding effectively, rendering it useless.[1][4]
-
Activation of Pro-Survival Pathways: Cancer cells can activate alternative signaling pathways to bypass those inhibited by a drug, allowing them to continue proliferating.[1] Pathways like PI3K/Akt are common culprits.[5]
-
Enhanced DNA Repair: Many chemotherapies work by inducing DNA damage. Cancer cells can upregulate their DNA repair machinery to counteract this damage, leading to survival.[1][4]
-
Inhibition of Apoptosis: Resistance can arise from the failure of cancer cells to undergo programmed cell death (apoptosis) in response to treatment.[2]
Q2: Why is the 1,3,4-thiadiazole scaffold considered a good starting point for developing resistance-reversing agents?
A2: The 1,3,4-thiadiazole ring is a "privileged scaffold" in medicinal chemistry for several reasons.[6][7]
-
Bioisosterism: Its structure is a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids.[8][9] This structural similarity allows thiadiazole derivatives to interfere with critical biological processes like DNA synthesis and replication.[8][9]
-
Favorable Physicochemical Properties: The mesoionic character of the ring and the presence of the sulfur atom can improve membrane permeability, bioavailability, and the ability to interact with biological targets.[6][10]
-
Synthetic Versatility: The core structure can be readily modified at multiple positions, allowing for the synthesis of a diverse library of analogs to optimize activity and selectivity.[11]
-
Broad Biological Activity: Derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][8]
Q3: How are N-(1,3,4-Thiadiazol-2-yl)acetamide analogs hypothesized to overcome drug resistance?
A3: These analogs are thought to employ a multi-pronged attack. Instead of just killing cancer cells, they can re-sensitize them to conventional chemotherapeutics. Some studies suggest they can:
-
Inhibit Efflux Pumps: Directly interact with and inhibit the function of P-glycoprotein, preventing the efflux of co-administered chemotherapy drugs.[12]
-
Induce Apoptosis: Trigger programmed cell death through the activation of caspase pathways, a mechanism often suppressed in resistant cells.[13]
-
Disrupt Key Signaling Pathways: Interfere with pro-survival pathways like PI3K/Akt and MAPK/ERK that are often hyperactivated in resistant tumors.[5]
-
Inhibit Other Cancer-Related Enzymes: Some analogs show inhibitory activity against targets like topoisomerases, tubulin, and protein kinases, which are crucial for cancer cell proliferation.[5]
Caption: Mechanism of Thiadiazole Analogs in Overcoming Resistance.
Section 2: Experimental Design & Troubleshooting
This section provides practical, Q&A-style guidance for common experimental hurdles.
Synthesis of Analogs
Q4: I'm planning my synthesis. What is a reliable general protocol for creating N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives?
A4: A common and robust method involves a two-stage process: first, forming the core 2-amino-1,3,4-thiadiazole ring, and second, attaching the desired acetamide side chain.[11][14]
Protocol: General Synthesis
-
Step 1: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole.
-
Start with a substituted thiosemicarbazide.
-
Perform a cyclodehydration reaction using a strong acid like concentrated sulfuric acid or polyphosphoric acid at controlled temperatures (e.g., 0°C to room temp) to form the thiadiazole ring.[11]
-
Neutralize carefully and precipitate the 2-amino-1,3,4-thiadiazole intermediate. Purify by recrystallization.
-
-
Step 2: Acylation to form the N-acetamide derivative.
-
Dissolve the 2-amino-1,3,4-thiadiazole intermediate from Step 1 in a suitable solvent (e.g., dry benzene, DMF).
-
React it with a substituted chloroacetyl chloride in the presence of a base (e.g., anhydrous sodium acetate, triethylamine) to form the N-(1,3,4-thiadiazol-2-yl)-2-chloroacetamide intermediate.[15]
-
This chloro-intermediate can then be reacted with various nucleophiles (e.g., substituted piperazines, thiols) to generate a library of final analogs.[15]
-
-
Characterization: Confirm the structure of your final compounds using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[16][17][18]
Sources
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- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
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Addressing impurities in the synthesis of n-(1,3,4-Thiadiazol-2-yl)acetamide
Technical Support Center: Synthesis of n-(1,3,4-Thiadiazol-2-yl)acetamide
Welcome to the technical support guide for the synthesis of n-(1,3,4-Thiadiazol-2-yl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to purity and side-reaction products during the synthesis of this important heterocyclic scaffold. The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Therefore, controlling the impurity profile of its derivatives is paramount for obtaining reliable biological data and meeting regulatory standards.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Section 1: Synthesis Overview and Key Challenges
The most direct and common method for synthesizing n-(1,3,4-Thiadiazol-2-yl)acetamide is the N-acylation of 2-amino-1,3,4-thiadiazole.[3] This reaction is typically performed using an acylating agent like acetyl chloride or acetic anhydride in a suitable solvent. While seemingly straightforward, the nucleophilicity of the exocyclic amino group and the nitrogen atoms within the thiadiazole ring can lead to several side reactions.
The primary synthetic transformation is illustrated below:
Caption: General synthesis pathway for n-(1,3,4-Thiadiazol-2-yl)acetamide.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification in a question-and-answer format.
Q1: My reaction is complete by TLC, but the yield is low and I see a new, less polar spot. What is this impurity?
A1: The most probable cause is the formation of a di-acetylated byproduct, N-acetyl-N-(1,3,4-thiadiazol-2-yl)acetamide . The exocyclic amine of the starting material is readily acylated to form the desired product. However, under forcing conditions (e.g., excess acylating agent, high temperature), the nitrogen of the newly formed amide can be acylated a second time. This di-acetylated compound is less polar than your desired mono-acetylated product and will thus have a higher Rf value on a normal-phase TLC plate.
Another possibility, though less common under standard conditions, is acylation at one of the ring nitrogens. The formation pathways for the primary product and the di-acetylated impurity are shown below.
Caption: Competing reaction pathways leading to desired product and impurity.
Solution:
-
Stoichiometry Control: Use no more than 1.05-1.1 equivalents of the acetylating agent. Add the agent slowly to a cooled solution of the amine to control the reaction exotherm.
-
Temperature Management: Maintain a low reaction temperature (0-25 °C) to favor the more reactive exocyclic amine over the less nucleophilic amide nitrogen.
-
Purification: The di-acetylated impurity can typically be removed via column chromatography or careful recrystallization.[4]
Q2: My final product is off-white or yellow, and a baseline spot persists on TLC. What could be the cause?
A2: This issue often points to two potential sources:
-
Impure Starting Material: The starting material, 2-amino-1,3,4-thiadiazole, can degrade over time or if synthesized under harsh conditions, leading to colored, highly polar impurities that carry through the reaction.
-
Degradation: If the reaction workup or purification involves strong acid or base, or excessive heat, the thiadiazole ring itself can be susceptible to hydrolysis or decomposition, forming colored degradation products.[2]
Solution:
-
Verify Starting Material Purity: Always check the purity of 2-amino-1,3,4-thiadiazole by melting point and TLC before starting the reaction. If it is discolored, it should be purified, for instance by recrystallization from an ethanol/water mixture.
-
Mild Workup Conditions: Neutralize the reaction mixture carefully. Use weak bases like sodium bicarbonate for aqueous washes instead of strong bases like sodium hydroxide.[5]
-
Purification with Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing the product to crystallize.
Q3: My ¹H NMR spectrum shows my product, but also a singlet around 2.1 ppm and a broad singlet that I can't assign.
A3: This is a classic purity issue.
-
The sharp singlet at ~2.1 ppm is highly characteristic of acetic acid . This impurity arises from the hydrolysis of excess acetic anhydride during the aqueous workup or from using acetyl chloride in the presence of moisture.
-
A broad, exchangeable singlet could correspond to unreacted 2-amino-1,3,4-thiadiazole . The -NH₂ protons often appear as a broad signal.
| Compound | Key ¹H NMR Signals (DMSO-d₆, δ ppm) |
| n-(1,3,4-Thiadiazol-2-yl)acetamide | ~12.5 (s, 1H, NH), ~9.2 (s, 1H, C5-H), ~2.2 (s, 3H, CH₃) |
| 2-Amino-1,3,4-thiadiazole | ~8.5 (s, 1H, C5-H), ~7.5 (br s, 2H, NH₂)[5] |
| Acetic Acid | ~12.0 (br s, 1H, COOH), ~1.9 (s, 3H, CH₃) |
| Di-acetylated Impurity | Absence of NH proton, shifts in aromatic/methyl protons. |
Solution:
-
Removal of Acetic Acid: Acetic acid can be removed by thoroughly washing the crude product with a saturated sodium bicarbonate solution during workup, followed by washing with brine.[4] Ensure the product is dried completely under vacuum.
-
Removal of Starting Material: Unreacted 2-amino-1,3,4-thiadiazole is more polar than the product and can be removed effectively by recrystallization or flash column chromatography.[4][6]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying the final product? A1: For most cases, recrystallization is the most efficient and scalable method. A mixture of ethanol and water or ethyl acetate often provides good results, yielding high-purity crystalline material.[6] For stubborn impurities or for achieving analytical-grade purity, flash column chromatography on silica gel is recommended, typically using a gradient of ethyl acetate in hexane.[4]
Q2: How can I best monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the ideal method.[5] Use a mobile phase like 50-70% ethyl acetate in hexane. The starting amine will have a low Rf, the product will be intermediate, and less polar impurities (like the di-acetylated product) will have a high Rf. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Q3: What are the optimal storage conditions for the 2-amino-1,3,4-thiadiazole starting material? A3: 2-amino-1,3,4-thiadiazole should be stored in a tightly sealed container, protected from light and moisture, at room temperature. Exposure to moisture and air can lead to gradual degradation and discoloration.
Q4: Are there alternative "greener" synthesis methods? A4: Yes, research has explored alternative methods to avoid toxic reagents. One approach uses a polyphosphate ester (PPE) as both a catalyst and dehydrating agent to facilitate the one-pot reaction between a carboxylic acid (acetic acid) and thiosemicarbazide to form the 2-amino-1,3,4-thiadiazole intermediate, which can then be acylated.[7] Microwave-assisted synthesis has also been employed to reduce reaction times and potentially improve yields.[8]
Section 4: Validated Experimental Protocols
Protocol 1: Optimized Synthesis of n-(1,3,4-Thiadiazol-2-yl)acetamide
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-1,3,4-thiadiazole (5.0 g, 49.4 mmol).
-
Solvent Addition: Add 30 mL of dry acetone. Cool the resulting suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add acetyl chloride (3.8 mL, 51.9 mmol, 1.05 eq.) dropwise over 15 minutes. Use of a syringe pump is recommended. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.
-
Monitoring: Monitor the reaction by TLC (Mobile Phase: 70% Ethyl Acetate/Hexane) until the starting material is consumed.
-
Workup: Pour the reaction mixture into 100 mL of cold, saturated sodium bicarbonate solution. A white precipitate will form.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether (2 x 10 mL).
-
Drying: Dry the white solid under high vacuum at 40 °C to a constant weight. Expected yield: 6.5-7.0 g (92-98%).
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry product (6.5 g) in a 250 mL Erlenmeyer flask. Add 60 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Re-heat to boiling for 2 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with a fluted filter paper or a thin pad of Celite into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the white, needle-like crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold ethanol.
-
Drying: Dry the purified product under vacuum at 40-50 °C. Expected recovery: 80-90%.
Protocol 3: Guideline HPLC Method for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the quantitative analysis of impurities.[9]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (1:1) |
Section 5: Troubleshooting Workflow
This flowchart provides a logical path for addressing purity issues during synthesis.
Caption: A logical workflow for troubleshooting impurity issues.
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Jadhav, S. D., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientifica, 2012, 1-13. [Link]
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Yu, P., et al. (2014). Synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives promoted by carbodiimide condensation. Journal of Chemical Research, 38(6), 347-350. [Link]
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Aliabadi, A., et al. (2017). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 16(1), 195–204. [Link]
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Chauhan, H.S., et al. (2024). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico, 3(1), 1-11. [Link]
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Al-Ghorbani, M., et al. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]
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Dawbaa, S., et al. (2022). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 211-223. [Link]
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Demirbas, N., et al. (2021). 1,3,4 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]
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Jain, A. K., et al. (2010). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 2(4), 516-528. [Link]
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Olar, R., et al. (2012). 5-ARYLAMINO-1, 3, 4-THIADIAZOL-2-YL-ACETAMIDE. SYNTHESIS AND SPECTRAL STUDIES. Farmacia, 60(5), 688-696. [Link]
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Fun, H. K., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1516. [Link]
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PrecisionFDA. N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE. [Link]
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Ramalingam, K., et al. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE... RASĀYAN Journal of Chemistry, 12(2), 659-666. [Link]
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Singh, P. P., et al. (2010). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 26-32. [Link]
-
Er, M., et al. (2016). Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. Journal of Molecular Structure, 1114, 133-146. [Link]
-
Chimikire, S. B., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Chemistry, 3(3), 967-975. [Link]
-
Gholamzadeh, Z., et al. (2019). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Advanced Pharmaceutical Bulletin, 9(3), 464-471. [Link]
-
National Center for Biotechnology Information. N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. PubChem Compound Summary for CID 53361426. [Link]
-
Zhan, Z. P., et al. (2012). N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide dimethyl sulfoxide disolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o224. [Link]
-
National Center for Biotechnology Information. N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. PubChem Compound Summary for CID 44246835. [Link]
-
Al-Adilee, K. J., & Al-sharea, H. S. (2020). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative... International Journal of Pharmaceutical Research, 12(4). [Link]
-
Reddy, P. S. N., et al. (2011). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacterial. International Journal of Pharmaceutical Sciences and Drug Research, 3(4), 333-335. [Link]
- S, S., & P, S. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 14(2).
-
Sharma, D., & Singh, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications, 5(2), 423-434. [Link]
-
Singh, S., et al. (2013). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry, 5(2), 10-14. [Link]
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- 9. soeagra.com [soeagra.com]
Technical Support Center: Scaling Up the Synthesis of n-(1,3,4-Thiadiazol-2-yl)acetamide for Preclinical Studies
Welcome to the technical support center for the synthesis of n-(1,3,4-Thiadiazol-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to producing larger quantities required for preclinical studies. We will address common challenges, provide detailed protocols, and offer troubleshooting advice to ensure a successful and efficient scale-up campaign.
I. Introduction to the Synthesis
The synthesis of n-(1,3,4-Thiadiazol-2-yl)acetamide is a two-step process. The first step involves the formation of the key intermediate, 2-amino-1,3,4-thiadiazole, from the cyclization of thiosemicarbazide. The second step is the acetylation of the 2-amino group to yield the final product. While straightforward on a small scale, scaling up this synthesis introduces challenges related to reaction control, product purity, and safety.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the 2-amino-1,3,4-thiadiazole synthesis?
A1: When scaling up the synthesis of 2-amino-1,3,4-thiadiazole, particularly from thiosemicarbazide and an acid (like formic acid), the most critical parameters are:
-
Temperature Control: The cyclization reaction is often exothermic. Inadequate heat dissipation on a larger scale can lead to temperature spikes, resulting in side reactions and the formation of impurities. A robust cooling system for the reactor is essential.
-
Rate of Reagent Addition: The controlled addition of reagents, especially strong acids or dehydrating agents, is crucial to manage the reaction exotherm and prevent localized overheating.
-
Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction conditions and prevent the formation of hot spots. Inadequate mixing can lead to incomplete reactions and a broader impurity profile.
-
Work-up and pH Adjustment: The neutralization step to precipitate the product must be carefully controlled. Rapid pH changes can affect the particle size and morphology of the precipitate, making filtration and washing more challenging.
Q2: I am observing a low yield in the acetylation step. What are the likely causes?
A2: A low yield in the acetylation of 2-amino-1,3,4-thiadiazole can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal stoichiometry of the acetylating agent (e.g., acetyl chloride or acetic anhydride). Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Degradation of Starting Material or Product: 2-amino-1,3,4-thiadiazole can be susceptible to degradation under harsh conditions. The presence of strong acids or bases, or prolonged exposure to high temperatures, can lead to decomposition.
-
Side Reactions: The formation of di-acetylated or other byproducts can consume the starting material and reduce the yield of the desired product.
-
Losses during Work-up and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps. Optimizing these procedures for a larger scale is important.
Q3: What are the common impurities I should look for, and how can I minimize them?
A3: A common impurity in the final product is unreacted 2-amino-1,3,4-thiadiazole. Additionally, over-acetylation can lead to di-acetylated byproducts. The presence of residual starting materials from the first step, such as thiosemicarbazide, can also be a concern. To minimize these impurities:
-
Control Stoichiometry: Use a slight excess of the acetylating agent to ensure complete conversion of the starting amine, but avoid a large excess to minimize di-acetylation.
-
Optimize Reaction Conditions: Conduct the reaction at the lowest effective temperature to minimize side reactions.
-
Purification: An effective recrystallization step is crucial for removing unreacted starting materials and byproducts. The choice of solvent for recrystallization is critical.
N-(1,3,4-Thiadiazol-2-yl)acetamide is also a known impurity in the manufacturing of the carbonic anhydrase inhibitor Acetazolamide.[1]
III. Detailed Experimental Protocols
Protocol 1: Scale-up Synthesis of 2-Amino-1,3,4-thiadiazole
This protocol is adapted from established laboratory procedures for scale-up purposes.[2]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100 g scale) | Moles | Notes |
| Thiosemicarbazide | 91.13 | 100 g | 1.097 | Use high-purity grade. |
| Formic Acid (98-100%) | 46.03 | 100 mL | 2.60 | Corrosive. |
| Concentrated HCl | 36.46 | 120 mL | 1.44 | Corrosive. |
| Concentrated Ammonia | 17.03 | As required | - | Use in a well-ventilated fume hood. |
| Deionized Water | 18.02 | - | - | For work-up and washing. |
| Ice | - | As required | - | For cooling. |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add thiosemicarbazide (100 g).
-
Initial Cooling and Reagent Addition: Cool the flask in an ice-water bath. Slowly add formic acid (100 mL) to the stirred thiosemicarbazide.
-
Acid Addition: Once a slurry is formed, add concentrated hydrochloric acid (120 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to 105-110 °C for 4.5-5 hours. Monitor the reaction progress by TLC.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature. In a separate, larger vessel (e.g., a 2 L beaker) placed in an ice bath, carefully neutralize the reaction mixture by the slow addition of concentrated ammonia until the pH reaches 8-9. This step is highly exothermic and should be performed with vigorous stirring and efficient cooling.
-
Crystallization and Filtration: Allow the mixture to stand in a cold room or refrigerator overnight to complete the crystallization. Collect the white crystalline product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with three portions of ice-cold deionized water. Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is around 90%.
Protocol 2: Scale-up Synthesis of n-(1,3,4-Thiadiazol-2-yl)acetamide
This protocol describes the acetylation of 2-amino-1,3,4-thiadiazole.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100 g scale) | Moles | Notes |
| 2-Amino-1,3,4-thiadiazole | 101.13 | 100 g | 0.989 | From Protocol 1. |
| Acetyl Chloride | 78.50 | 85 mL | 1.19 | Highly corrosive and lachrymatory. |
| Dry Acetone | 58.08 | 1.2 L | - | Anhydrous conditions are preferred. |
| Saturated Sodium Bicarbonate | 84.01 | As required | - | For neutralization. |
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend 2-amino-1,3,4-thiadiazole (100 g) in dry acetone (1.2 L).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add acetyl chloride (85 mL) dropwise over 30-45 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and reflux the mixture for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.
-
Neutralization and Precipitation: Neutralize the mixture by the careful addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification and Drying: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture). Dry the purified product in a vacuum oven at 60-70 °C.
IV. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Step 1 | Incomplete reaction. | - Extend reaction time at 105-110 °C. - Ensure efficient mixing. |
| Product loss during work-up. | - Ensure complete precipitation by allowing sufficient time for crystallization at low temperature. - Use ice-cold water for washing to minimize dissolution. | |
| Dark-colored Product in Step 1 | Side reactions due to overheating. | - Improve temperature control during reagent addition and heating. - Ensure a controlled rate of addition for the acids. |
| Low Yield in Step 2 | Incomplete acetylation. | - Check the quality of the acetyl chloride. - Ensure anhydrous conditions. - Increase the amount of acetylating agent slightly (e.g., 1.2-1.5 equivalents). |
| Product is soluble in the work-up solution. | - Ensure the work-up mixture is sufficiently cold before filtration. | |
| Presence of Starting Material in Final Product | Incomplete acetylation. | - Increase the reaction time or temperature moderately. - Optimize the stoichiometry of the acetylating agent. |
| Filtration is very slow | Fine particle size of the precipitate. | - Control the rate of neutralization to promote the growth of larger crystals. - Consider using a different solvent system for precipitation/crystallization. |
V. Workflow and Decision Making
Synthesis Workflow
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
VI. Safety and Waste Management
As a Senior Application Scientist, I cannot overstate the importance of a thorough safety review before commencing any scale-up activity.
Hazard Analysis:
| Reagent | Hazards | Personal Protective Equipment (PPE) | Handling Precautions |
| Thiosemicarbazide | Toxic if swallowed, skin irritant. | Gloves, lab coat, safety glasses. | Avoid inhalation of dust. |
| Formic Acid | Severe skin burns and eye damage, corrosive. | Chemical resistant gloves, apron, face shield. | Use in a fume hood. Have a neutralizing agent (e.g., sodium bicarbonate) readily available. |
| Conc. HCl | Severe skin burns and eye damage, respiratory irritant. | Chemical resistant gloves, apron, face shield. | Use in a fume hood. |
| Conc. Ammonia | Severe skin burns and eye damage, respiratory irritant. | Chemical resistant gloves, apron, face shield. | Use in a fume hood. Highly exothermic reaction with acids. |
| Acetyl Chloride | Highly flammable, reacts violently with water, causes severe burns. | Fire-retardant lab coat, chemical resistant gloves, face shield. | Handle under inert atmosphere if possible. Use in a fume hood away from water sources. |
Waste Disposal:
-
Acidic Waste: All acidic aqueous layers should be neutralized with a base (e.g., sodium bicarbonate or calcium carbonate) before disposal. Ensure the neutralization is done slowly and with cooling.
-
Organic Waste: The acetone filtrate from the acetylation step, and any other organic solvents, should be collected in a designated organic waste container.
-
Solid Waste: Filter cakes and any solid residues should be collected and disposed of as solid chemical waste.
Emergency Procedures:
-
Spills: For acid or base spills, neutralize with the appropriate agent and absorb with an inert material (e.g., vermiculite). For solvent spills, use a spill kit and ensure adequate ventilation.
-
Exposure: In case of skin contact, wash immediately with plenty of water. For eye contact, flush with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
VII. In-Process Controls and Final Product Specifications
For preclinical studies, robust analytical controls are essential to ensure the quality and consistency of the synthesized compound.
| Analysis | In-Process Control (IPC) | Final Product Specification | Purpose |
| TLC | Monitor reaction completion. | - | Quick and easy way to track the disappearance of starting materials and the appearance of the product. |
| HPLC | Monitor reaction kinetics and impurity formation. | Purity ≥ 98% | Quantitative analysis of purity and detection of impurities. |
| ¹H NMR | - | Conforms to structure | Confirms the chemical structure of the final product. |
| Mass Spec. | - | Conforms to molecular weight | Confirms the molecular weight of the final product. |
| Melting Point | - | Within a narrow range (e.g., 2-3 °C) | A sharp melting point is an indicator of purity. |
| Residual Solvents | - | As per ICH guidelines | Ensures that residual solvents from the synthesis are below acceptable limits for preclinical use. |
VIII. References
-
Pharmaffiliates. (n.d.). Acetazolamide-Impurities. Retrieved from [Link]
Sources
Validation & Comparative
Head-to-head comparison of n-(1,3,4-Thiadiazol-2-yl)acetamide with doxorubicin in cancer cell lines
A Technical Guide for Researchers in Oncology Drug Development
In the landscape of anticancer drug discovery, the quest for novel compounds with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed head-to-head comparison of the investigational compound n-(1,3,4-Thiadiazol-2-yl)acetamide with the well-established chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, cytotoxic profiles, and the experimental protocols required for their evaluation.
Introduction to the Contenders
Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a cornerstone of chemotherapy regimens for decades.[1] Its broad-spectrum activity against a range of hematological and solid tumors is well-documented.[1] However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.[1]
N-(1,3,4-Thiadiazol-2-yl)acetamide belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[2][3] Derivatives of this scaffold have been shown to exhibit potent cytotoxicity against various cancer cell lines, often through mechanisms distinct from traditional chemotherapeutics, suggesting a potential for overcoming drug resistance.[2]
Unraveling the Mechanisms of Action
A fundamental aspect of comparing anticancer agents lies in understanding their distinct molecular mechanisms. Doxorubicin and 1,3,4-thiadiazole derivatives operate through fundamentally different pathways to induce cancer cell death.
Doxorubicin: A Multi-Pronged Assault on DNA
Doxorubicin's primary mode of action involves the disruption of DNA replication and function through multiple mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing the processes of DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, proteins, and cellular membranes.
These actions collectively trigger cell cycle arrest and induce apoptosis, or programmed cell death.
Doxorubicin's multifaceted mechanism of action.
N-(1,3,4-Thiadiazol-2-yl)acetamide: Targeting Key Signaling Pathways
The anticancer mechanism of 1,3,4-thiadiazole derivatives, including n-(1,3,4-Thiadiazol-2-yl)acetamide, is an area of active investigation. Evidence suggests that these compounds can induce apoptosis through the modulation of critical intracellular signaling pathways.[2][4] Key proposed mechanisms include:
-
Induction of Apoptosis via Caspase Activation: Several studies have shown that 1,3,4-thiadiazole derivatives can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3.[5]
-
Inhibition of Pro-Survival Signaling: These compounds have been reported to interfere with signaling cascades that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[2][4] Inhibition of these pathways can lead to decreased cell growth and increased apoptosis.
-
Tubulin Polymerization Inhibition: Some 1,3,4-thiadiazole derivatives have been identified as microtubule-destabilizing agents, which disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2]
Proposed mechanisms of action for 1,3,4-thiadiazole derivatives.
Head-to-Head Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a cytotoxic compound. The following table summarizes representative IC50 values for doxorubicin and various 1,3,4-thiadiazole derivatives in commonly used cancer cell lines. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions such as incubation time and assay methodology.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.65 - 2.50 | [1][6][7] |
| A549 | Lung Carcinoma | 0.4 - >20 | [1][6][8] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 | [1] | |
| 1,3,4-Thiadiazole Derivatives | ||||
| 2-(3-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | MCF-7 | Breast Cancer | Not specified, but showed caspase activation | [9] |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | A549 | Lung Carcinoma | ~4.27 µg/mL | [9] |
| Cinnamic acid with a 1,3,4-thiadiazole ring | MCF-7 | Breast Cancer | 0.28 µg/mL | [9] |
| A549 | Lung Carcinoma | 0.52 µg/mL | [9] | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | Breast Cancer | 49.6 | [10] |
| N-(5-methyl-[1][2][11]thiadiazol-2-yl)-propionamide | HepG2 | Hepatocellular Carcinoma | 9.4 µg/mL | |
| MCF-7 | Breast Cancer | 97.6 µg/mL | ||
| A549 | Lung Carcinoma | >100 µg/mL |
Analysis: The data indicates that doxorubicin generally exhibits high potency with IC50 values in the low micromolar to nanomolar range in sensitive cell lines. The cytotoxic activity of 1,3,4-thiadiazole derivatives is highly dependent on their specific chemical structure. Some derivatives show promising activity, occasionally in the sub-micromolar range, highlighting the potential of this chemical scaffold. A direct comparison with the specific compound n-(1,3,4-Thiadiazol-2-yl)acetamide requires dedicated experimental evaluation under standardized conditions.
Experimental Protocol: Determination of IC50 by MTT Assay
To enable a direct and reliable comparison, a standardized protocol for determining the cytotoxic effects of both compounds is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
Principle
Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
N-(1,3,4-Thiadiazol-2-yl)acetamide and Doxorubicin
-
Dimethyl sulfoxide (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and adjust the cell density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of n-(1,3,4-Thiadiazol-2-yl)acetamide and doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software.
-
Workflow for determining IC50 values using the MTT assay.
Conclusion and Future Directions
This guide provides a comparative overview of n-(1,3,4-Thiadiazol-2-yl)acetamide and doxorubicin, highlighting their distinct mechanisms of action and cytotoxic profiles. While doxorubicin remains a potent and widely used chemotherapeutic, its associated toxicities underscore the need for novel agents. The 1,3,4-thiadiazole scaffold represents a promising area for the development of new anticancer drugs with potentially different mechanisms of action and improved safety profiles.
To definitively establish the therapeutic potential of n-(1,3,4-Thiadiazol-2-yl)acetamide, further research is warranted. A direct, head-to-head comparison of its cytotoxic effects with doxorubicin across a panel of cancer cell lines, using standardized protocols as outlined in this guide, is a critical next step. Elucidating its precise molecular targets and signaling pathways will provide a more comprehensive understanding of its anticancer activity and guide its future development.
References
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BEPLS. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.com. Retrieved from [Link]
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MDPI. (2024, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Retrieved from [Link]
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Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 Values of Different DOX Formulations and Blank Carriers Against A549, MCF-7 and MCF-7/ADR. ResearchGate. Retrieved from [Link]
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PubMed. (2022, March 10). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. Retrieved from [Link]
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PubMed Central. (n.d.). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. ResearchGate. Retrieved from [Link]
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Digital Medicine Association. (n.d.). Study of the anticancer activity of N-(5-methyl-[1][2][11]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. dma.health. Retrieved from [Link]
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Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Retrieved from [Link]
-
PubMed. (2013, November). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin. ResearchGate. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1][2][11]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. Retrieved from [Link]
-
PubMed Central. (n.d.). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. PubMed Central. Retrieved from [Link]
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bepls. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
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A Senior Application Scientist's Guide to In Vivo Validation: A Case Study of N-(1,3,4-Thiadiazol-2-yl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the In Vitro-In Vivo Chasm
The journey of an anticancer agent from a promising hit in a cell culture plate to a potential clinical candidate is fraught with challenges. A critical, and often daunting, step in this process is the transition from in vitro to in vivo validation.[1] While in vitro assays provide essential initial data on a compound's cytotoxicity and mechanism, they exist in a controlled, artificial environment that lacks the systemic complexity of a living organism.[1][2] The validation of a compound's efficacy within a physiological system is paramount, as it introduces the intricate variables of pharmacokinetics, drug metabolism, the tumor microenvironment, and systemic toxicity.[3]
This guide provides a comprehensive framework for validating the anticancer activity of a promising heterocyclic compound, N-(1,3,4-thiadiazol-2-yl)acetamide, in a robust preclinical in vivo model. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant anticancer properties.[4][5][6] Various analogs have demonstrated efficacy against breast cancer, colon cancer, and leukemia cell lines, often by inducing apoptosis through the caspase pathway.[4][7][8]
Here, we will not just outline a protocol; we will delve into the scientific rationale behind each decision, comparing alternative approaches and presenting a self-validating experimental design. Our objective is to equip you, the researcher, with the knowledge to rigorously test your compound and generate the high-quality, reproducible data necessary for advancing your drug discovery program.
Part 1: Strategic Experimental Design - The Blueprint for Success
The foundation of any successful in vivo study is a meticulously planned experimental design. The choices made at this stage will directly impact the validity and interpretability of the results.
The Choice of Model: Xenograft vs. Syngeneic
A primary decision is the selection of an appropriate animal model. The two most common choices for solid tumor studies are xenograft and syngeneic models.[9][10]
-
Xenograft Models: Involve implanting human cancer cells or patient-derived tumor fragments (PDX) into immunodeficient mice (e.g., NOD/SCID, Nude).[11][12]
-
Rationale: This approach allows for the direct testing of a compound against human cancer. It is the most common model for evaluating therapies that target tumor-intrinsic pathways.[11][12]
-
Limitation: The absence of a functional immune system means these models are unsuitable for evaluating immunotherapies.[10]
-
-
Syngeneic Models: Involve implanting mouse tumor cells into an immunocompetent mouse of the same inbred strain.[9][13][14]
-
Rationale: The presence of a fully intact immune system makes these models indispensable for studying cancer immunotherapies and the interplay between the tumor and the host's immune response.[9][10]
-
Limitation: The tumor cells are of murine origin, which may not perfectly recapitulate the genetics of human cancers.[15]
-
Decision for this Guide: For the initial validation of a novel small molecule like N-(1,3,4-thiadiazol-2-yl)acetamide, whose primary mechanism is presumed to be direct cytotoxicity, a human cancer xenograft model is the logical starting point. We will use the MDA-MB-231 human breast cancer cell line implanted in NOD/SCID mice . This is a well-characterized, aggressive, triple-negative breast cancer model that is widely used in preclinical oncology.[7]
Selecting the Benchmark: The Positive Control
A direct comparison to a known, clinically relevant drug is essential for contextualizing the efficacy of the test compound.
-
Test Article: N-(1,3,4-Thiadiazol-2-yl)acetamide (referred to as TDA).
-
Vehicle Control: The innocuous solvent used to dissolve TDA (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). This group is critical to ensure that the delivery vehicle itself has no effect on tumor growth.
-
Positive Control: Doxorubicin . This is a standard-of-care anthracycline chemotherapy agent used for breast cancer. Its well-understood mechanism (DNA intercalation and topoisomerase II inhibition) and known efficacy/toxicity profile provide a robust benchmark against which TDA's performance can be measured.
Defining Success: Primary and Secondary Endpoints
Clear, predefined endpoints are necessary to objectively assess the compound's activity and safety.
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is a quantitative measure of the compound's ability to slow or stop tumor progression compared to the vehicle-treated control group.[16][17][18]
-
Secondary Endpoints:
-
Body Weight Monitoring: A key indicator of systemic toxicity. Significant weight loss (>15-20%) is a common sign of adverse effects.[19]
-
Overall Survival: In some studies, animals are monitored until a humane endpoint is reached (e.g., tumor volume >2000 mm³), allowing for Kaplan-Meier survival analysis.
-
The overall experimental workflow is visualized below.
Caption: High-level workflow for the in vivo validation study.
Part 2: Detailed Experimental Protocols
Scientific rigor and reproducibility hinge on detailed, step-by-step methodologies. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Animal Husbandry and Cell Culture
-
Animals: Female NOD/SCID mice, 6-8 weeks old, are sourced from a reputable vendor (e.g., The Jackson Laboratory). They are allowed to acclimate for at least one week in a specific-pathogen-free (SPF) facility.[20] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20]
-
Cell Line: MDA-MB-231 cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation for Implantation: Cells are harvested during the exponential growth phase (typically 70-80% confluency). A cell viability test (e.g., Trypan Blue exclusion) is performed to ensure >95% viability. Cells are then resuspended in sterile, serum-free medium at a concentration of 5 x 10⁷ cells/mL.
Tumor Implantation and Study Initiation
-
Implantation: The cell suspension is mixed 1:1 with Matrigel® Basement Membrane Matrix on ice. This is a critical step, as Matrigel improves tumor take rate and growth consistency.
-
Each mouse is anesthetized, and 100 µL of the cell/Matrigel suspension (containing 5 x 10⁶ cells) is injected subcutaneously into the right flank.
-
Monitoring: Tumor growth is monitored using digital calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2 .[21]
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes at the start of treatment. This is a crucial step for statistical validity.
Treatment Protocol
-
Group Allocation:
-
Group 1: Vehicle Control (e.g., 5% DMSO/40% PEG300/5% Tween 80/50% Saline), administered intraperitoneally (IP).
-
Group 2: TDA (e.g., 20 mg/kg), dissolved in vehicle, administered IP.
-
Group 3: Doxorubicin (e.g., 2 mg/kg), dissolved in saline, administered IP.
-
-
Administration: Treatments are administered five days a week for three consecutive weeks. The dosing and schedule are hypothetical and should be informed by prior maximum tolerated dose (MTD) studies.
-
Ongoing Monitoring: Tumor volumes and body weights are recorded 2-3 times weekly throughout the treatment period. Mice are also monitored daily for any clinical signs of distress or toxicity.
Part 3: Data Presentation and Mechanistic Interpretation
Clear presentation of quantitative data is essential for comparing the performance of TDA against its alternatives.
Comparative Efficacy and Toxicity Data
The following table presents hypothetical but plausible data from our described study, demonstrating how results can be structured for clear comparison.
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | IP, 5x/week | 1650 ± 180 | - | +2.5% |
| TDA | 20 mg/kg, IP, 5x/week | 675 ± 95 | 59.1% | -4.0% |
| Doxorubicin | 2 mg/kg, IP, 5x/week | 510 ± 88 | 69.1% | -12.5% |
Interpretation: In this hypothetical scenario, TDA demonstrates significant antitumor activity, achieving 59.1% TGI. While slightly less potent than the standard-of-care, Doxorubicin (69.1% TGI), TDA exhibits a much more favorable safety profile, with only a minor 4.0% body weight loss compared to the 12.5% loss seen in the Doxorubicin group. This superior tolerability could represent a significant therapeutic advantage.
Potential Mechanism of Action: Apoptosis Induction
Based on literature for related 1,3,4-thiadiazole compounds, a plausible mechanism of action for TDA is the induction of apoptosis.[8] In vitro studies often point to the activation of the intrinsic (mitochondrial) apoptosis pathway. An in vivo study can corroborate this through ex vivo analysis of tumor tissue.
Caption: Potential intrinsic apoptosis pathway induced by TDA.
This proposed pathway can be validated in vivo by performing immunohistochemistry (IHC) on the excised tumors from the study. Staining for cleaved Caspase-3 (an active form) would be expected to show a significant increase in the TDA-treated tumors compared to the vehicle control, providing strong evidence that the observed tumor growth inhibition is mediated, at least in part, by apoptosis.
Conclusion and Future Directions
This guide outlines a robust, comparative framework for the in vivo validation of N-(1,3,4-thiadiazol-2-yl)acetamide. By employing a well-characterized xenograft model, a clinically relevant comparator, and clear, quantitative endpoints, this experimental design can generate high-quality data to support the continued development of TDA.
The hypothetical results, showing significant efficacy coupled with a superior safety profile compared to Doxorubicin, would strongly justify further investigation. Next steps would include:
-
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of TDA, which can inform optimal dosing strategies.[22][23]
-
Dose-Response Studies: To identify the optimal therapeutic dose that balances maximum efficacy with minimal toxicity.
-
Orthotopic Modeling: Implanting MDA-MB-231 cells into the mammary fat pad to more accurately mimic the natural tumor microenvironment.[10]
-
Evaluation in Syngeneic Models: To investigate any potential interactions with the immune system, which could reveal additional therapeutic benefits.[14]
Translating a promising in vitro result into a viable preclinical candidate is a complex but achievable goal. A logical, well-rationalized, and meticulously executed in vivo study, as detailed here, is the indispensable bridge between the two.
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Bridging the Virtual and the Real: A Guide to Cross-Validating Molecular Docking Predictions with Experimental Data for n-(1,3,4-Thiadiazol-2-yl)acetamide
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification of promising lead compounds. Molecular docking, a cornerstone of in silico screening, offers valuable predictions of ligand-protein interactions and binding affinities. However, these predictions remain theoretical until substantiated by empirical evidence. This guide provides a comprehensive walkthrough for the cross-validation of molecular docking predictions for n-(1,3,4-Thiadiazol-2-yl)acetamide with robust experimental data, framed from the perspective of practical application and scientific rigor.
The scaffold n-(1,3,4-Thiadiazole-2-yl)acetamide is of significant interest as it forms the core of numerous compounds targeting a variety of enzymes, most notably carbonic anhydrases.[1][2] In fact, this molecule is a known process impurity in the synthesis of the widely used carbonic anhydrase inhibitor, Acetazolamide.[2] This guide will use human carbonic anhydrase II (hCA II), a well-characterized enzyme, as the target protein to illustrate a complete workflow from computational prediction to experimental validation. While direct experimental binding data for n-(1,3,4-Thiadiazol-2-yl)acetamide is not extensively published, we will leverage the known potent inhibitory activity of its close analog, Acetazolamide (Kᵢ ≈ 12 nM against hCA II), as a benchmark for our validation process.[3]
The Scientific Rationale: Why Cross-Validation is Non-Negotiable
Molecular docking simulations, while powerful, are based on scoring functions that are approximations of the complex biophysical realities of molecular interactions.[4] Factors such as protein flexibility, the role of solvent molecules, and the precise entropic contributions to binding are often simplified.[4] Therefore, experimental validation is a critical step to:
-
Confirm the predicted binding mode: Does the ligand orient itself within the active site as predicted by the docking algorithm?
-
Quantify the binding affinity: How well do the predicted binding energies correlate with experimentally determined binding constants (e.g., Kᵢ, Kₑ, or IC₅₀)?
-
Build confidence in the computational model: A validated docking protocol can be reliably used for virtual screening of larger compound libraries.[]
This guide will delineate a workflow that integrates in silico prediction with gold-standard biophysical techniques to create a self-validating system for hit identification and characterization.
Part 1: In Silico Prediction - Molecular Docking of n-(1,3,4-Thiadiazol-2-yl)acetamide against Human Carbonic Anhydrase II
Our computational approach will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.[3][6] The choice of this tool is predicated on its balance of computational speed and accuracy in predicting binding poses.
Experimental Protocol: Molecular Docking
-
Preparation of the Receptor (hCA II):
-
Obtain the crystal structure of human carbonic anhydrase II. A suitable entry, such as PDB ID: 2VVA, can be downloaded from the Protein Data Bank. This structure contains a bound Acetazolamide analog, which helps in defining the active site.
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure, which is crucial for defining the correct hydrogen bonding network.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.
-
-
Preparation of the Ligand (n-(1,3,4-Thiadiazol-2-yl)acetamide):
-
Generate the 3D structure of n-(1,3,4-Thiadiazol-2-yl)acetamide using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a standard format like MOL or SDF.
-
Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Using AutoDock Tools, assign rotatable bonds within the ligand and save it in the PDBQT format.
-
-
Defining the Binding Site (Grid Box Generation):
-
The binding site is defined as a three-dimensional grid that encompasses the active site of the enzyme.
-
For hCA II, the active site is a well-defined conical cleft containing a catalytic zinc ion. The grid box should be centered on this zinc ion and be large enough to allow for the free rotation and translation of the ligand. A typical grid box size would be 25 x 25 x 25 Å.
-
-
Running the Docking Simulation with AutoDock Vina:
-
Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Predicted Docking Results
The primary output from the docking simulation is a set of binding poses and their corresponding binding affinity scores. The pose with the lowest (most negative) binding energy is considered the most likely binding conformation. For n-(1,3,4-Thiadiazol-2-yl)acetamide docked into hCA II, we would anticipate a binding mode where the thiadiazole ring interacts with the zinc ion in the active site, and the acetamide moiety forms hydrogen bonds with key amino acid residues, such as Thr199 and Thr200.
Part 2: Experimental Validation - Quantifying the Interaction
To validate our in silico predictions, we will employ two orthogonal, label-free biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods provide quantitative data on binding affinity and thermodynamics, offering a robust comparison to the computational results.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7][8][9] It allows for the determination of the binding constant (Kₐ), dissociation constant (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[7][10]
-
Sample Preparation:
-
Express and purify recombinant human carbonic anhydrase II. Ensure the protein is highly pure and correctly folded.
-
Prepare a concentrated solution of n-(1,3,4-Thiadiazol-2-yl)acetamide.
-
Crucially, both the protein and the ligand must be in identical, extensively dialyzed buffer solutions to minimize heats of dilution.[10] A suitable buffer would be 25 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.
-
-
ITC Experiment Setup:
-
The protein solution (typically 5-50 µM) is placed in the sample cell of the calorimeter.
-
The ligand solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
-
Titration and Data Analysis:
-
A series of small injections of the ligand into the protein solution are performed.
-
The heat change associated with each injection is measured.
-
The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive optical technique that measures biomolecular interactions in real-time without the need for labels.[11] It provides kinetic data (association rate constant, kₐ; dissociation rate constant, kₑ) from which the dissociation constant (Kₑ = kₑ/kₐ) can be calculated.
-
Immobilization of the Ligand (hCA II):
-
One of the binding partners (the "ligand" in SPR terminology) is immobilized on a sensor chip surface. For this system, hCA II will be immobilized.
-
A common method is amine coupling, where the protein is covalently attached to a CM5 sensor chip via its primary amine groups.
-
-
Interaction Analysis:
-
The other binding partner (the "analyte"), n-(1,3,4-Thiadiazol-2-yl)acetamide, is prepared in a series of concentrations in a suitable running buffer.
-
The analyte solutions are injected over the sensor surface containing the immobilized hCA II.
-
The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association and dissociation rate constants.
-
The equilibrium dissociation constant (Kₑ) is then calculated from the ratio of these rate constants.
-
Part 3: Comparative Analysis and Interpretation
The ultimate goal of this workflow is to compare the computational predictions with the experimental data. This comparison allows for a critical evaluation of the docking model's accuracy.
Data Summary and Comparison
| Parameter | Molecular Docking (Predicted) | Isothermal Titration Calorimetry (Experimental) | Surface Plasmon Resonance (Experimental) | Acetazolamide (Reference Kᵢ) |
| Binding Affinity | Binding Energy (kcal/mol) | Dissociation Constant (Kₑ) (M) | Dissociation Constant (Kₑ) (M) | ~12 nM |
| Thermodynamics | - | ΔH (kcal/mol), ΔS (cal/mol·deg) | - | - |
| Kinetics | - | - | kₐ (M⁻¹s⁻¹), kₑ (s⁻¹) | - |
Interpretation of Results:
-
A strong correlation between the predicted binding energy from docking and the experimentally determined Kₑ values from ITC and SPR would validate the docking protocol. While a direct numerical conversion is not always straightforward, a lower (more negative) binding energy should correspond to a lower (stronger) Kₑ.
-
The binding pose predicted by docking should be consistent with the stoichiometry determined by ITC (expected to be 1:1).
-
The hydrogen bonds and hydrophobic interactions identified in the docked pose can be further investigated through site-directed mutagenesis experiments, providing an additional layer of validation.
-
A significant discrepancy between the predicted and experimental data would indicate limitations in the docking protocol (e.g., incorrect protonation states, inadequate sampling of protein flexibility) and would necessitate refinement of the computational model.
Visualizing the Workflow and Interactions
To provide a clear conceptual overview, the following diagrams illustrate the key workflows and molecular interactions.
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of molecular docking with experimental data.
Predicted Binding Mode in hCA II Active Site
Caption: Predicted interactions of the ligand in the hCA II active site.
Conclusion
The integration of molecular docking with experimental validation techniques like ITC and SPR provides a robust framework for early-stage drug discovery. This guide has outlined a practical and scientifically sound workflow for the cross-validation of computational predictions for n-(1,3,4-Thiadiazol-2-yl)acetamide against human carbonic anhydrase II. By grounding in silico predictions in empirical data, researchers can build confidence in their models, make more informed decisions about which compounds to advance, and ultimately increase the efficiency and success rate of their drug discovery pipelines. This self-validating approach ensures that computational tools are not just a black box but a transparent and reliable component of modern medicinal chemistry.
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
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The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]
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deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]
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FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]
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Chemistry For Everyone. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery? [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2011, September 7). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
- Wu, G., & Liu, Z. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1893, 257-272. doi:10.1007/978-1-4939-8910-2_19
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TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]
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Taylor & Francis Online. (2018). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Retrieved from [Link]
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Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
- Stein, P. E., Bountra, C., & Overall, C. M. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental Eye Research, 43(6), 981-995.
- Ferreira, R. S., & de Azevedo, W. F. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281331.
-
Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]
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-
ACS Publications. (2023, March 21). Evaluation of 1,3,4-Thiadiazole Carbonic Anhydrase Inhibitors for Gut Decolonization of Vancomycin-Resistant Enterococci. Retrieved from [Link]
-
YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
-
Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3,4-thiadiazole derivatives 42, 43, 44, 45 as carbonic anhydrase inhibitor agents. Retrieved from [Link]
-
National Institutes of Health. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Retrieved from [Link]
-
PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
-
YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
-
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The Evolving Landscape of Cancer Therapy: A Comparative Guide to N-(1,3,4-Thiadiazol-2-yl)acetamide Derivatives
In the relentless pursuit of more effective and selective cancer therapeutics, the heterocyclic scaffold of 1,3,4-thiadiazole has emerged as a nucleus of significant interest for medicinal chemists.[1][2][3] Its derivatives, particularly those bearing an N-acetamide linkage, have demonstrated a remarkable breadth of anticancer activities across a spectrum of malignancies. This guide provides a comprehensive comparison of the efficacy of various N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds. The inherent mesoionic character of the thiadiazole ring facilitates the crossing of cellular membranes, allowing these molecules to strongly interact with a variety of biological targets.[1][4]
The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Oncology
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, granting it the ability to interact with biological systems in a similar fashion to these endogenous molecules.[1] This structural mimicry, combined with the unique physicochemical properties imparted by the sulfur and nitrogen atoms, underpins the diverse pharmacological activities of its derivatives, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[5] In the context of oncology, these derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5][6]
Comparative Efficacy Against Diverse Cancer Cell Lines
The true potential of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives is revealed through a comparative analysis of their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for this comparison, indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | MCF-7 (Breast) | 84 | Cisplatin | Not specified |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) | A549 (Lung) | 34 | Cisplatin | Not specified |
| 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) | PC-3 (Prostate) | 64.46 | Doxorubicin | Not specified |
| 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) | HT-29 (Colon) | 33.67 | Doxorubicin | Not specified |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31) | MDA-MB-231 (Breast) | 9 | Imatinib | 20 |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | Not specified | Not specified |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | Not specified | Not specified |
| Spiro-acenaphthylene tethered-[2][5][7]-thiadiazole (Compound 1) | RXF393 (Renal) | 7.01 | Doxorubicin | 13.54 |
| Spiro-acenaphthylene tethered-[2][5][7]-thiadiazole (Compound 1) | HT29 (Colon) | 24.3 | Doxorubicin | 13.50 |
| Spiro-acenaphthylene tethered-[2][5][7]-thiadiazole (Compound 1) | LOX IMVI (Melanoma) | 9.55 | Doxorubicin | 6.08 |
This table is a synthesis of data from multiple sources and is intended for comparative purposes.[8][9][10][11][12] Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships that govern the anticancer potency of these derivatives:
-
Substitution at the 5-position of the thiadiazole ring: The nature of the substituent at this position significantly influences cytotoxic activity. Aromatic or substituted aryl groups often confer potent anticancer effects. For instance, the presence of a 3-methoxyphenyl group in 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole resulted in significant activity against breast cancer cell lines.[11]
-
The Acetamide Linker: The acetamide moiety serves as a crucial linker, and modifications to the substituent attached to the acetamide nitrogen can drastically alter efficacy. For example, the introduction of a piperazine ring through an acetamide linker has been shown to be advantageous for antiproliferative activity.[13]
-
Terminal Phenyl Ring Substituents: The substitution pattern on the terminal phenyl ring of the acetamide side chain plays a key role. Electron-withdrawing groups, such as trifluoromethyl, can enhance activity, as seen in N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide.[8] Halogen substitutions, like the 3-fluoro and 4-chloro groups, have also been shown to be effective.[8][14]
Mechanistic Pathways of Action
The anticancer effects of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives are not limited to cytotoxicity alone. Mechanistic studies have revealed their ability to modulate key cellular processes implicated in cancer progression.
Induction of Apoptosis
A primary mechanism of action for many of these derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspase enzymes, which are key executioners of the apoptotic cascade. For example, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to enhance the activity of caspases 3 and 9 in MCF-7 breast cancer cells.[14]
Caption: Intrinsic pathway of apoptosis induced by thiadiazole derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can also halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For instance, spiro-acenaphthylene tethered-[2][5][7]-thiadiazole (Compound 1) was found to cause G1 phase arrest in renal cancer cells (RXF393).[12] This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division.
Inhibition of Key Enzymes
Several N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives have been identified as inhibitors of enzymes that are crucial for cancer cell survival and growth. These include:
-
Protein Kinases: Certain derivatives inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell proliferation and survival.[5]
-
Carbonic Anhydrases: Some derivatives, like the spiro-acenaphthylene tethered compound, selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII.[12]
-
6-Phosphogluconate Dehydrogenase (6PGD): A series of N-(1,3,4-thiadiazol-2-yl)amide derivatives have been reported as uncompetitive inhibitors of 6PGD, an enzyme in the pentose phosphate pathway that is important for cancer cell metabolism.[15]
Experimental Protocols for Evaluation
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Future Directions and Conclusion
The N-(1,3,4-Thiadiazol-2-yl)acetamide scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The versatility of its chemistry allows for the generation of large libraries of derivatives with diverse pharmacological profiles. Future research should focus on:
-
Improving Selectivity: Designing derivatives that are more selective for cancer cells over normal cells to minimize off-target toxicity.
-
In Vivo Efficacy: Translating the promising in vitro results into in vivo animal models to assess their therapeutic potential in a more complex biological system.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents to overcome drug resistance.
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A Comparative Guide to the Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide: Conventional vs. Microwave-Assisted Methods
For the modern researcher, efficiency, sustainability, and yield are paramount. This guide provides a detailed comparative analysis of conventional and microwave-assisted synthetic routes to N-(1,3,4-Thiadiazol-2-yl)acetamide, a valuable scaffold in medicinal chemistry. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance.
The 1,3,4-thiadiazole nucleus is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The acetamide substituent at the 2-position can further modulate this activity, making N-(1,3,4-Thiadiazol-2-yl)acetamide a molecule of significant interest. Traditionally, its synthesis has relied on conventional heating methods, which often involve long reaction times and the use of harsh reagents. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a greener and more efficient alternative.[3][4]
The Chemistry: Two Paths to the Same Destination
The synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide typically proceeds through a key intermediate, 2-amino-1,3,4-thiadiazole. This intermediate is then acylated to yield the final product. The primary distinction between the conventional and microwave-assisted approaches lies in the energy source used to drive these transformations.
Conventional Synthesis: This method relies on classical conductive heating, where heat is transferred from an external source (like an oil bath or heating mantle) through the vessel walls to the reaction mixture. This process can be slow and lead to uneven heating, potentially causing the formation of byproducts and decomposition of thermally sensitive molecules.[5] The cyclization of thiosemicarbazide derivatives, a common route to 2-amino-1,3,4-thiadiazoles, often requires prolonged refluxing in the presence of a strong acid or dehydrating agent.[1][6]
Microwave-Assisted Synthesis (MAOS): In contrast, MAOS utilizes microwave irradiation to directly and uniformly heat the reaction mixture.[7][8] Polar molecules within the mixture absorb microwave energy, leading to rapid and efficient heating. This localized heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[5] Furthermore, MAOS can lead to higher yields, improved product purity, and a reduction in solvent usage, aligning with the principles of green chemistry.[3][4]
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed, reproducible protocols for both the conventional and microwave-assisted synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide.
Part 1: Synthesis of 2-Amino-1,3,4-thiadiazole
Conventional Method:
-
To a solution of thiosemicarbazide (0.01 mol) in a suitable solvent such as ethanol, add an equimolar amount of a cyclizing agent like concentrated sulfuric acid or phosphorus oxychloride dropwise with cooling.[1][9]
-
Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-1,3,4-thiadiazole.
Microwave-Assisted Method:
-
In a microwave-safe reaction vessel, mix thiosemicarbazide (0.01 mol) with a dehydrating agent like phosphorus oxychloride.[9]
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 150-300 W) for a short duration (e.g., 5-10 minutes).[10]
-
Monitor the reaction progress by TLC at intervals.
-
Upon completion, cool the vessel and work up the reaction mixture as described in the conventional method (steps 3-5).
Part 2: Acetylation of 2-Amino-1,3,4-thiadiazole
Conventional Method:
-
Dissolve 2-amino-1,3,4-thiadiazole (0.01 mol) in a suitable solvent like dry acetone.[11]
-
Add an equimolar amount of a base such as anhydrous potassium carbonate.[11]
-
To this mixture, add a solution of acetyl chloride or acetic anhydride (0.01 mol) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).[11]
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Pour the residue into ice-cold water to precipitate the product.
-
Filter, dry, and recrystallize the crude product to obtain pure N-(1,3,4-Thiadiazol-2-yl)acetamide.
Microwave-Assisted Method:
-
In a microwave-safe vessel, combine 2-amino-1,3,4-thiadiazole (0.01 mol), a catalytic amount of a suitable acid or base, and acetic anhydride.
-
Irradiate the mixture in a microwave reactor for a few minutes at a moderate power setting.
-
After the reaction is complete, cool the vessel and add cold water to precipitate the product.
-
Filter, wash with water, and dry the product. Recrystallization may be performed if further purification is needed.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the key steps in both synthetic pathways.
Caption: Workflow for the conventional synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide.
Caption: Workflow for the microwave-assisted synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide.
Performance Comparison: The Data Speaks for Itself
The advantages of microwave-assisted synthesis become evident when comparing key reaction parameters.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Yield | Moderate to good | Good to excellent |
| Purity | Often requires extensive purification | Generally higher purity |
| Energy Consumption | High | Low[3] |
| Solvent Usage | Significant | Reduced or solvent-free[3] |
| Reproducibility | Can be variable | High[8] |
Characterization of N-(1,3,4-Thiadiazol-2-yl)acetamide
The synthesized product can be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: A sharp melting point indicates a pure compound.
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching, C=O stretching (amide I), and C=N stretching of the thiadiazole ring.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show signals for the acetamide methyl protons, the NH proton, and any aromatic protons if present on a substituted thiadiazole. 13C NMR will show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the thiadiazole ring.[2][13]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[1]
Conclusion: A Clear Winner for Modern Synthesis
The comparative analysis unequivocally demonstrates the superiority of microwave-assisted synthesis for the preparation of N-(1,3,4-Thiadiazol-2-yl)acetamide. The dramatic reduction in reaction time, coupled with higher yields, improved purity, and adherence to green chemistry principles, makes MAOS the preferred method for researchers in drug discovery and development.[3][4][7] While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of efficiency, cost-effectiveness, and environmental impact are substantial.[5] This guide provides the necessary framework for researchers to confidently adopt this modern and efficient synthetic methodology.
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A Researcher's Guide to Evaluating Off-Target Effects: A Comparative Analysis of Kinase Inhibitors Based on the n-(1,3,4-Thiadiazol-2-yl)acetamide Scaffold
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The success of inhibitors like Imatinib has revolutionized targeted therapy.[2] However, the structural conservation of the ATP-binding site across the human kinome presents a formidable challenge: achieving target selectivity.[3][4] Off-target effects, where a drug modulates kinases other than its intended target, are common.[5] These effects are not inherently negative; they can lead to unexpected therapeutic benefits through polypharmacology, but they are also a primary source of toxicity and adverse drug reactions.[2][6]
This guide focuses on the methodologies for evaluating the off-target effects of kinase inhibitors, using the n-(1,3,4-Thiadiazol-2-yl)acetamide chemical scaffold as a case study. The 1,3,4-thiadiazole ring is a "privileged" structure in medicinal chemistry, known for its wide range of pharmacological activities.[7][8] While the parent compound, n-(1,3,4-Thiadiazol-2-yl)acetamide, serves as a crucial pharmacophore, it is its derivatives that are extensively synthesized and evaluated as potent kinase inhibitors targeting enzymes like Bcr-Abl, EGFR, and HER-2.[9][10][11]
Therefore, this guide will not focus on the parent compound itself but on the essential experimental framework required to characterize the selectivity of its more complex, biologically active derivatives. We will compare a hypothetical, yet representative, thiadiazole-based inhibitor with two well-characterized, FDA-approved kinase inhibitors, Imatinib and Dasatinib, to illustrate the principles and practicalities of off-target profiling in drug development.
Part 1: The Methodological Framework for Off-Target Profiling
A robust evaluation of off-target effects is a multi-step, self-validating process. It begins with broad, in vitro screening to identify all potential interactions and progresses to cellular assays to confirm target engagement in a more physiologically relevant context.
Initial Broad-Spectrum Screening: Kinome Scanning
The Rationale (Why): The first step in understanding a compound's selectivity is to cast the widest possible net. Kinome scanning platforms allow for the simultaneous screening of a test compound against hundreds of purified human kinases.[12][13] This provides an unbiased, global view of the compound's binding affinities or inhibitory activities across the kinome, enabling the early identification of potential off-target liabilities and opportunities.[3][14]
The Technology (How): Two primary methodologies dominate this space:
-
Competition Binding Assays (e.g., KINOMEscan™): These assays quantify the ability of a test compound to displace a known, tagged ligand from the active site of a kinase. The readout is typically based on quantitative PCR (qPCR) and is independent of ATP, allowing for the profiling of inhibitors with different binding modes (Type I or Type II).[12][15]
-
Enzymatic Activity Assays (e.g., KinaseProfiler™): These assays directly measure the phosphorylation of a substrate by a kinase in the presence of the test compound. The classic format is a radiometric assay that measures the incorporation of ³³P-labeled phosphate into a substrate, which is considered the gold standard for its sensitivity and lack of interference.[13][16]
-
Compound Preparation: Solubilize the test compound (e.g., "Thiadiazole-A") in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to identify all potential interactions.
-
Assay Execution (Example: Radiometric Activity Assay): a. A panel of >400 purified kinases is assembled in multi-well plates. b. Each kinase is incubated with its specific substrate, cofactors, and ATP at or near its Kₘ concentration to ensure physiological relevance. c. The test compound (diluted from the DMSO stock) is added to each well. Control wells contain only DMSO vehicle. d. The enzymatic reaction is initiated, typically by the addition of [γ-³³P]ATP. e. Reactions are allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). f. The reaction is stopped, and the radiolabeled substrate is separated from the unused [γ-³³P]ATP, usually via filtration and washing. g. The radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: a. The activity of each kinase in the presence of the test compound is calculated as a percentage of the DMSO vehicle control. b. A common threshold for a significant "hit" is >80% inhibition at the screening concentration. c. Hits are then typically followed up with 10-dose IC₅₀ determination to quantify the potency of the interaction.
Caption: Workflow for Kinome Scanning using a radiometric activity assay.
In-Cell Target Validation: Cellular Thermal Shift Assay (CETSA®)
The Rationale (Why): A positive result in a biochemical assay is crucial, but it doesn't guarantee the compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly measuring target engagement in intact cells or tissues.[17][18] The underlying principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[19][20] This method is invaluable for confirming both on-target and off-target engagement under more physiological conditions.
The Technology (How): In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble protein remaining at each temperature is then quantified, often by Western blot or, for broader profiling, by mass spectrometry (MS-CETSA).[17][18] A stabilizing interaction is observed as a rightward shift in the protein's melting curve in the presence of the compound.
-
Cell Culture and Treatment: a. Culture the chosen cell line (e.g., K562 for Bcr-Abl analysis) to ~80% confluency. b. Treat cells with the test compound at a desired concentration (e.g., 10x the biochemical IC₅₀) or a DMSO vehicle control for 1-2 hours.
-
Thermal Challenge: a. Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.
-
Lysis and Fractionation: a. Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). b. Separate the soluble fraction (containing non-denatured proteins) from the insoluble pellet by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Protein Quantification: a. Carefully collect the supernatant (soluble fraction). b. Determine the protein concentration of each sample. c. Analyze the abundance of the target protein in each sample using Western blotting with a specific antibody.
-
Data Analysis: a. Quantify the band intensities from the Western blot. a. For each treatment condition (DMSO vs. compound), plot the percentage of soluble protein remaining against the temperature. b. A rightward shift of the melting curve for the compound-treated sample compared to the DMSO control indicates target stabilization and cellular engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Part 2: A Comparative Analysis of Kinase Inhibitor Selectivity
To contextualize the data obtained from the methods above, we will compare a hypothetical thiadiazole derivative ("Thiadiazole-A") with the well-established Bcr-Abl inhibitors Imatinib and Dasatinib.
Profile of a Hypothetical Derivative: "Thiadiazole-A"
Based on published research, many 1,3,4-thiadiazole derivatives have been synthesized to target the Bcr-Abl kinase.[9] Let's postulate that "Thiadiazole-A" was designed for this purpose. An initial kinome scan reveals the following profile.
| Target Kinase | % Inhibition @ 1 µM | IC₅₀ (nM) | Kinase Family | Notes |
| ABL1 (Bcr-Abl) | 99% | 25 | Tyrosine Kinase | Intended On-Target |
| SRC | 95% | 75 | Tyrosine Kinase (SFK) | Common off-target for ABL inhibitors |
| LYN | 92% | 90 | Tyrosine Kinase (SFK) | Common off-target for ABL inhibitors |
| c-KIT | 75% | 450 | Tyrosine Kinase (RTK) | Potential for activity in GIST |
| PIK3C2B | 81% | 300 | Lipid Kinase | Unexpected off-target |
Benchmark Comparator 1: Imatinib (Gleevec®)
Imatinib was the first-in-class TKI and is known for its relatively high selectivity, but it is not perfectly specific.[5]
| Target Kinase | IC₅₀ (nM) | Kinase Family | Known Clinical Relevance of Target |
| ABL1 (Bcr-Abl) | ~250 | Tyrosine Kinase | Primary target in CML |
| c-KIT | ~100 | Tyrosine Kinase (RTK) | Therapeutic target in GIST |
| PDGFRA/B | ~100-200 | Tyrosine Kinase (RTK) | Therapeutic target in some leukemias |
| NQO2 | ~250 | Oxidoreductase | Non-kinase off-target; clinical significance unclear[5] |
Benchmark Comparator 2: Dasatinib (Sprycel®)
Dasatinib is a second-generation inhibitor designed to overcome Imatinib resistance and is known to be a more potent and broader-spectrum inhibitor.[21]
| Target Kinase | IC₅₀ (nM) | Kinase Family | Known Clinical Relevance of Target |
| ABL1 (Bcr-Abl) | <1 | Tyrosine Kinase | Primary target in CML |
| SRC Family (SRC, LYN, etc.) | ~0.5-5 | Tyrosine Kinase (SFK) | Contributes to efficacy; off-target toxicities |
| c-KIT | ~5 | Tyrosine Kinase (RTK) | Potential efficacy and toxicity |
| PDGFRB | ~28 | Tyrosine Kinase (RTK) | Off-target effects on bone metabolism[21] |
| LGL Expansion | N/A | Immune Effect | Associated with pleural effusions and improved responses[2] |
Data Synthesis and Interpretation
| Feature | Thiadiazole-A (Hypothetical) | Imatinib | Dasatinib |
| Primary Target | Bcr-Abl | Bcr-Abl | Bcr-Abl, SRC Family |
| On-Target Potency | High (25 nM) | Moderate (~250 nM) | Very High (<1 nM) |
| Selectivity Profile | Moderately selective | Highly selective | Broad spectrum |
| Key Off-Targets | SRC, LYN, c-KIT, PIK3C2B | c-KIT, PDGFR, NQO2 | SRC Family, c-KIT, PDGFR |
| Interpretation | Potent ABL inhibitor. SRC/LYN inhibition is expected but less potent than Dasatinib. The PIK3C2B hit is novel and requires further investigation via CETSA and cell-based assays to determine its physiological relevance. | The "gold standard" for selective Bcr-Abl inhibition. Its key off-targets are also therapeutically exploited. | A potent, multi-kinase inhibitor. Its broad activity contributes to its efficacy against resistant mutations but also to a distinct side-effect profile (e.g., pleural effusion, effects on bone).[2][21] |
This comparative analysis demonstrates how kinome-wide data allows researchers to place a new chemical entity like "Thiadiazole-A" on a spectrum of selectivity relative to existing drugs. The next logical step would be to use CETSA to confirm that "Thiadiazole-A" engages not only ABL1 but also SRC and PIK3C2B inside living cells.
Part 3: Visualizing the Impact on Signaling Pathways
Understanding the functional consequence of off-target inhibition requires placing the targets within their signaling networks. An inhibitor that hits multiple nodes in the same pathway may have a more profound biological effect.
Caption: Simplified Bcr-Abl signaling network showing points of intervention.
This diagram illustrates that while Imatinib is highly focused on Bcr-Abl, Dasatinib's potent off-target inhibition of SRC blocks the same downstream pathways at multiple points, potentially explaining its higher potency and different biological effects. Any new inhibitor, like our "Thiadiazole-A," would be mapped onto this pathway to predict its cellular impact based on its unique on- and off-target profile.
Conclusion
The evaluation of off-target effects is a cornerstone of modern kinase inhibitor development. A systematic approach, beginning with broad kinome screening and progressing to cellular target engagement assays like CETSA, is essential for building a comprehensive selectivity profile. The n-(1,3,4-Thiadiazol-2-yl)acetamide scaffold represents a versatile starting point for the design of novel inhibitors, but as our comparative analysis shows, even subtle differences in chemical structure can lead to vastly different kinome-wide interaction profiles. By understanding the full spectrum of a compound's targets, researchers can make more informed decisions, mitigating the risk of toxicity and potentially uncovering new therapeutic applications, ultimately leading to the development of safer and more effective medicines.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(1,3,4-Thiadiazol-2-yl)acetamide
Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship
In the fast-paced world of drug discovery and chemical research, our focus is often fixed on synthesis, efficacy, and innovation. However, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of scientific integrity, ensuring the safety of our colleagues and the preservation of our environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(1,3,4-Thiadiazol-2-yl)acetamide. We will move beyond simple instructions to explain the causality behind these procedures, grounding our recommendations in established safety protocols and regulatory standards. Our goal is to empower you, our fellow scientists, to handle this compound with the expertise and confidence that defines our field.
PART 1: Hazard Profile and Risk Assessment
Before we can discuss disposal, we must first understand the inherent nature of the substance. N-(1,3,4-Thiadiazol-2-yl)acetamide and its derivatives are bioactive molecules. While specific toxicity data for this exact compound may be limited, the precautionary principle dictates that we treat it with care, referencing data from structurally similar compounds and established guidelines.
Safety Data Sheets (SDS) for related thiadiazole acetamides indicate several potential hazards, including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The GHS classification for a related compound, N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide, identifies it as harmful if swallowed.[3][4] Therefore, all handling and disposal operations must be designed to minimize direct contact, inhalation of dust, and accidental ingestion.
Table 1: Representative Hazard Identification for Thiadiazole Acetamide Derivatives
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Representative Source(s) |
| Acute Toxicity, Oral (Category 4) | pictogram GHS07 | Warning | H302: Harmful if swallowed | [3][4] |
| Skin Irritation (Category 2) | pictogram GHS07 | Warning | H315: Causes skin irritation | [1][2] |
| Eye Irritation (Category 2A) | pictogram GHS07 | Warning | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | pictogram GHS07 | Warning | H335: May cause respiratory irritation | [2] |
This table synthesizes data from related compounds to provide a conservative hazard profile. Always refer to the specific SDS for the exact material you are handling.
The causality is clear: because the compound poses risks of irritation and toxicity, the primary goal of our disposal procedure is containment and isolation to prevent environmental release and human exposure.[5]
PART 2: The Regulatory Framework: Adherence to RCRA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7]
-
RCRA (EPA): This act establishes the "cradle-to-grave" framework for hazardous waste management.[6] As a generator of chemical waste, your laboratory is the "cradle," and you are responsible for ensuring the waste is properly identified, managed, and transported to an approved Treatment, Storage, and Disposal Facility (TSDF).[8] The regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[9]
-
OSHA: OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for the safe removal of contaminated waste, ensuring worker safety throughout the handling process.[12]
Our disposal protocol is designed as a self-validating system that ensures compliance with these foundational regulations.
PART 3: Step-by-Step Disposal Protocol
This protocol should be executed within a designated area, preferably inside a chemical fume hood, especially when handling powders or creating solutions.[12][13]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste container, don the appropriate PPE. The rationale is to create a barrier between you and the hazardous material.
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13][14]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[13][15]
-
Body Protection: A standard laboratory coat is mandatory to protect against skin contact.[13]
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), use a NIOSH-approved respirator.[13]
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[5] Never mix different waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.
-
Identify the Waste Stream: N-(1,3,4-Thiadiazol-2-yl)acetamide waste should be classified as a non-halogenated organic solid waste.
-
Segregate Contaminated Materials:
-
Grossly Contaminated Items: Spatulas, weigh boats, or heavily contaminated gloves should be placed directly into the designated hazardous waste container.
-
Empty Stock Bottles: Leave the original container with its label intact. Do not rinse the container into the drain. Place it in the solid waste container.
-
Contaminated Labware (non-sharps): Disposable plastics or glassware should be collected in the same solid waste stream.
-
Sharps: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated, puncture-proof sharps container for hazardous waste.[5][16]
-
Step 3: Waste Container Management
The integrity of your waste container is paramount for preventing leaks and ensuring safe transport.
-
Select the Correct Container: Use a container that is compatible with the chemical waste, typically a high-density polyethylene (HDPE) drum or pail with a secure, sealable lid.[5]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents.[16] Your label should include:
-
The full chemical name: "N-(1,3,4-Thiadiazol-2-yl)acetamide"
-
The approximate quantity of the waste.
-
The date you first added waste to the container (the "accumulation start date").
-
-
Keep it Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[17] This is a common and critical compliance point.
Step 4: Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
Location: The storage area should be away from sources of heat or ignition and should not obstruct any exit pathways.[5]
-
Secondary Containment: It is best practice to place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.
-
Time and Quantity Limits: Be aware of your facility's generator status (e.g., Small Quantity Generator or Large Quantity Generator), which dictates how long you can store waste and the maximum volume allowed on-site.[8]
Step 5: Final Disposal
-
Request a Pickup: Once your container is full or reaches its accumulation time limit, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[14][18]
-
Documentation: You will likely need to complete a manifest or tracking form. This document is part of the RCRA "cradle-to-grave" system, tracking the waste from your lab to its final disposal.[8]
-
Never Use Drains or Trash: Under no circumstances should N-(1,3,4-Thiadiazol-2-yl)acetamide or its containers be disposed of in the regular trash or washed down the drain.[2] This action is a direct violation of EPA regulations and can harm aquatic ecosystems.
PART 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(1,3,4-Thiadiazol-2-yl)acetamide waste.
Caption: Disposal workflow for N-(1,3,4-Thiadiazol-2-yl)acetamide.
Conclusion: A Culture of Safety
Proper chemical waste disposal is an active, not passive, responsibility. By understanding the hazards of compounds like N-(1,3,4-Thiadiazol-2-yl)acetamide and adhering to the established regulatory framework, we uphold our commitment to safety and environmental stewardship. This protocol provides the necessary steps and, more importantly, the scientific and regulatory rationale behind them. Let us continue to make safety the foundation of our innovative work.
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- 5. usbioclean.com [usbioclean.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
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- 10. osha.gov [osha.gov]
- 11. md.rcm.upr.edu [md.rcm.upr.edu]
- 12. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to Handling n-(1,3,4-Thiadiazol-2-yl)acetamide: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds, such as n-(1,3,4-Thiadiazol-2-yl)acetamide and its derivatives, demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this class of compounds, ensuring both personal safety and the integrity of your research.
Hazard Identification: Understanding the "Why" Behind the Precautions
n-(1,3,4-Thiadiazol-2-yl)acetamide belongs to the thiadiazole family, a class of heterocyclic compounds with diverse biological activities, making them valuable in pharmaceutical research.[1][2] However, their reactivity and biological interactions necessitate a cautious approach. While specific toxicity data for every derivative may be limited, safety data sheets (SDS) for closely related analogs, such as Acetazolamide, provide a strong basis for risk assessment.
Key identified hazards for analogous compounds include:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[3][4]
-
Harmful if Swallowed: Acute oral toxicity is a concern.[5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][6]
-
Potential Systemic Effects: Some thiadiazole derivatives are associated with reproductive harm or are suspected of causing cancer.[7][8]
These hazards are the primary drivers for the specific PPE recommendations that follow. The principle is simple: create effective barriers to prevent the compound from coming into contact with your body.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The following table summarizes the mandatory equipment for handling n-(1,3,4-Thiadiazol-2-yl)acetamide in a solid (powder) form.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or ANSI Z87.1 (US).[6] | Protects against airborne dust particles and accidental splashes, mitigating the risk of serious eye irritation.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use.[6] | Provides a direct barrier against skin contact, preventing irritation. Nitrile offers good resistance to a broad range of chemicals. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fastened lab coat.[8] | Prevents contamination of personal clothing and minimizes skin exposure to spills. |
| Respiratory Protection | Respirator (as needed) | A NIOSH-approved N95 (or higher) particulate respirator or a full-face respirator.[3][8] | Required when handling significant quantities, if dust generation is unavoidable, or if ventilation is inadequate. Protects against inhalation of irritating dust particles. |
Operational Workflow: From Preparation to Disposal
Adherence to a strict, step-by-step procedure is critical for minimizing exposure risk. The following workflow is designed to be a self-validating system, where each step reinforces the safety of the next.
-
Designated Area: All handling of n-(1,3,4-Thiadiazol-2-yl)acetamide powder should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[6]
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and a pre-labeled waste container are within the containment area before you begin.
-
PPE Donning:
-
Put on your lab coat and fasten it completely.
-
Don your safety goggles.
-
If respiratory protection is required, perform a seal check to ensure it is fitted correctly.
-
Wash and dry your hands, then don your nitrile gloves. Ensure the cuffs of the gloves overlap with the sleeves of your lab coat.
-
-
Aliquoting: When weighing or transferring the powder, use gentle motions to avoid creating airborne dust.
-
Avoid Contact: Use spatulas and other tools to handle the compound. Never use your hands, even when gloved.[7]
-
Spill Management: In case of a small spill, carefully sweep up the solid material and place it into the designated waste container.[7] Do not use water to clean up dry powder unless specifically instructed, as this can create a slurry that is harder to contain.
-
Clean-Up: Decontaminate the work surface according to your laboratory's standard operating procedures.
-
PPE Doffing (Removal):
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface with your bare hands.
-
Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove your safety goggles.
-
If a respirator was used, remove it last.
-
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3]
The following diagram illustrates the logical flow of this safe handling procedure.
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
